molecular formula C12H21NO4 B1274765 Azepane-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 1034708-26-3

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No.: B1274765
CAS No.: 1034708-26-3
M. Wt: 243.3 g/mol
InChI Key: BKMVFOKQLCHCPK-UHFFFAOYSA-N
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Description

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Tert-butoxycarbonyl)azepane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Azepane-1,2-dicarboxylic acid 1-tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepane-1,2-dicarboxylic acid 1-tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMVFOKQLCHCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391121
Record name 1-Boc-azepane-2-carboxylic acid
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034708-26-3
Record name 1-Boc-azepane-2-carboxylic acid
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Record name 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid
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Foundational & Exploratory

Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a valuable chiral building block in medicinal chemistry, offering a conformationally constrained seven-membered ring system that is increasingly utilized in the design of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic approach to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters. The synthesis leverages a strategic ring expansion of a readily available piperidine precursor, a method amenable to scale-up and diversification.

Introduction

The azepane scaffold, a saturated seven-membered heterocycle, has emerged as a privileged structure in modern drug discovery. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of substituents, enabling enhanced target engagement and improved pharmacokinetic profiles. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, in particular, serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and receptor modulators. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates selective functionalization of the carboxylic acid moiety, making it an ideal synthon for complex molecule synthesis.

This technical guide will focus on a well-established and reliable method for the preparation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, proceeding through the ring expansion of a corresponding piperidine derivative. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved.

Core Synthetic Strategy: Ring Expansion of a Piperidine Precursor

The chosen synthetic route involves a multi-step sequence commencing with the functionalization of a suitable piperidine derivative, followed by a key ring expansion step to form the seven-membered azepane ring. This strategy offers excellent control over the stereochemistry at the 2-position, which is crucial for the synthesis of enantiomerically pure final products.

Overall Synthetic Workflow

The synthesis can be conceptually divided into three main stages:

  • Preparation of the Piperidine Precursor: This involves the synthesis of a suitably functionalized piperidine-2-carboxylate derivative.

  • Ring Expansion: A key step to form the seven-membered azepane ring.

  • Final Product Formation: Manipulation of functional groups to yield the target molecule.

Synthesis_Workflow Start Piperidine Derivative Intermediate1 Functionalized Piperidine Start->Intermediate1 Functionalization Intermediate2 Ring Expansion Precursor Intermediate1->Intermediate2 Activation Azepane Azepane Ring System Intermediate2->Azepane Ring Expansion Target Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Azepane->Target Final Modification

Caption: Overall synthetic workflow for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for the synthesis of azepane derivatives via ring expansion.[1] Researchers should consult the primary literature for specific variations and safety information.

Materials and Reagents
ReagentCAS NumberSupplierNotes
tert-Butyl piperidine-1,2-dicarboxylate98303-20-9Major suppliersStarting material
Diisopropylamine108-18-9Major suppliersAnhydrous
n-Butyllithium (2.5 M in hexanes)109-72-8Major suppliersHandle under inert atmosphere
Ethyl bromoacetate105-36-2Major suppliersLachrymator
Lithium aluminum hydride (LAH)16853-85-3Major suppliersHighly reactive, handle with care
Methanesulfonyl chloride (MsCl)124-63-0Major suppliersCorrosive
Triethylamine (TEA)121-44-8Major suppliersAnhydrous
Sodium azide (NaN₃)26628-22-8Major suppliersHighly toxic
Palladium on carbon (10 wt. %)7440-05-3Major suppliersFlammable when dry
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Major suppliers
Sodium periodate (NaIO₄)7790-28-5Major suppliers
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)14898-67-0Major suppliers
Tetrahydrofuran (THF)109-99-9Major suppliersAnhydrous
Diethyl ether60-29-7Major suppliersAnhydrous
Dichloromethane (DCM)75-09-2Major suppliers
Ethyl acetate (EtOAc)141-78-6Major suppliers
Methanol (MeOH)67-56-1Major suppliers
Hydrochloric acid (HCl)7647-01-0Major suppliers
Sodium bicarbonate (NaHCO₃)144-55-8Major suppliers
Sodium sulfate (Na₂SO₄)7757-82-6Major suppliersAnhydrous
Step 1: Alkylation of tert-Butyl piperidine-1,2-dicarboxylate

The synthesis commences with the alkylation of the piperidine precursor at the α-position to the ester group. This is achieved by forming the lithium enolate followed by reaction with an electrophile.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 eq.) in anhydrous THF (5 mL/mmol of substrate). Cool the solution to -78 °C using an acetone/dry ice bath. Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Addition of Piperidine Precursor: Dissolve tert-butyl piperidine-1,2-dicarboxylate (1.0 eq.) in anhydrous THF (2 mL/mmol) and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Alkylation: Add ethyl bromoacetate (1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the alkylated product.

Step 2: Reduction of the Ester Group

The newly introduced ester is selectively reduced to the corresponding primary alcohol.

  • LAH Reduction: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the alkylated piperidine from Step 1 in anhydrous THF dropwise.

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams. Filter the resulting white precipitate through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the desired alcohol.

Step 3: Formation of the Azide for Ring Expansion

The primary alcohol is converted to an azide, which will serve as the nucleophile in the subsequent ring expansion.

  • Mesylation: Dissolve the alcohol from Step 2 in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir the reaction at 0 °C for 1 hour.

  • Azide Formation: To the reaction mixture, add sodium azide (3.0 eq.) and a catalytic amount of tetrabutylammonium iodide. Add N,N-dimethylformamide (DMF) to aid solubility and heat the reaction to 60 °C overnight.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is typically used in the next step without further purification.

Step 4: Reductive Cyclization and Ring Expansion

The azide is reduced to an amine, which undergoes an intramolecular cyclization to form the azepane ring.

  • Hydrogenation: Dissolve the crude azide from Step 3 in methanol and add a catalytic amount of 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which will have cyclized to the azepane.

Step 5: Oxidation to the Carboxylic Acid and Boc Protection

The primary alcohol on the newly formed azepane ring is oxidized to a carboxylic acid, and the secondary amine is protected with a Boc group.

  • Oxidation: Dissolve the crude product from Step 4 in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3). Add sodium periodate (4.0 eq.) and a catalytic amount of ruthenium(III) chloride hydrate. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Work-up and Boc Protection: Dilute the reaction with DCM and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the crude carboxylic acid. Dissolve the crude acid in a mixture of dioxane and water. Add sodium bicarbonate (3.0 eq.) followed by di-tert-butyl dicarbonate (1.5 eq.). Stir the reaction at room temperature overnight.

  • Final Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by flash column chromatography or recrystallization to yield Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Data Presentation

StepIntermediate/ProductStarting MaterialKey ReagentsTypical Yield (%)
1Alkylated Piperidinetert-Butyl piperidine-1,2-dicarboxylateLDA, Ethyl bromoacetate75-85
2Piperidine DiolAlkylated Piperidine EsterLithium aluminum hydride80-90
3Azido-alcoholPiperidine DiolMsCl, TEA, NaN₃85-95 (crude)
4Azepane Amino AlcoholAzido-alcoholH₂, Pd/C80-90 (crude)
5Azepane-1,2-dicarboxylic acid 1-tert-butyl esterAzepane Amino AlcoholRuCl₃, NaIO₄, Boc₂O60-70 (over 2 steps)

Causality Behind Experimental Choices

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Its use in the starting material and its reintroduction in the final step ensures that the nitrogen atom does not interfere with the desired transformations at the carbon backbone.

  • LDA as a Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the ester without competing nucleophilic attack at the carbonyl group. The low reaction temperature (-78 °C) is crucial to maintain the kinetic control of the enolate formation and prevent side reactions.

  • Ring Expansion Strategy: The intramolecular nucleophilic attack of the newly formed amine onto the carbon bearing the leaving group (derived from the alcohol) is a reliable method for forming the seven-membered ring. This approach often proceeds with high stereochemical fidelity.

  • RuO₄⁻ Oxidation: The use of a catalytic amount of RuCl₃ with a stoichiometric amount of NaIO₄ generates RuO₄ in situ, a powerful oxidizing agent capable of converting the primary alcohol directly to a carboxylic acid without isolating the intermediate aldehyde.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. The described methodology, centered around a key ring expansion of a piperidine precursor, provides a practical approach for obtaining this valuable building block in good overall yield. The detailed protocol and the rationale behind the experimental choices are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this and related azepane derivatives for their research endeavors.

References

  • Breitenlechner, C. B., et al. (2005). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 48(6), 1957-1970. [Link]

  • Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. SSRN Electronic Journal. [Link]

  • Friebe, W. G., et al. (1997). Process and intermediates for preparing azepines.
  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. [Link]

  • Wang, X., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1163-1167. [Link]

  • Moody, C. J., et al. (2019). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Open University Chemistry Journal. [Link]

  • Guichard, G., et al. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 85, 194-206. [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

  • Zare, R. N., et al. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Chemical Science, 9(21), 4843-4848. [Link]

  • Yamakawa, T., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125-2134. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

An In-Depth Technical Guide to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (CAS No. 1034708-26-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Azepane Scaffolds in Modern Drug Discovery

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, identified by the CAS number 1034708-26-3 , is a chiral cyclic amino acid derivative that has garnered significant attention in medicinal chemistry.[1][2] Its seven-membered azepane ring provides a conformationally constrained, three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

The incorporation of non-natural amino acids, particularly those with cyclic structures like azepane, is a well-established strategy in drug discovery to enhance metabolic stability, receptor affinity, and cell permeability of peptide-based drugs. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis, allowing for controlled, stepwise assembly of complex molecules.[3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 1034708-26-3[1][2]
Molecular Formula C₁₂H₂₁NO₄[2][4]
Molecular Weight 243.30 g/mol [4]
Appearance Typically a solid[2]
Synonyms 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid, 1-Boc-azepane-2-carboxylic acid[2]
Purity Commonly available at ≥97%[2]
Storage Store in a tightly sealed container in a cool, dry place[1]

Synthesis and Purification: A Validated Protocol

The synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester involves the protection of the nitrogen atom of the parent amino acid, azepane-2-carboxylic acid, with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, valued for its high yield and the stability of the Boc group under various conditions, yet its facile removal under acidic conditions.

The Rationale Behind Boc Protection

The Boc group is the cornerstone of this synthesis. Its primary function is to deactivate the nucleophilicity of the secondary amine in the azepane ring, preventing it from participating in unwanted side reactions during subsequent coupling steps in peptide synthesis. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is driven by its high reactivity towards amines and the straightforward purification of the resulting N-Boc protected product. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, to ensure the solubility of both the amino acid and the Boc anhydride. A base, commonly sodium hydroxide or triethylamine, is essential to deprotonate the amino group, thereby activating it for nucleophilic attack on the Boc anhydride.

Synthesis_Workflow cluster_reaction Boc Protection Reaction cluster_workup Aqueous Work-up & Extraction cluster_purification Purification Start Azepane-2-carboxylic Acid + Di-tert-butyl dicarbonate (Boc₂O) Reaction_Conditions Solvent: Dioxane/Water Base: NaOH Temperature: 0°C to RT Start->Reaction_Conditions Reactants Workup 1. Remove Dioxane 2. Wash with Ethyl Acetate 3. Acidify with Citric Acid 4. Extract with Ethyl Acetate Reaction_Conditions->Workup Reaction Mixture Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Final_Product Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Step-by-Step Experimental Protocol
  • Dissolution: Dissolve azepane-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium hydroxide. The solution is then cooled to 0°C in an ice bath.

  • Boc-Anhydride Addition: To the cooled, stirred solution, add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Boc₂O. The aqueous layer is then cooled to 0°C and acidified to a pH of 2-3 with a cold 5% citric acid solution.

  • Extraction: The product is then extracted from the acidic aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude Azepane-1,2-dicarboxylic acid 1-tert-butyl ester can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the azepane ring and the tert-butyl group. The protons on the azepane ring typically appear as a series of complex multiplets in the region of 1.5-4.5 ppm. The nine protons of the tert-butyl group will present as a sharp singlet around 1.4 ppm. The acidic proton of the carboxylic acid group will be a broad singlet at a downfield chemical shift, typically above 10 ppm, though this signal may not always be observed depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, typically in the range of 155-180 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons of the tert-butyl group will be around 28 ppm. The carbons of the azepane ring will resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expect to observe a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration for the Boc group will be present around 1680-1720 cm⁻¹, and the carbonyl stretch of the carboxylic acid will appear in a similar region, often overlapping.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻.

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester make it a valuable building block in several areas of pharmaceutical research.

  • Peptide and Peptidomimetic Synthesis: As a non-natural amino acid, its incorporation into peptide chains can impart resistance to enzymatic degradation, leading to drugs with improved pharmacokinetic profiles. The constrained conformation of the azepane ring can also help to lock the peptide backbone into a bioactive conformation, enhancing its binding affinity to biological targets.[3]

  • Development of Chiral Scaffolds: The inherent chirality of this molecule makes it an excellent starting material for the synthesis of enantiomerically pure compounds. This is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological properties.

  • Synthesis of Bioactive Compounds: Azepane derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes and as ligands for G protein-coupled receptors (GPCRs). The ability to functionalize both the carboxylic acid group and, after deprotection, the nitrogen atom, allows for the creation of diverse libraries of compounds for screening.

Safety and Handling

While specific toxicity data for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a strategically important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined structure, coupled with the versatility of the Boc protecting group, provides medicinal chemists with a powerful tool for the rational design of novel drugs. A thorough understanding of its synthesis, purification, and characterization is essential for its successful application in research and development.

References

  • AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER. (n.d.). Angene Chemical. Retrieved January 11, 2026, from [Link]

Sources

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

This guide provides a comprehensive technical overview of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Value of the Azepane Scaffold

The seven-membered azepane ring is a significant structural motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility allows it to interact with a diverse range of biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group, as seen in Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, offers a strategic advantage in multi-step syntheses. This protecting group can be selectively removed under acidic conditions, providing a pathway for further functionalization.

This guide will delve into the physicochemical properties, a representative synthetic application, and the broader significance of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester are summarized in the table below.

PropertyValueSource
Molecular Weight 243.303 g/mol [3]
Molecular Formula C₁₂H₂₁NO₄[4][5]
CAS Number 1034708-26-3[3][4][5]
Appearance White to off-white solid/powder[4][5]
Purity ≥97%[4][5]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 66.8 Ų[3]
XLogP3 2.2[3]

Synthetic Utility and Experimental Protocol

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[5][6][7] The presence of both a protected amine and a free carboxylic acid allows for selective chemical modifications.

The following is a representative experimental protocol for the amide coupling of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester with a primary amine. This is a common transformation in the synthesis of peptide-based drugs and other bioactive molecules.

Experimental Protocol: Amide Coupling with Benzylamine

Objective: To synthesize tert-butyl 2-(benzylcarbamoyl)azepane-1-carboxylate.

Materials:

  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq)

  • Benzylamine (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add PyBOP (1.2 eq) to the solution and stir for an additional 10 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Strategy

The following diagram illustrates the general workflow for the utilization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in a synthetic pathway.

G A Azepane-1,2-dicarboxylic acid 1-tert-butyl ester B Amide Coupling (e.g., with R-NH2) A->B PyBOP, DIPEA C Protected Intermediate B->C D Boc Deprotection (e.g., TFA in DCM) C->D Acidic Conditions E Final Product with Free Amine D->E

Sources

An In-Depth Technical Guide to the Structure Elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a chiral heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed exploration of the analytical methodologies and data interpretation required to unequivocally confirm the chemical structure, stereochemistry, and purity of the target molecule. The guide emphasizes the synergy between various spectroscopic and chromatographic techniques, presenting a logical workflow from sample preparation to final structural confirmation.

Introduction: The Significance of Azepane Scaffolds

Azepane ring systems, seven-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in modern drug discovery.[3] Their inherent three-dimensional architecture and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making them attractive for targeting a wide array of biological receptors and enzymes. The introduction of a carboxylic acid functionality and a chiral center, as in Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, further expands its utility as a versatile building block in the synthesis of complex, biologically active molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations, particularly in peptide and peptidomimetic chemistry.[1]

Given the subtle yet critical influence of stereochemistry on pharmacological activity, a rigorous and unambiguous structural elucidation is paramount. This guide will detail a multi-pronged analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complemented by chromatographic techniques for purity assessment and chiral resolution.

Experimental Design: A Self-Validating Workflow

The structural elucidation of a novel or synthesized compound is a systematic process of evidence gathering. Each analytical technique provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system. The proposed workflow is designed to be both comprehensive and efficient.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation synthesis Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Structural Backbone ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight & Fragmentation ir FTIR Spectroscopy purification->ir Functional Groups hplc Chiral HPLC purification->hplc Purity & Enantiomeric Resolution elucidation Final Structure Confirmation nmr->elucidation ms->elucidation ir->elucidation hplc->elucidation

Figure 1: A logical workflow for the comprehensive structural elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Synthesis and Sample Preparation

A reliable synthesis protocol is the foundation of any structural elucidation study. While various methods for the synthesis of azepane scaffolds exist, a common approach involves the ring expansion of a suitable precursor or the cyclization of a linear amino acid derivative.[3] For the purpose of this guide, we will assume the synthesis of (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester has been performed.

Protocol 1: General Synthesis of (S)-1-Boc-azepane-2-carboxylic acid

This protocol is a generalized representation based on common synthetic strategies for similar compounds.

  • Starting Material: A suitable chiral precursor, such as a derivative of L-α-amino adipic acid, is chosen.

  • Cyclization: The linear precursor undergoes an intramolecular cyclization to form the seven-membered azepane ring. This step is often mediated by a coupling agent and carried out under dilute conditions to favor intramolecular reaction.

  • Boc Protection: The secondary amine of the azepane ring is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Sample Preparation for Analysis:

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent for the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

  • FTIR Spectroscopy: For solid samples, the KBr pellet method is suitable. Mix 1-2 mg of the sample with ~200 mg of dry, FTIR-grade KBr and press into a transparent pellet.

  • Chiral HPLC: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Spectroscopic Analysis and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) experiments provides unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Expected Chemical Shifts (δ):

    • -COOH: A broad singlet typically observed in the downfield region (δ 10-12 ppm), which is exchangeable with D₂O.[4]

    • CH-N(Boc)-CH₂: The proton at the chiral center (C2) is expected to be a multiplet in the range of δ 4.0-5.0 ppm.

    • Azepane Ring Protons (-CH₂-): A complex series of multiplets in the aliphatic region (δ 1.2-3.8 ppm). The diastereotopic nature of the methylene protons will likely result in complex splitting patterns.

    • Boc Group (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically found around δ 1.4-1.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • -COOH: The carboxylic acid carbonyl carbon is expected in the range of δ 170-180 ppm.[5]

    • N-COO- (Boc Carbonyl): The carbamate carbonyl carbon will appear around δ 155-160 ppm.

    • -C(CH₃)₃ (Boc Quaternary Carbon): The quaternary carbon of the Boc group is typically found around δ 80 ppm.

    • CH-N(Boc)-CH₂: The chiral carbon (C2) will resonate in the range of δ 50-60 ppm.

    • Azepane Ring Carbons (-CH₂-): The methylene carbons of the azepane ring will appear in the aliphatic region (δ 20-50 ppm).

    • -C(CH₃)₃ (Boc Methyl Carbons): The three equivalent methyl carbons of the Boc group will give a single signal around δ 28 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (COSY, HSQC)
Carboxylic Acid (-COOH)10.0 - 12.0 (br s, 1H)170.0 - 180.0-
C2-H4.0 - 5.0 (m, 1H)50.0 - 60.0Correlates with C3-H₂ and C7-H₂ in COSY
C3-H₂1.5 - 2.5 (m, 2H)25.0 - 35.0Correlates with C2-H and C4-H₂ in COSY
C4-H₂1.2 - 1.8 (m, 2H)20.0 - 30.0Correlates with C3-H₂ and C5-H₂ in COSY
C5-H₂1.2 - 1.8 (m, 2H)20.0 - 30.0Correlates with C4-H₂ and C6-H₂ in COSY
C6-H₂1.5 - 2.5 (m, 2H)25.0 - 35.0Correlates with C5-H₂ and C7-H₂ in COSY
C7-H₂3.0 - 3.8 (m, 2H)40.0 - 50.0Correlates with C6-H₂ and C2-H in COSY
Boc (-C(CH₃)₃)1.4 - 1.5 (s, 9H)28.0 - 29.0-
Boc (-C(CH₃)₃)-79.0 - 81.0-
Boc (-COO-)-155.0 - 160.0-

2D NMR Spectroscopy (COSY & HSQC):

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems within the azepane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

Conformational Analysis:

The seven-membered azepane ring is conformationally flexible, adopting various twist-chair and boat-chair conformations. The exact conformation can be influenced by the substituents. Variable-temperature NMR studies and analysis of coupling constants can provide insights into the preferred conformation in solution.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (C₁₂H₂₁NO₄), the expected exact mass can be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS):

MS/MS experiments involve the isolation of the molecular ion (or a protonated/sodiated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The fragmentation pattern of Boc-protected amino acids is well-characterized and provides key structural information.

  • Expected Fragmentation Pathways:

    • Loss of the Boc group: A characteristic loss of 100 Da (C₅H₈O₂) corresponding to the cleavage of the Boc group is expected.

    • Loss of isobutylene: A loss of 56 Da (C₄H₈) from the Boc group is also a common fragmentation pathway.

    • Loss of CO₂: Decarboxylation of the carboxylic acid moiety can lead to a loss of 44 Da.

    • Ring cleavage: Fragmentation of the azepane ring can also occur, providing further structural information.

fragmentation_pathway M_H [M+H]⁺ m/z = 244.15 loss_boc Loss of Boc (-100 Da) M_H->loss_boc loss_isobutylene Loss of Isobutylene (-56 Da) M_H->loss_isobutylene fragment1 [M+H - Boc]⁺ m/z = 144.10 loss_boc->fragment1 fragment2 [M+H - C₄H₈]⁺ m/z = 188.09 loss_isobutylene->fragment2 loss_co2 Loss of CO₂ (-44 Da) loss_co2_after_boc fragment1->loss_co2_after_boc Loss of CO₂ (-44 Da) fragment1->loss_co2_after_boc [M+H - Boc - CO₂]⁺ m/z = 100.06 fragment3 [M+H - CO₂]⁺ m/z = 200.16 fragment4 fragment4 loss_co2_after_boc->fragment4 [M+H - Boc - CO₂]⁺ m/z = 100.06

Figure 2: A simplified representation of the expected major fragmentation pathways for protonated Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • O-H stretch (carboxylic acid): A very broad and strong absorption in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]

    • C-H stretch (aliphatic): Absorptions in the range of 3000-2850 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.[6]

    • C=O stretch (carbamate - Boc): A strong absorption around 1680-1700 cm⁻¹.

    • C-O stretch (ester and carboxylic acid): Absorptions in the fingerprint region between 1300-1000 cm⁻¹.

Table 2: Key FTIR Absorption Bands for Functional Group Identification

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H Stretch3300 - 2500Strong, Broad
Aliphatic (-CH₂)C-H Stretch3000 - 2850Medium to Strong
Carboxylic Acid (C=O)C=O Stretch1725 - 1700Strong
Carbamate (Boc, C=O)C=O Stretch1700 - 1680Strong
Carboxylic Acid/Ester (C-O)C-O Stretch1300 - 1200Medium

Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The presence of a stereocenter at the C2 position necessitates the determination of the enantiomeric purity of the synthesized compound. Chiral HPLC is the most widely used technique for this purpose.

Protocol 2: Chiral HPLC Method Development

  • Column Selection: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for the separation of Boc-protected amino acids.[7]

  • Mobile Phase Screening: A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents is varied to optimize the separation.

  • Additive Selection: For acidic compounds like the target molecule, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and resolution.

  • Method Optimization: Once a separation is achieved, parameters such as flow rate, column temperature, and the exact mobile phase composition can be fine-tuned to maximize the resolution between the enantiomers.

A successful chiral HPLC method will show two well-resolved peaks for a racemic mixture, allowing for the quantification of the enantiomeric excess (ee) of the synthesized (S)-enantiomer.

Conclusion: Assembling the Evidence for Final Structure Confirmation

The definitive structural elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is achieved through the congruent interpretation of data from multiple analytical techniques. The NMR data will establish the carbon-hydrogen framework and the connectivity of the atoms. HRMS will confirm the elemental composition, and MS/MS will provide characteristic fragmentation patterns consistent with the proposed structure. FTIR will verify the presence of the key functional groups. Finally, chiral HPLC will confirm the enantiomeric purity of the compound. The collective evidence from these self-validating systems provides a high degree of confidence in the assigned structure.

This in-depth guide provides a robust framework for the structural elucidation of this important chiral building block. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules in the drug discovery and development pipeline.

References

  • (S)-1-Boc-azepane-2-carboxylicacid. Cusabio. [Link]

  • (S)-1-(Boc)azepane-2-carboxylic acid. PubChem. [Link]

  • An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ResearchGate. (2011-03). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. (2025-08-06). [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024-09-30). [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. (2025-08-06). [Link]

  • IR Spectrum: Carboxylic Acids. Química Organica.org. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • CAS 1227926-67-1 (R)-1-Boc-azepane-2-carboxylic acid. Chem-Space. [Link]

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  • Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

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A Technical Guide to Determining the Aqueous Solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a chiral heterocyclic compound featuring a seven-membered azepane ring.[1][] The presence of both a carboxylic acid moiety and a bulky tert-butoxycarbonyl (Boc) protecting group imparts a unique combination of polarity and lipophilicity.[1] This structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in the development of peptide-based drugs and ligands for G protein-coupled receptors.[1][3] Understanding the aqueous solubility of this intermediate is a critical parameter in drug discovery and development.[4][5] Poor solubility can hinder biological screening, lead to unreliable in vitro assay results, and create significant challenges for formulation and bioavailability.[4][6][7]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assays, and discuss the critical factors influencing the solubility of this compound.

Physicochemical Properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

A foundational understanding of the molecule's properties is essential for designing and interpreting solubility studies.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₄[8][9][10]
Molecular Weight 243.30 g/mol [1][8]
Appearance Solid[8]
Purity Typically ≥97%[8][9][10]
Synonyms 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid, 1-Boc-azepane-2-carboxylic acid[8]

The tert-butyl ester group generally enhances solubility in organic solvents, which is advantageous during synthesis and purification.[1] However, its impact on aqueous solubility is more complex. While the carboxylic acid group can be ionized to improve aqueous solubility, the bulky, non-polar tert-butyl group increases lipophilicity, which can counteract this effect.[11]

Understanding Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic.[12][13]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to equilibrate for a short period.[6][12][14] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess a large number of compounds.[6][13]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with the undissolved solid phase.[7][12][15] This measurement requires longer incubation times to reach equilibrium and is crucial for lead optimization and formulation development.[15][16]

The choice between these assays depends on the stage of research. For initial screening of derivatives of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a kinetic assay would be appropriate. For in-depth characterization and pre-formulation studies, a thermodynamic assay is essential.

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Kinetic Solubility Assay (Nephelometric Method)

This protocol is designed for a high-throughput assessment and relies on detecting undissolved particles through light scattering.[5][16][17]

1. Preparation of Stock and Buffer Solutions:

  • Prepare a 10 mM stock solution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in 100% dimethyl sulfoxide (DMSO).
  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Ensure the buffer is filtered through a 0.22 µm filter to remove any particulate matter.

2. Assay Procedure:

  • Dispense 5 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.[17]
  • Add 95 µL of the aqueous buffer to each well to achieve the desired final compound concentrations. This will result in a final DMSO concentration of 5%.
  • Seal the plate and mix the contents thoroughly on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).[6]
  • Measure the light scattering in each well using a nephelometer.[17] An increase in nephelometry units indicates the presence of precipitated compound.

3. Data Analysis:

  • The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the background (buffer with DMSO).

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dispense Dispense Stock to Plate stock->dispense buffer Prepare Filtered Aqueous Buffer add_buffer Add Buffer to Wells buffer->add_buffer dispense->add_buffer incubate Incubate with Shaking (2h, 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure determine Determine Highest Soluble Concentration measure->determine

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility and is crucial for more advanced studies.[18]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of solid Azepane-1,2-dicarboxylic acid 1-tert-butyl ester into a 1.5 mL glass vial.[15]
  • Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[15]
  • Prepare a set of calibration standards of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

2. Equilibration:

  • Seal the vials and place them in a thermomixer or on a shaker.
  • Incubate the samples for 24 hours at a constant temperature (e.g., 25°C or 37°C) with continuous agitation to allow the system to reach equilibrium.[15]

3. Separation of Undissolved Solid:

  • After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either:
  • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
  • Filtration: Filter the suspension through a low-binding filter plate (e.g., 0.45 µm PVDF).[6]

4. Quantification:

  • Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][12]
  • Compare the analytical response of the sample to the calibration curve to determine the solubility in µg/mL or µM.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification weigh Weigh Solid Compound add_buffer Add Aqueous Buffer weigh->add_buffer incubate Incubate with Agitation (24h) add_buffer->incubate separate Centrifugation or Filtration incubate->separate analyze Analyze Supernatant/Filtrate (HPLC/LC-MS) separate->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the aqueous solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

  • pH: The carboxylic acid moiety of the molecule has a pKa. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. At pH values above the pKa, it will be deprotonated to the more soluble carboxylate anion. Therefore, the solubility of this compound is expected to be pH-dependent.[7]

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[19] It is crucial to control the temperature during solubility experiments.

  • Co-solvents: The presence of organic co-solvents, such as DMSO from the stock solution in kinetic assays, can increase the measured solubility.[4] This is an important consideration when comparing kinetic and thermodynamic solubility data.

  • Solid-State Properties: The crystalline form (polymorph) of the solid compound can influence its thermodynamic solubility.[15] Different crystal lattices have different lattice energies, which affects the energy required to dissolve the compound.

Conclusion

While specific, publicly available solubility data for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is scarce, this guide provides the necessary scientific framework and detailed protocols for its determination. A thorough understanding of both kinetic and thermodynamic solubility is paramount for advancing compounds through the drug discovery pipeline. For initial high-throughput screening, the nephelometric kinetic assay is recommended. For lead optimization and pre-formulation, the more rigorous shake-flask thermodynamic method is essential. By carefully controlling experimental variables and choosing the appropriate assay, researchers can generate reliable and crucial data to inform the development of novel therapeutics based on this versatile chemical scaffold.

References

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Spectroscopic Characterization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key building block in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a framework for the structural elucidation and quality control of this compound.

Introduction

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, with the chemical formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol , is a heterocyclic compound incorporating a seven-membered azepane ring.[1][2][3] The presence of both a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide will detail the anticipated spectroscopic signatures of this molecule.

Spectroscopic Analysis Workflow

The structural confirmation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester relies on a synergistic approach employing multiple spectroscopic techniques. The general workflow for this analysis is outlined below.

Caption: Workflow for the spectroscopic characterization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Broad Singlet1H-COOH
~4.5Multiplet1HN-CH-COOH
~3.5Multiplet1HN-CH₂ (axial)
~3.2Multiplet1HN-CH₂ (equatorial)
~1.9 - 1.5Multiplet8HAzepane ring CH₂
1.48Singlet9H-C(CH₃)₃

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. A very broad singlet far downfield, typically above 10 ppm, is characteristic of the acidic proton of the carboxylic acid group. The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, is expected to be deshielded and appear as a multiplet around 4.5 ppm. The protons of the methylene group attached to the nitrogen (C7) will likely be diastereotopic and appear as two separate multiplets. The remaining methylene protons of the azepane ring will resonate as a complex series of multiplets in the aliphatic region. A sharp, intense singlet at approximately 1.48 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175-COOH
~156N-C=O (Boc)
~81-C(CH₃)₃
~58N-CH-COOH
~45N-CH₂
~30, 28, 26, 24Azepane ring CH₂
28.5-C(CH₃)₃

Interpretation and Rationale:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the Boc group are expected to appear at the downfield end of the spectrum, around 175 ppm and 156 ppm, respectively. The quaternary carbon of the tert-butyl group will be observed around 81 ppm, while its three equivalent methyl carbons will give a strong signal at approximately 28.5 ppm. The carbon at the C2 position, attached to both nitrogen and the carboxylic acid, is anticipated to resonate around 58 ppm. The remaining five methylene carbons of the azepane ring will appear in the aliphatic region, with the carbon adjacent to the nitrogen (C7) being the most deshielded of this group.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
2975, 2930MediumC-H stretch (aliphatic)
1740StrongC=O stretch (Boc ester)
1690StrongC=O stretch (carboxylic acid)
1160StrongC-O stretch (ester)

Interpretation and Rationale:

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4] The C-H stretching vibrations of the aliphatic protons will appear just below 3000 cm⁻¹. Two distinct and strong C=O stretching bands are expected: one around 1740 cm⁻¹ for the tert-butyl ester and another around 1690 cm⁻¹ for the carboxylic acid.[5] A strong C-O stretching band for the ester is also anticipated around 1160 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid Azepane-1,2-dicarboxylic acid 1-tert-butyl ester directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Expected MS Data (Electrospray Ionization - ESI)

m/zIon
244.1543[M+H]⁺
266.1363[M+Na]⁺
188.1125[M+H - C₄H₈]⁺
144.0812[M+H - Boc]⁺

Interpretation and Rationale:

Using a soft ionization technique like ESI, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 244.15.[6] An adduct with sodium, [M+Na]⁺, at m/z 266.14 is also likely to be observed.[6] Common fragmentation pathways would involve the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a fragment at m/z 188.11, and the loss of the entire Boc group to give a fragment at m/z 144.08.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion and major fragment peaks. Compare the observed m/z values with the theoretically calculated values for the expected ions.

Conclusion

The comprehensive spectroscopic analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a reliable reference for researchers and scientists working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for maintaining the standards of scientific integrity and advancing drug discovery and development programs.

References

  • Angene Chemical. AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER. Available at: [Link]

  • CP Lab Safety. 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. Available at: [Link]

  • University of Calgary. IR: carboxylic acids. Available at: [Link]

  • PubChemLite. 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid. Available at: [Link]

  • No Brain Too Small. Spectroscopy Data Sheet for AS91388 IR Spectra. Available at: [Link]

Sources

An In-depth Technical Guide to the Chiral Resolution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key chiral building block in modern drug development. Recognizing the critical importance of enantiomeric purity for pharmacological efficacy and safety, this document offers researchers, scientists, and drug development professionals a detailed exploration of the primary strategies for separating the enantiomers of this cyclic N-Boc-protected amino acid derivative. We delve into the theoretical underpinnings and provide practical, field-proven protocols for three core techniques: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Chirality in Azepane Scaffolds

Azepane rings are privileged seven-membered heterocyclic motifs present in a wide array of natural products and active pharmaceutical ingredients (APIs). Their conformational flexibility and three-dimensional structure make them valuable scaffolds for interacting with biological targets. When substituted, as in the case of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, multiple stereogenic centers can exist. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to isolate and study single enantiomers is not merely an academic exercise but a regulatory and scientific necessity in the development of new chemical entities.

The target molecule, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (Boc-Aze-OH), possesses two stereocenters at the C1 and C2 positions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances solubility in organic solvents and modulates the reactivity of the amine, making it a common intermediate in peptide synthesis and medicinal chemistry. This guide focuses on the critical downstream process of separating the racemic mixture of this compound into its constituent enantiomers.

Strategic Approaches to Chiral Resolution

The selection of a resolution strategy is a critical decision driven by factors such as scale, required purity, cost, and available equipment. For Boc-Aze-OH, three principal methods have proven effective for analogous structures and are presented here as primary candidates.

G cluster_products Resolved Products Racemic_Boc_Aze_OH Racemic Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Classical Classical Resolution (Diastereomeric Salt Formation) Racemic_Boc_Aze_OH->Classical Enzymatic Enzymatic Kinetic Resolution (Ester Hydrolysis/Acylation) Racemic_Boc_Aze_OH->Enzymatic Chromatographic Preparative Chiral HPLC (Direct Separation) Racemic_Boc_Aze_OH->Chromatographic Enantiomer_R (R,R)- or (S,S)-Enantiomer Classical->Enantiomer_R Enantiomer_S (S,S)- or (R,R)-Enantiomer Classical->Enantiomer_S Enzymatic->Enantiomer_R Enzymatic->Enantiomer_S Chromatographic->Enantiomer_R Chromatographic->Enantiomer_S

Figure 1: Overview of the primary strategies for the chiral resolution of racemic Boc-Aze-OH.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains one of the most robust and scalable techniques for chiral resolution. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic carboxylic acid with an enantiomerically pure chiral base, a mixture of diastereomeric salts is formed, which can then be separated by fractional crystallization based on their differing solubilities.[1]

The Underlying Principle: Why This Works

The target molecule is a dicarboxylic acid (after potential hydrolysis of the tert-butyl ester) or can be resolved at its free carboxylic acid moiety. This acidic functionality makes it an ideal candidate for salt formation with a chiral amine.

  • (R,R)-Acid + (R)-Base → (R,R; R)-Diastereomeric Salt

  • (S,S)-Acid + (R)-Base → (S,S; R)-Diastereomeric Salt

These two salts—(R,R; R) and (S,S; R)—are not mirror images and thus possess different crystal packing energies, leading to different solubilities in a given solvent system. This solubility differential is the key to their separation.

Selection of the Chiral Resolving Agent

The choice of the resolving agent is paramount and often requires empirical screening. For acidic compounds like Boc-Aze-OH, common chiral bases include alkaloids (brucine, quinine) and synthetic amines like (R)- or (S)-1-phenylethylamine.[1][2] For dicarboxylic acids, controlling the stoichiometry is crucial, as both mono- and di-salts can form, which can impact crystallization behavior.[3][4]

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeTypical Application
(R)-(+)-1-PhenylethylamineSyntheticWidely used for a broad range of acidic compounds.[3]
(S)-(-)-1-PhenylethylamineSyntheticThe enantiomer, used to isolate the opposite acid enantiomer.
BrucineAlkaloidEffective but toxic; use requires appropriate precautions.
QuinineAlkaloidOften provides good crystallinity with aromatic acids.
(+)-CinchotoxineAlkaloidHistorically significant and still used.[2]
Detailed Experimental Protocol

This protocol is adapted from established procedures for resolving cyclic dicarboxylic acids.[3][4]

Objective: To separate the enantiomers of Boc-Aze-OH by fractional crystallization of diastereomeric salts formed with (S)-(-)-1-phenylethylamine.

Materials:

  • Racemic Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

  • (S)-(-)-1-phenylethylamine (≥99% ee)

  • Methanol, Ethanol, Ethyl Acetate, Isopropanol (reagent grade)

  • 2M Hydrochloric Acid

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic Boc-Aze-OH in a suitable solvent (e.g., methanol or ethanol) with gentle heating. A starting concentration of 0.1-0.5 M is recommended.

    • In a separate vessel, dissolve 0.5 equivalents of (S)-(-)-1-phenylethylamine in a minimal amount of the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can preferentially crystallize the salt of one enantiomer, leading to higher initial purity.[3]

    • Slowly add the amine solution to the acid solution with stirring. The mixture may become cloudy as the salt begins to form.

    • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in a refrigerator (4°C) or freezer (-20°C) overnight to promote crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals (the "first crop") under vacuum. This crop is enriched in one diastereomer.

    • The mother liquor is now enriched in the more soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in water and add 2M HCl until the pH is ~2. This protonates the carboxylic acid and the chiral amine.

    • Extract the liberated enantiomerically enriched Boc-Aze-OH into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the resolved acid.

  • Analysis and Optimization:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 5).

    • The first crop of crystals may require one or more recrystallizations from the same or a different solvent system to achieve the desired enantiomeric purity (>99% ee). The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage until it becomes constant.[1]

    • The enantiomer from the mother liquor can be recovered by evaporating the solvent, liberating the acid as described above, and then performing a similar resolution with the opposite enantiomer of the resolving agent, i.e., (R)-(+)-1-phenylethylamine.

G cluster_workflow Classical Resolution Workflow start Racemic Boc-Aze-OH + (S)-Amine in Solvent heat Heat to Dissolve start->heat cool Slow Cooling & Crystallization heat->cool filter Vacuum Filtration cool->filter crystals Less Soluble Salt (e.g., (R,R;S)) filter->crystals mother_liquor Mother Liquor (Enriched in (S,S;S)) filter->mother_liquor acidify_xtal Acidification (pH 2) crystals->acidify_xtal acidify_ml Acidification (pH 2) mother_liquor->acidify_ml extract_xtal Organic Extraction acidify_xtal->extract_xtal product1 Enriched (R,R)-Boc-Aze-OH extract_xtal->product1 extract_ml Organic Extraction acidify_ml->extract_ml product2 Enriched (S,S)-Boc-Aze-OH extract_ml->product2

Figure 2: Step-by-step workflow for classical resolution via diastereomeric salt crystallization.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions leverage the high stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, one enantiomer of the racemate reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the new, enzyme-generated product. For cyclic α-amino acid esters, lipases are particularly effective biocatalysts.[5][6]

The Underlying Principle: Enantioselective Hydrolysis

The strategy for Boc-Aze-OH would involve first converting the racemic acid to its corresponding methyl or ethyl ester. This racemic ester is then subjected to enzymatic hydrolysis. A lipase, for instance, might selectively hydrolyze the (S)-ester to the (S)-acid while leaving the (R)-ester largely untouched.

  • (R)-Ester + (S)-Ester + H₂O --(Lipase)--> (R)-Ester (unreacted) + (S)-Acid (product)

The reaction is stopped at or near 50% conversion, at which point the unreacted ester and the newly formed acid can be separated by a simple acid-base extraction. This method provides access to both enantiomers: one as the ester and one as the acid.

Enzyme Selection and Causality

Lipases are robust, commercially available, and function well in organic solvents, making them ideal for synthetic applications.

  • Candida antarctica Lipase B (CALB, often immobilized as Novozym 435): Widely used due to its broad substrate scope and high enantioselectivity.

  • Candida antarctica Lipase A (CALA): Has shown excellent activity and high enantiodiscrimination for cyclic amino esters.[5]

  • Pseudomonas cepacia Lipase (PCL): Another highly effective lipase for the resolution of various esters.[7]

The choice of enzyme is critical and depends on the specific substrate. The enzyme's active site creates a chiral environment where one enantiomer of the substrate fits much better and can be oriented correctly for catalysis, while the other fits poorly, resulting in a much slower reaction rate.

Detailed Experimental Protocol

This protocol is based on established methods for the lipase-catalyzed resolution of cyclic amino esters.[5]

Objective: To resolve racemic Boc-Aze-methyl ester via enantioselective hydrolysis using Candida antarctica Lipase A (CAL-A).

Part A: Esterification of Racemic Boc-Aze-OH

  • Dissolve racemic Boc-Aze-OH in methanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a milder agent like trimethylsilyldiazomethane.

  • Stir at room temperature until TLC or LC-MS analysis shows complete conversion to the methyl ester.

  • Work up appropriately to isolate the pure racemic methyl ester.

Part B: Enzymatic Kinetic Resolution

  • Reaction Setup:

    • To a suspension of the racemic Boc-Aze-methyl ester (1.0 eq) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) or a biphasic system (e.g., buffer/tert-butyl methyl ether), add the lipase (e.g., CAL-A, typically 1:1 or 1:2 by weight with respect to the substrate).

    • Maintain the pH of the reaction at 7.0 using a pH-stat or by periodic addition of a dilute NaOH solution. The consumption of base is a direct measure of the reaction progress.

  • Monitoring the Reaction:

    • Follow the course of the reaction by chiral HPLC or by monitoring the consumption of base.

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess of both the product and the remaining starting material.

  • Work-up and Separation:

    • Once 50% conversion is reached, remove the enzyme by filtration.

    • Acidify the aqueous solution to pH ~2 with 1M HCl.

    • Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (R)-ester.

    • The aqueous layer will contain the (S)-acid salt. Extract this with a more polar solvent or adjust pH and extract again to recover the (S)-acid. Alternatively, after acidification, both acid and ester can be extracted into an organic solvent. The solvent is then removed, and the residue is separated by acid-base extraction.

  • Isolation of the Second Enantiomer:

    • The recovered, enantiomerically enriched (R)-ester can be hydrolyzed chemically (e.g., using LiOH) to yield the (R)-acid.

Table 2: Representative EKR Performance Data (Hypothetical for Boc-Aze-Me)

EnzymeSolvent SystemConversion (%)ee (Unreacted Ester)ee (Product Acid)
CAL-APhosphate Buffer51%>98%97%
CAL-BBuffer/TBME49%96%>99%
PCLPhosphate Buffer52%95%94%
Note: These values are illustrative and would need to be determined experimentally.

Method 3: Preparative Chiral HPLC

Direct separation of enantiomers by preparative HPLC on a chiral stationary phase (CSP) is a powerful, albeit often more expensive, method. It is particularly useful for small to medium-scale separations and for compounds that are difficult to crystallize or are not amenable to enzymatic methods.

The Underlying Principle: Chiral Recognition on a Solid Phase

Chiral HPLC columns contain a chiral selector covalently bonded to a solid support (usually silica gel). As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector. These transient, diastereomeric interactions (e.g., via hydrogen bonding, π-π stacking, dipole-dipole interactions, or steric hindrance) lead to different retention times, allowing for their separation.

Column and Method Development

For N-protected amino acids, several types of CSPs are highly effective.

  • Macrocyclic Glycopeptide CSPs: Columns like CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) are excellent choices for N-Boc amino acids, often used in reversed-phase or polar organic modes.[8][9]

  • Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose (e.g., CHIRALPAK® series) are also broadly applicable and should be screened.

Method development involves screening different CSPs and mobile phase systems (normal phase, reversed phase, polar organic) to find conditions that provide adequate separation (resolution, Rs > 1.5).

Detailed Experimental Protocol

This protocol is based on successful methods for resolving N-Boc protected cyclic amino acids and related bicyclic azepanes.[10]

Objective: To resolve racemic Boc-Aze-OH by preparative chiral HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIROBIOTIC™ T, 250 x 21.2 mm, 5 µm)

  • HPLC-grade solvents (e.g., Hexane/Isopropanol/Trifluoroacetic Acid for normal phase; Acetonitrile/Water/TFA for reversed phase)

  • Racemic Boc-Aze-OH

Procedure:

  • Analytical Method Development:

    • First, develop a separation method on an analytical scale column (e.g., 250 x 4.6 mm).

    • Screen mobile phases. For a CHIROBIOTIC T column in reversed-phase mode, a good starting point is a gradient of acetonitrile in water with 0.1% TFA. For normal phase, try mixtures of hexane/isopropanol with 0.1% TFA.

    • Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation (Rs ≥ 1.5) with reasonable retention times.

  • Scale-Up to Preparative Scale:

    • Once an effective analytical method is established, scale it up to the preparative column. The flow rate is adjusted based on the column diameter squared.

    • Dissolve the racemic Boc-Aze-OH in the mobile phase or a compatible solvent to prepare the sample for injection. The concentration should be optimized to avoid overloading the column, which would degrade resolution.

  • Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the elution profile with the UV detector.

    • Collect the fractions corresponding to each enantiomer as they elute from the column. Automated fraction collectors are typically used for this purpose.

  • Product Recovery and Analysis:

    • Combine the fractions for each pure enantiomer.

    • Remove the mobile phase solvents under reduced pressure.

    • Verify the enantiomeric purity of each isolated fraction using the analytical chiral HPLC method.

G cluster_workflow Preparative Chiral HPLC Workflow start Dissolve Racemic Boc-Aze-OH inject Inject onto Preparative Chiral Column start->inject separate Elute with Optimized Mobile Phase inject->separate detect UV Detection separate->detect collect1 Collect First Eluting Enantiomer Fraction detect->collect1 collect2 Collect Second Eluting Enantiomer Fraction detect->collect2 evap1 Evaporate Solvent collect1->evap1 evap2 Evaporate Solvent collect2->evap2 product1 Pure Enantiomer 1 evap1->product1 product2 Pure Enantiomer 2 evap2->product2

Figure 3: A typical workflow for the separation of enantiomers using preparative chiral HPLC.

Conclusion and Recommendations

The chiral resolution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is an essential step for its application in stereospecific synthesis and drug development. This guide has detailed three powerful and complementary strategies: classical resolution, enzymatic kinetic resolution, and preparative chiral HPLC.

  • For large-scale, cost-effective synthesis, classical resolution via diastereomeric salt formation is often the preferred method. Its primary drawback is the need for extensive empirical optimization of the resolving agent and solvent system.

  • Enzymatic kinetic resolution offers high selectivity under mild conditions and is an excellent "green chemistry" alternative. It is limited by the theoretical maximum yield of 50% for each enantiomer from the racemic starting material.

  • Preparative chiral HPLC provides a direct and often rapid route to high-purity enantiomers. It is exceptionally versatile but can be limited by cost and throughput for large-scale production.

The optimal choice depends on the specific project requirements. It is recommended to perform small-scale screening experiments for both classical and enzymatic methods to identify promising conditions before committing to a larger scale. For analytical validation and obtaining small quantities of pure enantiomers for initial biological testing, chiral HPLC is indispensable. By understanding the principles and practical protocols outlined in this guide, researchers can confidently approach the challenge of obtaining enantiomerically pure Azepane-1,2-dicarboxylic acid 1-tert-butyl ester for their research and development needs.

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  • Zhang, Y., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. [Link]

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  • de Souza, R. O. M. A., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2017(30), 4467-4473. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts. [Link]

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  • Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1251-1257. [Link]

  • Singh, B., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. [Link]

  • Li, W., et al. (2025). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society. [Link]

  • Google Patents. (1999). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Comas-Barceló, J., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry, 58, 11-17. [Link]

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Stereochemistry of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its inherent conformational flexibility allows it to present substituents in a variety of three-dimensional arrangements, making it a valuable building block for exploring chemical space and targeting complex biological systems.[3][4] However, this flexibility can also be a liability, leading to reduced binding affinity and selectivity due to entropic penalties upon binding to a biological target.

This guide focuses on a specific, powerful derivative: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (commonly, 1-Boc-azepane-2-carboxylic acid). This molecule serves as a conformationally constrained, non-natural amino acid analog. The presence of two vicinal substituents—a bulky tert-butoxycarbonyl (Boc) group on the nitrogen and a carboxylic acid at the adjacent C2 position—introduces significant stereochemical complexity. Understanding and controlling this stereochemistry is paramount for its successful application in the development of novel therapeutics, particularly peptidomimetics and CNS-active agents.[5][6][7]

This document provides a comprehensive exploration of the critical stereochemical aspects of this molecule, from its fundamental conformational landscape to practical strategies for its synthesis and characterization.

Section 1: The Stereochemical Core: Chirality and Conformation

The stereochemical identity of 1-Boc-azepane-2-carboxylic acid is defined by two key features: the absolute configuration at its C2 stereocenter and the dynamic conformational equilibrium of the seven-membered ring.

Point Chirality at the C2 Position

The C2 carbon, bonded to the carboxylic acid, is a stereogenic center. This gives rise to two non-superimposable mirror images, the (S)- and (R)-enantiomers.

  • (S)-1-Boc-azepane-2-carboxylic acid

  • (R)-1-Boc-azepane-2-carboxylic acid

In drug development, enantiomers often exhibit profoundly different pharmacological and toxicological profiles.[8] The precise three-dimensional arrangement of the carboxylic acid relative to the azepane scaffold dictates its ability to form key interactions (e.g., hydrogen bonds, salt bridges) within a target's binding site. Therefore, achieving high enantiopurity is not merely a technicality but a fundamental requirement for developing a safe and effective therapeutic agent.

The Dynamic Conformational Landscape

Unlike the rigid, well-defined chair conformation of a cyclohexane ring, the seven-membered azepane ring is highly flexible.[4] It exists as a dynamic equilibrium of multiple low-energy conformations, primarily belonging to the twist-chair and chair families.[9] The energy barriers for interconversion between these forms are relatively low.[4]

The substituents on 1-Boc-azepane-2-carboxylic acid heavily influence this equilibrium:

  • N1-Boc Group: The sterically demanding tert-butyl group restricts rotation around the N1-C(O) amide bond and significantly biases the conformational preferences of the ring to minimize steric clash.

  • C2-Carboxylic Acid: The orientation of this group (axial vs. equatorial-like) is conformation-dependent and critical for its biological activity.

Computational modeling and NMR spectroscopy have shown that strategic substitutions, such as fluorination, can be used to "lock" the azepane ring into a single major conformation, thereby reducing conformational disorder and potentially enhancing bioactivity.[3][10]

Caption: Conformational equilibrium of the azepane ring.

Section 2: Stereocontrolled Synthesis and Purification

The synthesis of enantiomerically pure 1-Boc-azepane-2-carboxylic acid is a significant challenge due to the difficulty in constructing medium-sized rings and controlling stereochemistry simultaneously.[5] Two primary strategies are employed: direct asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. While a variety of methods exist for related piperidine (six-membered) and pyrrolidine (five-membered) systems, robust methods for azepanes are less common.[11][12] A successful strategy often involves a multi-step sequence starting from a chiral precursor.

Conceptual Workflow: Asymmetric Synthesis A general approach can be adapted from the synthesis of substituted azepane carboxylic acids.[5] This involves starting with a chiral building block, such as an amino acid derivative, and performing a ring-closing reaction.

Asymmetric_Synthesis cluster_0 Strategy Start Chiral Precursor (e.g., (S)-Glutamic Acid Derivative) Step1 Chain Elongation (e.g., Horner-Wadsworth-Emmons) Start->Step1 Step2 Reductive Amination Cascade (Hydrogenation & Cyclization) Step1->Step2 Step3 N-Protection (Boc Anhydride) Step2->Step3 End Enantiopure Product ((S)-1-Boc-azepane-2-carboxylic acid) Step3->End Characterization_Workflow cluster_0 Validation Process Racemate Racemic Product Resolution Chiral Resolution Racemate->Resolution Enantiomer Isolated Enantiomer Resolution->Enantiomer HPLC Chiral HPLC Analysis Enantiomer->HPLC Determines % e.e. NMR NMR Spectroscopy (Conformational Analysis) Enantiomer->NMR Determines Solution Structure Xray X-Ray Crystallography (Absolute Configuration) Enantiomer->Xray Determines Solid-State Structure

Sources

An In-Depth Technical Guide to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its discovery and historical context, detail its synthesis, analyze its physicochemical and spectroscopic properties, and explore its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in drug discovery.[1] Its inherent three-dimensional structure provides access to a wider chemical space compared to more common five- and six-membered rings like pyrrolidine and piperidine. This unique conformational flexibility allows for the precise spatial orientation of substituents, enabling the fine-tuning of interactions with biological targets. Azepane-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to several FDA-approved drugs.[2][3]

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, in particular, has emerged as a valuable and versatile intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions, while the carboxylic acid at the 2-position provides a handle for further synthetic modifications, such as amide bond formation in the construction of peptides and peptidomimetics.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a building block is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueReference
CAS Number 1034708-26-3[5]
Molecular Formula C₁₂H₂₁NO₄[5]
Molecular Weight 243.30 g/mol [5]
Appearance White to off-white crystalline solid[6]
Purity Typically ≥95%[7]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

While a high-resolution spectrum is not publicly available, a representative ¹H NMR spectrum of the (S)-enantiomer (CAS 155905-76-3) has been documented. The expected signals would include a characteristic peak for the tert-butyl group at approximately 1.4 ppm, along with a series of multiplets for the diastereotopic methylene protons of the azepane ring, and a signal for the methine proton at the 2-position.

Based on established chemical shift ranges for similar functional groups, the anticipated ¹³C NMR spectrum would display the following key signals[1][8][9]:

Carbon AtomExpected Chemical Shift (ppm)
C =O (Carboxylic Acid)170 - 185
C =O (Boc)~155
C (CH₃)₃ (Boc)~80
C( C H₃)₃ (Boc)~28
Azepane Ring Carbons25 - 60

Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

The synthesis of this key intermediate can be approached through several strategic routes. While the initial discovery and first reported synthesis are not prominently documented in readily available literature, established organic chemistry principles point towards two primary and logical synthetic pathways: the ring expansion of a smaller cyclic precursor and the cyclization of a linear amino acid derivative.

Conceptual Synthetic Pathway 1: Ring Expansion

A common and effective method for the synthesis of azepane rings is the one-carbon ring expansion of a corresponding piperidine derivative.[2] This approach offers a high degree of control over stereochemistry and substitution patterns.

Ring_Expansion_Pathway Piperidine N-Boc-Piperidine-2-one (or related precursor) Reagents Diazo compound (e.g., ethyl diazoacetate) Lewis Acid Catalyst Intermediate Spirocyclic Intermediate Reagents->Intermediate Ring Expansion Azepanone N-Boc-Azepan-2-one -3-carboxylate Intermediate->Azepanone Rearrangement Final_Product Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Azepanone->Final_Product Hydrolysis

Caption: Conceptual workflow for the synthesis via ring expansion.

Experimental Rationale: This pathway is advantageous as chiral piperidine precursors are often readily available. The choice of the diazo compound and the Lewis acid catalyst is critical for controlling the regioselectivity of the ring expansion. The subsequent hydrolysis of the ester group at the 3-position would yield the desired product.

Plausible Synthetic Pathway 2: Cyclization of a Lysine Derivative

An alternative and highly convergent approach involves the intramolecular cyclization of a suitably protected and functionalized derivative of a linear amino acid, such as L-lysine.

Cyclization_Pathway Lysine Nα-Boc-L-Lysine Functionalization ε-amino group functionalization Linear_Precursor Linear Acyclic Precursor Functionalization->Linear_Precursor Activation Cyclization Intramolecular Cyclization Final_Product Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Cyclization->Final_Product Ring Closure

Caption: Plausible synthetic route starting from a lysine derivative.

Experimental Rationale: This strategy leverages the inherent chirality of the starting amino acid. The key steps involve the protection of the α-amino group with a Boc group, followed by the conversion of the ε-amino group into a suitable leaving group, or its participation in a reductive amination with a suitable aldehyde at the other end of the chain. Subsequent intramolecular cyclization would form the seven-membered ring.

Applications in Drug Discovery and Development

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a versatile building block primarily used in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to selectively deprotect the Boc group under acidic conditions, revealing a secondary amine for further functionalization, and the capacity of the carboxylic acid to form amide bonds.

Peptidomimetics and Constrained Peptides

The incorporation of cyclic amino acids into peptides is a well-established strategy to introduce conformational constraints.[10] This can lead to increased metabolic stability, enhanced receptor affinity, and improved selectivity. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester serves as a valuable precursor for these constrained cyclic amino acids.

Case Study: A Chiral Bicyclic Azepane with Neuropharmacological Activity

A recent study highlights the potential of novel azepane scaffolds in neuropharmacology. Researchers exploring new chemical space for drug discovery synthesized a series of unprecedented bicyclic azepanes.[3] One of the lead compounds demonstrated potent inhibitory activity against monoamine transporters, suggesting its potential for treating neuropsychiatric disorders. While this specific study did not explicitly start from Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, it underscores the therapeutic relevance of the azepane core and the importance of having access to versatile building blocks for the synthesis of such novel structures.

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a key heterocyclic building block that provides a gateway to the underexplored chemical space of seven-membered rings. Its well-defined structure, coupled with the orthogonal protecting groups, makes it an invaluable tool for medicinal chemists. The synthetic routes, while not detailed in a single seminal publication, can be logically deduced from established chemical principles, ensuring its accessibility. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of versatile intermediates like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is set to increase, paving the way for the development of the next generation of therapeutics.

References

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  • compared using 13C nmr spectroscopy. AQA. Available at: [Link]

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Azepane-1,2-dicarboxylic acid 1-tert-butyl ester literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, conformational intricacies, and strategic applications, offering both theoretical grounding and practical, field-proven protocols.

Introduction and Core Characteristics

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, also known as 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid or 1-Boc-azepane-2-carboxylic acid, is a cyclic, non-proteinogenic alpha-amino acid derivative.[1] Its structure features a seven-membered azepane ring, which imparts significant conformational flexibility, a feature of growing interest in medicinal chemistry.[2][3] The molecule is strategically bifunctional: the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, while a free carboxylic acid at the adjacent carbon (C2) is available for chemical modification.

This unique architecture makes it a valuable chiral scaffold. The constrained yet flexible azepane backbone is used to build complex molecules with precisely controlled three-dimensional shapes, a critical factor for enhancing biological activity, selectivity, and metabolic stability in drug candidates.[4][5]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 1034708-26-3 (racemic); 155905-76-3 (S-enantiomer); 1227926-67-1 (R-enantiomer)[4][6][7]
Molecular Formula C₁₂H₂₁NO₄[1][6]
Molecular Weight 243.30 g/mol [1][4]
Appearance Typically a solid powder[1][6]
Purity Commercially available at ≥95% or ≥97%[1][8]
Synonyms 1-Boc-azepane-2-carboxylic acid, 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid[1]

Synthesis and Mechanistic Rationale

The most direct and widely employed synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester involves the N-protection of the parent amino acid, azepane-2-carboxylic acid. The choice of the Boc protecting group is strategic; it is robust enough to withstand many reaction conditions (e.g., nucleophiles, basic conditions) yet can be removed cleanly under acidic conditions without compromising other sensitive functionalities.[9]

Workflow: Boc Protection of Azepane-2-carboxylic acid

Boc_Protection_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Azepane Azepane-2-carboxylic acid Reaction Nucleophilic Attack (Amine on Carbonyl) Azepane->Reaction BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->Reaction Base Aqueous Base (e.g., NaOH, TEA) Base->Reaction Activates Amine Workup Acidification & Extraction Reaction->Workup Forms Carbamate Intermediate FinalProduct Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Workup->FinalProduct Isolation

Caption: General workflow for the N-Boc protection of azepane-2-carboxylic acid.

Detailed Experimental Protocol: N-Boc Protection

This protocol is a self-validating system, designed for high yield and purity.

  • Dissolution & Basification:

    • Suspend azepane-2-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water.

    • Cool the mixture to 0 °C in an ice bath. This is critical to manage the exothermic nature of the subsequent reaction and prevent side reactions.

    • Add a base, such as sodium hydroxide (NaOH, ~1.1 eq) or triethylamine (TEA, ~1.5 eq), portion-wise. The base deprotonates the amino group, enhancing its nucleophilicity to facilitate the attack on the Boc anhydride.[10]

  • Addition of Boc Anhydride:

    • To the stirred, basic solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.2 eq) either neat or dissolved in a minimal amount of THF. The slow addition maintains temperature control.

    • The reaction mechanism involves the nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the anhydride.[10]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be dichloromethane/methanol (e.g., 9:1).

  • Work-up and Isolation:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent (THF).

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

    • Cool the aqueous layer again to 0 °C and carefully acidify with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of ~2-3. This protonates the carboxylate, making the product insoluble in the aqueous phase.

    • The desired product will precipitate as a solid or can be extracted into an organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, which can be further purified by recrystallization if necessary.

Conformational Analysis: The Power of a Flexible Scaffold

The seven-membered azepane ring is not planar and exists as a dynamic equilibrium of multiple chair and boat-like conformations.[2][11][12][13] This inherent flexibility is a double-edged sword in drug design; while it allows the molecule to adapt to a binding pocket, it can also lead to an entropic penalty upon binding.

The introduction of the bulky N-Boc group significantly influences this equilibrium.[2][11] Steric hindrance from the tert-butyl group can bias the ring towards a more stable, major conformation. This pre-organization of the scaffold can be advantageous, reducing the entropic cost of binding and potentially increasing potency and selectivity.[14] Researchers use techniques like ¹H NMR spectroscopy and computational modeling to study these conformational preferences.[2][11][13]

Logical Diagram: Conformational Biasing

Conformational_Bias Unsubstituted Unsubstituted Azepane (Multiple Low-Energy Conformations) Boc_Substituted N-Boc Azepane (One or Few Preferred Conformations) Unsubstituted->Boc_Substituted Introduction of Bulky Boc Group Energy Lower Entropic Penalty Upon Binding Boc_Substituted->Energy Pre-organization of Scaffold Activity Improved Biological Activity & Selectivity Energy->Activity Drug_Discovery_Workflow cluster_mods Chemical Modifications Start Azepane-1,2-dicarboxylic acid 1-tert-butyl ester AmideCoupling Amide Coupling (at -COOH) Start->AmideCoupling BocDeprotection Boc Deprotection (at N-H) Start->BocDeprotection Library Diverse Chemical Library AmideCoupling->Library BocDeprotection->Library Followed by N-functionalization Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Application of the azepane scaffold in a typical drug discovery pipeline.

Essential Downstream Experimental Protocols

A. Boc Group Deprotection

This is the gateway to functionalizing the azepane nitrogen. The protocol relies on strong acid to cleave the tert-butyl carbamate. [10][15]

  • Reaction Setup:

    • Dissolve the Boc-protected azepane (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or dioxane.

    • Add a strong acid. Common choices are trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a 4M solution of hydrogen chloride (HCl) in dioxane. [10][15]The reaction generates isobutylene and carbon dioxide gas, so it must be performed in a well-ventilated fume hood and not in a sealed vessel. [10]

  • Reaction and Monitoring:

    • Stir the solution at room temperature for 1-4 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting product is typically the amine salt (e.g., trifluoroacetate or hydrochloride). It can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

B. Amide Bond Formation (Coupling)

This protocol couples the carboxylic acid with a primary or secondary amine, a fundamental reaction in building larger molecules. [5]

  • Activation of Carboxylic Acid:

    • Dissolve the azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM.

    • Add a coupling agent, such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir at 0 °C for 15-30 minutes. This process forms a highly reactive activated ester intermediate.

  • Addition of Amine:

    • Add the desired amine (1.0-1.2 eq) to the activated mixture.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor by TLC for completion.

    • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to obtain the desired amide.

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its unique combination of a conformationally influential seven-membered ring, orthogonal protecting groups, and a chiral center provides medicinal chemists with a powerful platform to develop next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Understanding the principles and protocols outlined in this guide is essential for leveraging its full potential in the research and development landscape.

References

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A Technical Guide to the Commercial Availability and Application of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepane scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its seven-membered heterocyclic structure imparts a unique conformational flexibility that is often crucial for biological activity.[3] This guide focuses on a key derivative, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a chiral building block of significant value in the synthesis of novel therapeutic agents. We will provide an in-depth analysis of its commercial availability, technical specifications, strategic applications in drug discovery, and essential protocols for laboratory handling and storage. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen makes this molecule an ideal starting point for complex, multi-step syntheses where regiochemical control is paramount.

The Strategic Importance of the Azepane Scaffold in Drug Discovery

The azepane ring system is a privileged scaffold in pharmaceutical development, with over 20 drugs approved by the FDA incorporating this motif.[1] Its prevalence stems from the three-dimensional diversity it can introduce into a molecule, allowing for enhanced binding to biological targets. Unlike more rigid five- or six-membered rings, the seven-membered azepane structure can adopt multiple low-energy conformations, a property that can be fine-tuned through substitution to optimize pharmacokinetics and pharmacodynamics.[3]

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a particularly valuable intermediate for several reasons:

  • Chiral Core: It provides a stereochemically defined core, which is essential for developing enantiomerically pure drugs with high selectivity and reduced off-target effects.

  • Orthogonal Functionality: The molecule possesses two distinct functional groups: a free carboxylic acid and a Boc-protected amine. The Boc group is a robust protecting group, stable to a wide range of reaction conditions but easily removed under acidic conditions. This "orthogonality" is the causal driver for its utility, as it allows chemists to selectively modify the carboxylic acid (e.g., through amide bond formation) while the nitrogen remains unreactive, and vice-versa. This control is fundamental to building molecular complexity in a predictable manner.

  • Versatile Synthetic Handle: The carboxylic acid at the 2-position serves as a versatile handle for elongation, cyclization, or conjugation to other molecules, enabling its incorporation into a wide array of target structures, from small molecule inhibitors to complex peptide mimetics.

Sourcing and Commercial Procurement

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is readily available from various chemical suppliers specializing in building blocks for research and development. When sourcing this reagent, it is critical to obtain a Certificate of Analysis (CoA) to verify its identity, purity (typically via HPLC and/or NMR), and, if applicable, its enantiomeric excess (ee).

Procurement Workflow for a Research Environment

The following diagram outlines a standard, self-validating workflow for acquiring specialized chemical reagents, ensuring both quality and compliance.

ProcurementWorkflow cluster_sourcing Sourcing & Vetting cluster_purchasing Purchasing & Receiving Identify_Need Identify Synthetic Need (CAS: 1034708-26-3) Search_Suppliers Search Supplier Databases (e.g., ChemicalBook, Fisher) Identify_Need->Search_Suppliers Request_Info Request Quote & CoA Search_Suppliers->Request_Info Evaluate Evaluate Purity, Price, Lead Time Request_Info->Evaluate Place_Order Place Purchase Order Evaluate->Place_Order Select Supplier Receive Receive Shipment Place_Order->Receive Verify Verify Compound Against CoA (Check Lot Number, Appearance) Receive->Verify Log Log into Chemical Inventory Verify->Log

Caption: A standard workflow for procuring specialty chemicals.

Representative Commercial Supplier Data
SupplierCAS NumberTypical PurityAvailable QuantitiesNotes
Amadis Chemical Co., Ltd.1034708-26-3≥97%10 mg and upOffers industrial and reagent grades.[4]
CymitQuimica1034708-26-3≥97%100 mg, 250 mg, 1 gProvides various synonyms and stereoisomers.[5]
Fisher ScientificN/AVaries (≥95%)Varies (g to kg)Carries a wide range of azepane derivatives.[6]
ChemicalBook1034708-26-3VariesVariesA platform listing multiple global suppliers.[7]

Note: This table is illustrative. Researchers should always verify current stock and specifications directly with suppliers.

Technical Profile and Specifications

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
Chemical Name Azepane-1,2-dicarboxylic acid 1-tert-butyl esterIUPAC
Synonyms 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid, 1-Boc-azepane-2-carboxylic acid[5][7]
CAS Number 1034708-26-3[4][5]
Molecular Formula C₁₂H₂₁NO₄[4][5]
Molecular Weight 243.30 g/mol [5]
Appearance White to off-white solid or powder[4][5][6]
Typical Purity ≥97% (by HPLC)[4][5]
Solubility Soluble in methanol, chloroform, dichloromethaneInferred from structure
Storage Store in a tightly closed container in a cool, dry place[4][8]

Core Applications in Drug Discovery

The utility of this building block spans multiple therapeutic areas, primarily driven by the versatility of the azepane scaffold. Its application is a foundational step in the generation of novel chemical entities with therapeutic potential.

Key Roles:

  • Constrained Amino Acid Mimetic: The structure can be viewed as a cyclic, constrained analog of amino acids like lysine or ornithine. Incorporating such mimics into peptides can enforce specific secondary structures (e.g., turns), leading to enhanced metabolic stability and receptor affinity.

  • Scaffold for CNS-Active Agents: The lipophilic nature and three-dimensional shape of the azepane ring are well-suited for creating compounds that can cross the blood-brain barrier. It is a common motif in agents targeting neurological disorders.[9]

  • Fragment for Library Synthesis: In fragment-based drug discovery (FBDD), this molecule serves as a high-value, Fsp³-rich fragment. It can be elaborated upon to grow into potent leads against various targets, including kinases, proteases, and GPCRs.

Role in a Drug Discovery Pipeline

The diagram below illustrates the logical progression from a chemical building block to a potential drug candidate, highlighting the central role of molecules like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

DrugDiscoveryPipeline Building_Block Azepane Building Block (Chiral Core) Synthesis Synthetic Elaboration (Amide Coupling, etc.) Building_Block->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: The application of a building block in a drug discovery pipeline.

Laboratory Handling and Safety Protocols

Adherence to strict safety protocols is non-negotiable. The information provided in Safety Data Sheets (SDS) for this compound and structurally related ones indicates a potential for skin, eye, and respiratory irritation.[8][10][11]

Experimental Protocol: Standard Handling and Dispensing

This protocol constitutes a self-validating system for the safe handling of powdered chemical reagents.

  • Pre-Use Risk Assessment:

    • Obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) before handling.

    • Identify key hazards (e.g., skin/eye irritant) and required emergency procedures.[8][11]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Engineering Controls:

    • All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

    • Use a static-free weighing dish and anti-static tools to minimize dispersal of the fine powder.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear nitrile or neoprene gloves. Check for tears before use and replace immediately if contaminated.

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Dispensing Procedure:

    • Place a tared, labeled receiving flask on an analytical balance inside the fume hood.

    • Carefully use a clean spatula to transfer the desired amount of the compound from the stock bottle to the flask.

    • Avoid creating airborne dust by performing transfers slowly and close to the flask opening.

    • Securely close the stock bottle immediately after dispensing.

  • Spill & Waste Management:

    • For small spills, gently sweep up the solid material with absorbent pads, avoiding dust creation. Place waste in a sealed, labeled container.

    • Dispose of contaminated materials and unneeded compound as hazardous chemical waste in accordance with institutional and local regulations.[8][11]

  • Storage:

    • Store the compound in its original, tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents and incompatible materials.[4][11] Room temperature storage is generally acceptable.[8]

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its commercial availability from multiple suppliers provides researchers with reliable access to a high-quality, versatile chiral building block. By understanding its chemical properties, strategic applications, and proper handling procedures, scientists can effectively leverage this molecule to construct novel chemical entities with the potential to address significant unmet medical needs. The key to its utility lies in its unique combination of a conformationally flexible scaffold and orthogonally protected functional groups, a design that provides chemists with the control needed to navigate the complexities of modern synthetic chemistry.

References

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  • MSDS of (3R)-aMino-azepane-1-carboxylic acid tert-butyl ester. Bocsci.

  • AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER. CymitQuimica.

  • 3-Amino-azepane-1-carboxylic acid tert-butyl ester. Chem-Impex International.

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  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.

  • (S)-AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER. ChemicalBook.

  • Azepanes. Fisher Scientific.

  • (3R)-3-Amino-azepane-1-carboxylic acid tert-butyl ester. Echemi.

  • SAFETY DATA SHEET - 5-Oxo-[4][9]diazepane-1-carboxylic acid tert-butyl ester. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Di-tert-butyl azodicarboxylate. Fisher Scientific.

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar.

  • 1-tert-butyl azepane-1,4-dicarboxylate 4-ethyl ester. ChemicalBook.

  • Azepane-1,3-dicarboxylic acid 1-tert-butyl ester suppliers & manufacturers in China. ChemicalBook.

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate.

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  • 3-Amino-azepane-1-carboxylic acid tert-butyl ester. Crescent Chemical Company.

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Azepane-1,2-dicarboxylic acid 1-tert-butyl ester safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Prepared by: Gemini, Senior Application Scientist

Introduction

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a heterocyclic building block integral to medicinal chemistry and drug development.[1][2] As a bifunctional molecule featuring a cyclic amine protected by a tert-butyloxycarbonyl (Boc) group and a free carboxylic acid, it serves as a versatile intermediate in the synthesis of complex molecular architectures. The presence of the acid-labile Boc group and the carboxylic acid moiety dictates its specific handling and storage requirements.[3][4]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The toxicological properties of many research chemicals, including this one, have not been fully investigated.[5] Therefore, a cautious and proactive approach to safety is paramount. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to foster a deep-rooted culture of laboratory safety.

Chemical Identification and Properties

A clear understanding of the compound's basic properties is the foundation of a thorough risk assessment.

PropertyValueSource(s)
Chemical Name Azepane-1,2-dicarboxylic acid 1-tert-butyl ester[1]
Synonyms 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid, 1-Boc-azepane-2-carboxylic acid[6]
CAS Number 1034708-26-3[1][6]
Molecular Formula C₁₂H₂₁NO₄[1][6]
Molecular Weight 243.30 g/mol [6]
Appearance Solid powder or liquid[1][6]
Purity Typically ≥95-97%[1][2][6]

Hazard Identification and Risk Assessment

While specific toxicity data for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is limited, a robust hazard assessment can be constructed by analyzing its constituent functional groups and physical form. The absence of comprehensive data necessitates treating the compound with the caution afforded to any laboratory chemical of unknown toxicity.[7]

  • Respiratory Tract Irritation : As a fine powder, the compound poses an inhalation risk.[8] Airborne dust can cause respiratory irritation.[5][9]

  • Skin and Eye Irritation : Similar N-Boc protected amino acid derivatives are classified as skin and eye irritants.[9][10] Direct contact should be avoided. Carboxylic acids, even weak ones, can be corrosive or irritating.[11]

  • Acid Lability : The N-Boc protecting group is susceptible to cleavage under acidic conditions, which can be an intended reaction but represents a chemical incompatibility during storage and handling.[3][4]

  • Thermal Sensitivity : While generally stable, tert-butyl esters and N-Boc groups can undergo thermal decomposition at elevated temperatures.[12][13][14]

A systematic risk assessment should precede any handling of this compound.

cluster_risk_assessment Risk Assessment Workflow A Start: Review SDS & Literature B Identify Potential Hazards (Inhalation, Contact, Reactivity) A->B C Assess Risks (Scale of work, Environment) B->C D Implement Control Measures (Engineering, PPE, SOPs) C->D E Proceed with Experiment D->E F Review & Refine Protocol E->F Post-Experiment

Caption: A logical workflow for assessing and mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.[15]

Engineering Controls
  • Fume Hood : All manipulations of the solid compound, especially weighing and transferring where dust generation is likely, must be performed inside a certified chemical fume hood.[7] This protects the user from inhaling fine powders.[8]

  • Ventilation : The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[16]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure through contact or inhalation.[17][18]

PPE TypeSpecificationRationaleSource(s)
Eye Protection Safety goggles with side shields or a face shield.Protects eyes from airborne dust and accidental splashes.[17][18][19]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact with the chemical.[7][18][20]
Body Protection A buttoned, flame-resistant laboratory coat with long sleeves.Protects skin and clothing from spills and contamination.[17][18][19]
Respiratory A dust mask or NIOSH-approved respirator.Recommended when handling large quantities or if dust generation is unavoidable, despite using a fume hood.[7][17][21]
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.[15]

Safe Handling Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

cluster_handling Standard Handling Workflow prep 1. Preparation - Review SDS - Don full PPE equil 2. Equilibrate Container (If refrigerated) prep->equil setup 3. Setup in Fume Hood - Place balance & equipment equil->setup transfer 4. Weigh & Transfer - Tare vessel - Handle carefully to avoid dust setup->transfer seal 5. Seal Containers - Tightly seal source and destination containers transfer->seal cleanup 6. Decontaminate & Clean - Wipe down surfaces - Dispose of contaminated wipes seal->cleanup doff 7. Doff PPE & Wash Hands cleanup->doff

Caption: Step-by-step workflow for safely handling the solid compound.

Detailed Handling Procedure
  • Preparation : Before starting, thoroughly review the Safety Data Sheet (SDS) and any other relevant safety information.[17] Don all required PPE as specified in Section 3.2.

  • Temperature Equilibration : If the compound has been stored under refrigeration, allow the sealed container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing onto the cold powder, which could lead to hydrolysis.[22]

  • Work Area Setup : Perform all manipulations within a chemical fume hood.[7] Place a weigh boat or receiving flask on an analytical balance.

  • Transfer : Carefully open the container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Handle the powder gently to minimize the generation of airborne dust.[7]

  • Sealing : Once the transfer is complete, securely close the primary container.

  • Cleanup : Decontaminate the spatula and the work surface within the fume hood. Dispose of any contaminated items, such as weigh boats or wipes, in a designated hazardous waste container.[18]

  • Post-Handling : Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.[7]

Storage and Stability

Proper storage is essential to maintain the chemical integrity of the compound and ensure a safe laboratory environment.[16]

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is recommended.Lower temperatures slow potential degradation reactions.[22]
Atmosphere Keep container tightly sealed, preferably under an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to moisture and atmospheric oxygen, preventing hydrolysis and potential oxidation.[22]
Light Store in a dark or amber vial.Protects from potential photodegradation.[22]
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.Strong acids will cleave the N-Boc group.[3][4] Strong bases can react with the carboxylic acid.[11] Oxidizing agents pose a general reactivity risk.[10]

Emergency Procedures

All personnel must be familiar with emergency protocols before working with this chemical.[18]

First Aid Measures

These measures should be administered immediately while seeking professional medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][7]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[5][23]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response

The response to a spill depends on its scale and the immediate hazards posed.[24][25]

cluster_spill Chemical Spill Response Workflow cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Severity & Risk spill->assess alert Alert Personnel in Area assess->alert Minor (Manageable by lab staff) evac Evacuate Immediate Area assess->evac Major (Large quantity, uncontrolled) minor_group major_group ppe Don Appropriate PPE alert->ppe contain Contain & Neutralize (Use Sodium Bicarbonate) ppe->contain collect Collect with Absorbent Avoid creating dust contain->collect decon Decontaminate Area collect->decon dispose Package for Waste Disposal decon->dispose alarm Activate Alarm / Call Emergency Services evac->alarm isolate Isolate & Secure the Area Prevent Entry alarm->isolate assist Await & Assist Professional Responders isolate->assist

Caption: Decision tree for responding to minor and major chemical spills.

Minor Spill (Solid) Protocol:

  • Alert : Immediately alert personnel in the vicinity.[23]

  • Isolate : If necessary, restrict access to the spill area.

  • PPE : Don the appropriate PPE, including respiratory protection if there is significant dust.[23]

  • Containment : Carefully sweep up the solid material, avoiding actions that generate dust.[7] Place it into a suitable, labeled container for disposal.[23]

  • Neutralization : For residual material, cover the spill area with sodium bicarbonate or another suitable acid neutralizer.[24][26]

  • Decontamination : Once the spill is cleaned, decontaminate the area with a mild detergent and water, then wipe dry.[23]

  • Disposal : All cleanup materials must be placed in a sealed, labeled container for disposal as hazardous waste.[27]

Major Spill Protocol:

  • Evacuate : Immediately evacuate the area.[24]

  • Alert : Alert your supervisor and contact your institution's emergency response team (e.g., Environmental Health & Safety).[24]

  • Isolate : Close doors to the affected area and prevent entry.[24]

  • Assist : Await the arrival of trained emergency responders and provide them with the SDS and any relevant information about the spill.[24][27]

Waste Disposal

Chemical waste must be handled in compliance with institutional and governmental regulations.[18]

  • Identification : All waste containing Azepane-1,2-dicarboxylic acid 1-tert-butyl ester must be clearly labeled as hazardous chemical waste.[18]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted. Keep acidic waste separate from basic waste.[18][20]

  • Containers : Use appropriate, leak-proof, and sealed containers for waste collection.[18][23]

  • Contaminated Materials : All materials used during handling and cleanup (e.g., gloves, absorbent pads, weigh boats) are considered contaminated and must be disposed of as hazardous waste.[23]

  • Collection : Arrange for regular collection by your institution's certified hazardous waste disposal service.

Conclusion

The safe handling of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to methodical handling and emergency procedures, researchers can effectively mitigate risks. This proactive approach ensures a safe laboratory environment conducive to scientific advancement.

References

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  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31).
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  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • JoVE. (2017, July 14). Proper Use of Personal Protective Equipment PPE.
  • Benchchem. (n.d.). Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Losartan Carboxylic Acid.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
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  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester CAS NO.1034708-26-3. (n.d.). Amadis Chemical.
  • MSDS of (3R)-aMino-azepane-1-carboxylic acid tert-butyl ester. (n.d.).
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • AirClean Systems. (n.d.). Powder Handling.
  • Chemical Spill procedure. (n.d.).
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  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • I have a chemical spill in the lab, what should I do?. (n.d.). BC Knowledge for Employees.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Chem-Impex. (n.d.). 3-Amino-azepane-1-carboxylic acid tert-butyl ester.
  • ChemicalBook. (n.d.). (S)-AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.
  • CymitQuimica. (n.d.). AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • AK Scientific, Inc. (n.d.). Tert-butyl 2-(aminomethyl)azepane-1-carboxylate Safety Data Sheet.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • ResearchGate. (n.d.). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection.
  • Journal of the American Chemical Society. (n.d.). The Kinetics of the Thermal Decomposition of Peresters. III. The Effect of p-Substituents on the Unimolecular Decomposition of t-Butyl Perbenzoates.
  • The Journal of Physical Chemistry. (n.d.). The Thermal Decomposition of Tertiary Butyl Acetate.

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A Technical Guide to the Theoretical Investigation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a chiral cyclic amino acid derivative whose conformational flexibility and stereochemical properties are of significant interest in medicinal chemistry and drug development.[1] As a non-canonical amino acid, it offers unique structural motifs for designing cyclic peptides and other bioactive molecules.[2] This guide provides a comprehensive framework for the theoretical investigation of this molecule using modern computational chemistry techniques. We will explore the causality behind methodological choices, from conformational analysis to the prediction of spectroscopic properties, grounding each step in established quantum chemical principles. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated results for researchers and drug development professionals.

Foundational Principles: The "Why" of Theoretical Calculations

The seven-membered azepane ring is not planar and possesses significant conformational flexibility.[3][4] Its biological activity is intimately linked to the three-dimensional structure it adopts when interacting with a target receptor. Theoretical calculations allow us to explore this complex conformational landscape, identify low-energy structures, and predict molecular properties that are difficult or expensive to measure experimentally. By simulating properties like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectra, we can directly compare computational results with experimental data to confirm the absolute configuration and dominant solution-phase structure.[5][6]

The core of these investigations lies in solving the time-independent Schrödinger equation, for which various ab initio and density functional theory (DFT) methods provide approximate solutions.[7] The choice of method is a critical decision, balancing computational cost with the desired accuracy for the property of interest.[8]

The Conformational Landscape: A Multi-Step Approach

Due to the flexibility of the azepane ring, a single geometry optimization is insufficient. The potential energy surface (PES) contains multiple local minima (conformers), and a thorough search is required to locate the global minimum. Studies on similar seven-membered rings have shown that twist-chair, boat, and twist-boat conformations are common.[3][9][10] The presence of the bulky tert-butyl ester and the carboxylic acid group will significantly influence the relative energies of these conformers.

Workflow for Conformational Analysis

A robust conformational analysis protocol involves a multi-tiered approach, starting with less computationally demanding methods to broadly sample the PES and refining the results with higher levels of theory.

G cluster_0 Conformational Search Workflow A Initial 3D Structure Generation B Broad Conformational Search (Molecular Mechanics / Semi-Empirical) A->B Input Structure C Clustering & Selection of Low-Energy Conformers B->C Generate Ensemble D Geometry Optimization & Ranking (DFT - Smaller Basis Set) C->D Filter Redundant Structures E Refined Geometry Optimization & Frequency Calculation (DFT - Larger Basis Set) D->E Refine Geometries F Final Boltzmann Averaging of Properties E->F Calculate Final Energies & Confirm Minima

Caption: A multi-step workflow for robust conformational analysis.

Protocol 1: Conformational Search and Refinement
  • Initial Search: Generate an initial ensemble of conformers using a molecular mechanics force field (e.g., MMFF) or a fast semi-empirical method. This step broadly samples the possible ring puckers and substituent orientations.

  • Clustering and Selection: Group the resulting conformers by structural similarity (e.g., RMSD) and select the unique, low-energy structures (e.g., within 10-15 kcal/mol of the lowest energy conformer) for further analysis.

  • Initial DFT Optimization: Perform geometry optimization on the selected conformers using a computationally efficient level of theory, such as the B3LYP functional with a Pople-style basis set like 6-31G(d).[11] This provides a more reliable energy ranking than molecular mechanics.

  • Final Optimization and Verification: For the lowest energy conformers (e.g., within 3-5 kcal/mol of the new minimum), perform a final, more accurate geometry optimization and frequency calculation using a larger basis set (e.g., 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ) and a recommended functional like B3LYP or M06-2X.[12][13]

  • Validation: The frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[14]

Quantum Chemical Methodologies: Selecting the Right Tool

The choice of theoretical method and basis set is paramount for obtaining accurate results. This decision is always a compromise between accuracy and computational expense.[8]

G cluster_0 Increasing Computational Cost A Chemical Accuracy (CCSD(T)) B Post-HF (MP2) B->A C DFT (e.g., B3LYP, M06-2X) C->B D Hartree-Fock (HF) D->C E Semi-Empirical E->D

Caption: Hierarchy of common quantum chemical methods by accuracy and cost.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-sized organic molecules. DFT includes effects of electron correlation at a fraction of the cost of traditional correlated methods.[3]

    • Functionals: Hybrid functionals like B3LYP are widely used and offer a good balance for geometries and energies.[12] For systems where dispersion forces might be important, functionals with built-in dispersion corrections (e.g., B3LYP-D3) or functionals like M06-2X are recommended.

    • Basis Sets: A basis set is the set of mathematical functions used to build the molecular orbitals. For initial optimizations, a double-zeta basis set like 6-31G(d) is often sufficient.[7][11] For final energies and property calculations (NMR, VCD), a triple-zeta basis set like 6-311+G(d,p) or cc-pVTZ is preferable to achieve higher accuracy.[14][15] The "+" indicates the addition of diffuse functions, important for describing anions and weak interactions, while "(d,p)" denotes polarization functions, which allow for more flexibility in describing bonding.

  • Post-Hartree-Fock Methods: Methods like Møller-Plesset perturbation theory (MP2) explicitly include electron correlation and can offer higher accuracy than DFT for some systems, but at a significantly greater computational cost.[13][16] They can be used as a benchmark to validate DFT results for a few key conformers.

Calculation of Key Molecular Properties

Once the low-energy conformers are identified, a range of properties can be calculated to facilitate structural elucidation and predict reactivity.

Spectroscopic Properties: Bridging Theory and Experiment

The theoretical calculation of NMR shielding tensors is a powerful tool for assigning complex spectra and verifying structures.[6] The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method.[5]

Protocol 2: NMR Chemical Shift Calculation

  • Input Geometry: Use the final, optimized geometries of the low-energy conformers obtained from Protocol 1.

  • Calculation: Perform an NMR calculation at a level of theory such as B3LYP/6-311+G(d,p). This computes the absolute isotropic shielding value (σ) for each nucleus.

  • Reference Compound: Perform the same calculation on a reference compound, typically tetramethylsilane (TMS).[17]

  • Chemical Shift Calculation: The chemical shift (δ) is calculated relative to the reference: δsample = σTMS - σsample

  • Boltzmann Averaging: If multiple conformers are present in solution, the predicted spectrum is the Boltzmann-weighted average of the spectra of the individual conformers at the desired temperature.

Atom IndexConformer 1 Shielding (ppm)Conformer 2 Shielding (ppm)Boltzmann Averaged Shift (ppm)
C1155.2156.0155.5
C265.864.965.4
Hα (on C2)28.529.128.7
............
Table 1: Example of calculated isotropic shielding values and the resulting Boltzmann averaged chemical shifts (hypothetical data).

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is exceptionally sensitive to the absolute configuration of a chiral molecule.[5][18] Comparing an experimental VCD spectrum to a theoretically calculated one is one of the most reliable methods for assigning absolute stereochemistry.[19]

Protocol 3: VCD Spectrum Calculation

  • Input Geometry: Use the final optimized geometry of the most stable conformer (or a Boltzmann-averaged set). The calculation must be performed on the specific enantiomer (e.g., the (S)- or (R)- configuration at the C2 position) intended for comparison.

  • Calculation: The VCD calculation is part of the frequency calculation (Protocol 1, Step 4) and is requested with a specific keyword in most quantum chemistry software.[20] A DFT level of theory such as B3LYP/6-311+G(d,p) is generally reliable.[19]

  • Spectral Comparison: The calculated VCD spectrum (rotational strengths vs. frequency) is then compared to the experimental spectrum. A match in the sign and relative intensity of the key bands confirms the absolute configuration.

Electronic Properties and Reactivity
  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It is invaluable for identifying regions of positive (electrophilic) and negative (nucleophilic) potential, predicting sites for non-covalent interactions and chemical reactions.[21]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is a measure of molecular stability and reactivity.

The Role of the Solvent

Calculations performed in the gas phase can differ significantly from behavior in solution. Solvation models are essential for accurately predicting properties in a condensed phase.[22]

  • Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant.[23] They offer an excellent balance of accuracy and computational efficiency. Popular models include:

    • Polarizable Continuum Model (PCM): One of the most common and versatile models.[22][23]

    • Solvation Model based on Density (SMD): A universal solvation model applicable to a wide range of solvents.[23][24]

    • Conductor-like Screening Model (COSMO): Another widely used and robust implicit model.[6][23]

  • Explicit Solvation Models: These models involve including a number of individual solvent molecules around the solute.[25] While more computationally demanding, they are necessary for studying specific solute-solvent interactions like hydrogen bonding. A hybrid QM/MM approach, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, is often employed.

For most standard calculations of geometry and spectroscopic properties of a single molecule, an implicit model like PCM or SMD is the recommended and most practical choice.[23][24]

Recommended Software

A variety of academic and commercial software packages can perform the calculations described in this guide.[26] Common choices include:

  • Gaussian: A widely used commercial package with a comprehensive set of features for VCD and NMR calculations.[19][27]

  • Q-Chem: A comprehensive quantum chemistry software package.[28][29]

  • GAMESS: A versatile and freely available quantum chemistry package.[27][30]

  • NWChem: An open-source package developed for high-performance computing, capable of a wide range of calculations.[6][24]

References

  • Wikipedia. (n.d.). Solvent model. Retrieved from [Link]

  • Stephens, P. J., et al. (1994). The Theoretical Calculation of Vibrational Circular Dichroism Spectra. DTIC. Retrieved from [Link]

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]

  • Bhat, V., et al. (2024). Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations. PMC - NIH. Retrieved from [Link]

  • Computational Chemistry Class Notes. (n.d.). Explicit solvent models and QM/MM approaches. Retrieved from [Link]

  • Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]

  • Q-Chem Manual. (n.d.). 12.2 Chemical Solvent Models. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvent models – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational circular dichroism | Request PDF. Retrieved from [Link]

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  • NWChem. (n.d.). Solvation Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

  • ACS Omega. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Retrieved from [Link]

  • Mueller, N. D., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. PMC - NIH. Retrieved from [Link]

  • Gaussian.com. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • NIST. (n.d.). Computational Chemistry At NIST - Software Packages. Retrieved from [Link]

  • ResearchGate. (n.d.). Basis set and methods for organic molecules. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) An automated framework for NMR chemical shift calculations of small organic molecules. Retrieved from [Link]

  • ACS Omega. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Retrieved from [Link]

  • ACS Omega. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. Retrieved from [Link]

  • MDPI. (n.d.). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Retrieved from [Link]

  • MolSSI Education. (n.d.). Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational methods to design cyclic peptides | Request PDF. Retrieved from [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (n.d.). Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Selecting a Model. Retrieved from [Link]

  • LinkedIn. (2024). Quantum Chemistry Simulations: Accelerating Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • PubMed. (2010). How dependent are molecular and atomic properties on the electronic structure method? Comparison of Hartree-Fock, DFT, and MP2 on a biologically relevant set of molecules. Retrieved from [Link]

  • MPI für Kohlenforschung. (n.d.). Calculations of Parameters of the NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). Retrieved from [Link]

  • MSU Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (2023). Pharmacophore Oriented MP2 Characterization of Charge Distribution for Anti-SARS-CoV-2 Inhibitor Nirmatrelvir. Retrieved from [Link]

  • Scirp.org. (n.d.). Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • A theoretical density functional theory calculation-based analysis of conformers of p-xylene. (n.d.). Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) is a paramount strategy in modern peptidomimetic design and drug discovery, offering a route to modulate the pharmacological profiles of peptide-based therapeutics.[1][2] Azepane scaffolds, seven-membered heterocyclic rings, are particularly valuable building blocks that introduce significant conformational constraints into the peptide backbone.[3][4][5] This pre-organization can enhance metabolic stability, receptor binding affinity, and selectivity by reducing the entropic penalty upon binding.[3][6] This document provides a detailed guide for researchers on the theory and practical application of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key intermediate for introducing these constrained motifs using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for Conformational Constraint

Peptides are inherently flexible molecules, a characteristic that can be detrimental to their therapeutic efficacy due to susceptibility to proteolytic degradation and the existence of multiple, non-active conformations in solution. Introducing cyclic structures like the azepane ring system effectively rigidifies the peptide backbone.[7] This structural limitation can lock the peptide into a bioactive conformation, closely mimicking the bound state at its biological target, which is a desirable trait in the design of potent and selective peptide drugs.[6]

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is an ideal building block for this purpose. It features:

  • An azepane ring to enforce a specific, non-natural bend in the peptide chain.

  • A tert-butyloxycarbonyl (Boc) protected nitrogen , making it fully compatible with the well-established Boc/Bzl strategy of solid-phase peptide synthesis.[8][9]

  • A free C-2 carboxylic acid ready for activation and coupling to the N-terminus of the growing peptide chain.

Compound Profile: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

This building block is the cornerstone of the protocols described herein. Its successful incorporation relies on understanding its chemical nature.

Chemical Structure

Caption: Structure of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Physicochemical Data
PropertyValueReference
CAS Number 1034708-26-3[10]
Molecular Formula C₁₂H₂₁NO₄[10][11]
Molecular Weight 243.30 g/mol [11]
Appearance White to off-white solid/powder[10]
Purity Typically ≥97%[10]

Foundational Methodology: Boc-SPPS Workflow

The incorporation of the azepane moiety is performed within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This strategy relies on a repetitive cycle of deprotection, neutralization, and coupling steps. The Nα-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more robust, acid-stable protecting groups (e.g., Benzyl-based), which are only removed during the final cleavage step with a strong acid like HF.[8]

Boc_SPPS_Cycle Start Start: C-terminal Boc-AA coupled to Resin Deprotection Step 1: Nα-Boc Deprotection (e.g., 25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Step 3: Coupling (Activate next Boc-AA and couple) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide Elongated by one residue Wash3->End Repeat cycle for next AA

Caption: The general iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of the Azepane Moiety

The primary challenge when incorporating Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is the steric hindrance imposed by its cyclic structure and α-substitution.[6] This steric bulk can significantly slow down the rate of peptide bond formation. Consequently, standard coupling conditions are often insufficient, leading to incomplete reactions and deletion sequences. The following protocol is optimized to overcome this challenge.

Materials and Reagents
  • Resin: MBHA resin (for C-terminal peptide amides) or PAM resin (for C-terminal acids).[12]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - Peptide synthesis grade.

  • Building Block: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[9][12]

  • Neutralization Base: 10% Diisopropylethylamine (DIEA) in DCM (v/v).[13]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Alternative: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Activation Base: DIEA.

  • Monitoring Reagent: Chloranil test solution.

Step-by-Step Protocol

This protocol assumes the synthesis is proceeding after the successful coupling of the previous amino acid and subsequent Boc deprotection.

  • Resin Preparation:

    • The peptide-resin, with its free N-terminal amine, should be contained in a suitable reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min) to prepare for the coupling step.

  • Activation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester:

    • In a separate vial, dissolve Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (3.0 eq. relative to resin substitution) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color. Causality: This pre-activation step forms the highly reactive O-acylisourea intermediate, which is necessary to overcome the steric hindrance of the azepane building block.[6]

  • Coupling Reaction:

    • Add the activated azepane solution to the washed peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 4 to 6 hours. For particularly difficult sequences, this time may be extended overnight.[6] Causality: The extended coupling time is critical to ensure the reaction proceeds to completion, compensating for the slower reaction kinetics of this sterically hindered amino acid.

  • Monitoring the Coupling Reaction:

    • After the initial 4 hours, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Chloranil test. A negative result (beads remain colorless or yellow) indicates the absence of free secondary amines and a complete reaction. A positive result (beads turn blue/green) indicates an incomplete reaction, and the coupling step should be allowed to proceed longer or be repeated (double coupling).

    • Note: The standard Kaiser test will give a false negative for this coupling step as it does not detect the secondary amine of the peptide-resin after a successful coupling.[6][13]

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is:

      • DMF (5 x 1 min)

      • DCM (3 x 1 min)

      • IPA (2 x 1 min)

      • DCM (3 x 1 min)

The peptide-resin is now ready for the next cycle of deprotection and coupling of the subsequent amino acid.

Azepane_Incorporation Start Start: Peptide-Resin with free N-terminal amine Activation Prepare Coupling Solution: 1. Dissolve Azepane-Boc-COOH + HATU in DMF 2. Add DIEA 3. Pre-activate for 5-10 min Coupling Couple to Resin: Add activated solution to resin. Shake for 4-6 hours (or longer). Start->Coupling Activation->Coupling Add Monitoring Monitor with Chloranil Test (NOT Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete (extend time or double couple) Wash Extensive Washing: (DMF, DCM, IPA) Monitoring->Wash Complete End Azepane Moiety Incorporated. Proceed to next SPPS cycle. Wash->End

Caption: Optimized workflow for the incorporation of the sterically hindered azepane building block.

Comparative Coupling Conditions
ParameterStandard Amino Acid (e.g., Boc-Ala-OH)Azepane-1,2-dicarboxylic acid 1-tert-butyl esterRationale for Change
Coupling Reagent DIC/HOBt or HBTUHATU or PyBOP Higher activation potential needed to overcome steric hindrance.[6]
Equivalents 3 eq.3 eq.Sufficient excess is maintained.
Coupling Time 1 - 2 hours4 - 6 hours (or overnight) Slower reaction kinetics require significantly longer time for completion.[6]
Monitoring Test Kaiser TestChloranil Test Kaiser test is ineffective for secondary amines formed after coupling.[13]

Final Cleavage and Purification

Once the entire peptide sequence has been assembled, the final steps involve cleaving the peptide from the solid support and removing all side-chain protecting groups.

  • Final Boc Deprotection: The N-terminal Boc group is removed using the standard TFA/DCM procedure.[13]

  • HF Cleavage: For the Boc/Bzl strategy, a strong acid, typically anhydrous liquid Hydrogen Fluoride (HF), is used. This single step cleaves the peptide from the resin (e.g., PAM or MBHA linker) and removes benzyl-based side-chain protecting groups.[8][12]

    • Scavengers: It is critical to include scavengers (e.g., anisole, p-cresol) in the HF cleavage cocktail. During deprotection, reactive carbocations (like the tert-butyl cation from the Boc groups) are generated, which can cause unwanted alkylation of sensitive residues like Tryptophan or Methionine.[8]

  • Work-up and Purification:

    • After HF evaporation, the crude peptide is precipitated and washed with cold diethyl ether.[6]

    • The crude product is dissolved in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a powerful and effective building block for introducing conformational constraints into synthetic peptides. While its sterically hindered nature demands a departure from standard SPPS coupling protocols, success can be readily achieved through the rational selection of potent coupling reagents like HATU and an extension of reaction times. The protocols outlined in this guide provide a validated framework for the successful incorporation of this valuable moiety, enabling researchers and drug developers to explore a wider chemical space in the pursuit of next-generation peptide therapeutics with enhanced stability, potency, and selectivity.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Understanding Boc protection and deprotection in peptide synthesis. (2025). Benchchem.
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. (2025). Benchchem.
  • Application Notes and Protocols for the Synthesis of Cyclic Peptides Featuring a C-Terminal Prolinamide. (2025). Benchchem.
  • Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N. (2025). Benchchem.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. (n.d.).
  • Patel, A. R., Hunter, L., & Bhadbhade, M. M. (n.d.).
  • Conformational regulation of substituted azepanes through selective monofluorination. (n.d.). Royal Society of Chemistry.
  • AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER. (n.d.). CymitQuimica.
  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester CAS NO.1034708-26-3. (n.d.). Amadis Chemical.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr

Sources

Application Notes: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility are critical for designing novel therapeutics with high affinity and selectivity.[3] Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, and several have been approved as drugs for treating various diseases.[2][3]

This guide focuses on Azepane-1,2-dicarboxylic acid 1-tert-butyl ester , a chiral bifunctional building block that serves as a strategic entry point for constructing complex molecules. This reagent is essentially a constrained, non-natural cyclic amino acid analog. Its structure features:

  • An N-Boc (tert-butoxycarbonyl) group , a robust and widely used protecting group for the ring's nitrogen atom that is readily cleaved under acidic conditions.[4]

  • A free carboxylic acid at the C2 position , which provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation.

The strategic placement of these orthogonal functionalities allows for sequential and controlled modifications, making it an invaluable tool for researchers in drug discovery and process development. This document provides an in-depth overview of its properties, mechanistic rationale for its use, and detailed, field-tested protocols for its application.

Physicochemical and Handling Properties

Proper handling and storage are paramount for maintaining the integrity of the building block. The following table summarizes its key properties.

PropertyDataSource(s)
Chemical Name (2S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid[5][6]
Synonyms 1-Boc-azepane-2-carboxylic acid, N-Boc-L-homopipecolic acid[5][7]
CAS Number 155905-76-3 ((S)-enantiomer)[6]
Molecular Formula C₁₂H₂₁NO₄[5][6][8]
Molecular Weight 243.30 g/mol [5][6]
Appearance White to off-white solid (powder or crystals)[5]
Purity Typically ≥97%[6][8]
Storage Conditions Store in a tightly sealed container at room temperature or refrigerated (0-8 °C) for long-term stability. Keep away from moisture.[8][9]

Core Concepts & Mechanistic Rationale

The synthetic utility of this building block is rooted in the principles of protecting group chemistry and carboxylic acid activation. Understanding these concepts is crucial for successful experimental design.

The N-Boc Protecting Group: An Acid-Labile Gatekeeper

The Boc group is one of the most common nitrogen protecting groups in peptide synthesis and organic chemistry.[4] Its stability to a wide range of reaction conditions (e.g., catalytic hydrogenation, saponification) combined with its clean and facile removal under acidic conditions makes it ideal.

Mechanism of Deprotection: The removal is typically achieved with a strong acid like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is scavenged by an appropriate nucleophile or decomposes to isobutylene. This process regenerates the free secondary amine on the azepane ring for subsequent functionalization.

G cluster_0 Boc Deprotection Mechanism BocN Boc-Protected Azepane Protonated Protonated Intermediate BocN->Protonated + H⁺ (TFA) Carbocation tert-Butyl Cation + CO₂ Protonated->Carbocation Spontaneous Cleavage FreeAmine Free Azepane Amine Protonated->FreeAmine Isobutylene Isobutylene Carbocation->Isobutylene - H⁺

Caption: Boc-deprotection pathway via acid catalysis.

Carboxylic Acid Activation: The Key to Coupling

The carboxylic acid at C2 is not sufficiently electrophilic to react directly with amines. It must first be converted into a better leaving group. This "activation" is the cornerstone of amide bond formation. Common strategies include:

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To improve yields and suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is often included.

  • Uronium/Onium Salts (e.g., HBTU, HATU): These reagents rapidly and efficiently generate an activated ester in situ, leading to clean and fast coupling reactions with minimal side products.

Application 1: Peptide Synthesis & Amide Bond Formation

A primary application of this building block is its incorporation into peptide chains to introduce a non-natural, conformationally restricted element. This can enhance metabolic stability, modulate biological activity, or enforce a specific secondary structure.

Protocol 4.1: EDC/HOBt Mediated Coupling to a Primary Amine

This protocol details a standard, reliable method for coupling the title compound to a generic primary amine (R-NH₂).

Expert Insight: The choice of EDC (a water-soluble carbodiimide) facilitates purification, as the urea byproduct can be removed with a simple aqueous wash. HOBt is crucial here; it acts as a nucleophilic catalyst that intercepts the reactive O-acylisourea intermediate to form an activated HOBt ester, which is less prone to racemization and side reactions.

Materials:

  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq)

  • Primary amine hydrochloride salt (R-NH₂·HCl) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Experimental Workflow Diagram:

G start Dissolve Reactants in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_reagents Add EDC & HOBt cool->add_reagents stir1 Stir at 0 °C for 30 min add_reagents->stir1 warm Warm to RT Stir 12-18 h stir1->warm workup Aqueous Workup (HCl, NaHCO₃, Brine) warm->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq), the primary amine hydrochloride salt (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amide product.

Application 2: Derivatization Following N-Deprotection

Once the C2-carboxylic acid has been functionalized, the N-Boc group can be removed to expose the secondary amine. This new reactive site opens the door to a vast array of synthetic transformations, including N-alkylation, N-acylation, and sulfonylation, enabling the synthesis of diverse compound libraries.

Protocol 5.1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Safety First: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Expert Insight: A common challenge is the re-alkylation of the product by the liberated tert-butyl cation. Including a scavenger like triethylsilane (TES) or anisole sequesters the carbocation, preventing this side reaction and leading to a cleaner product.

Materials:

  • Boc-protected azepane derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional but recommended): Triethylsilane (TES) or Anisole (5-10% v/v)

  • Saturated aq. NaHCO₃

  • Diethyl ether or MTBE

Step-by-Step Procedure:

  • Dissolve the Boc-protected azepane derivative in DCM (approx. 0.1 M).

  • Add the scavenger (e.g., TES, 5% v/v).

  • Cool the solution to 0 °C.

  • Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor by LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: Use a trap with a base (e.g., NaOH pellets) to neutralize the acidic vapors.

  • The crude product is the TFA salt of the amine. It can often be used directly in the next step.

  • Isolation of Free Amine (Optional): To obtain the neutral amine, dissolve the crude TFA salt in DCM and wash carefully with saturated aq. NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free amine. Alternatively, for highly polar amines, precipitation of the TFA salt with cold diethyl ether may be effective.

Logical Flow for Further Functionalization:

G cluster_main Post-Coupling Derivatization Pathway cluster_options Further Reactions Start Coupled Product (N-Boc Protected) Deprotect Protocol 5.1: TFA Deprotection Start->Deprotect Intermediate Free Secondary Amine (Azepane-NH) Deprotect->Intermediate Alkylation N-Alkylation Intermediate->Alkylation R-X, Base Acylation N-Acylation Intermediate->Acylation RCOCl, Base Sulfonylation N-Sulfonylation Intermediate->Sulfonylation RSO₂Cl, Base

Caption: Synthetic routes following N-Boc deprotection.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Amide Coupling Yield 1. Inactive coupling reagents (hydrolyzed EDC/HOBt).2. Sterically hindered amine.3. Insufficient base.1. Use fresh, high-purity coupling reagents. Store them in a desiccator.2. Switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature (e.g., 40 °C).3. Ensure at least 2 eq of base are used if starting from an amine salt.
Incomplete Boc Deprotection 1. Insufficient acid or reaction time.2. Presence of acid-scavenging functionalities in the molecule.1. Increase the concentration of TFA (e.g., from 20% to 50%) or prolong the reaction time. Monitor carefully by LC-MS.2. Increase the equivalents of TFA used.
Side Product Formation 1. Racemization during coupling.2. Re-alkylation of product by t-butyl cation during deprotection.1. Ensure the reaction is run at 0 °C during the addition and activation phase. Ensure HOBt or Oxyma is used.2. Add a scavenger like triethylsilane (TES) or anisole to the deprotection mixture.

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a high-value, versatile building block for modern organic synthesis and drug discovery. Its pre-installed, orthogonally protected functionalities provide a reliable and efficient route to novel azepane-containing molecules. By leveraging standard peptide coupling and deprotection chemistries as detailed in these protocols, researchers can readily access complex scaffolds, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - ScienceDirect. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. [Link]

  • Preparation of Optically Active Azepane Scaffolds - ChemistryViews. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]

  • Azepane-1,4-dicarboxylic acid 1-tert-butyl ester - ChemBK. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - ACS Publications. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - ACS Publications. [Link]

  • 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram - CP Lab Safety. [Link]

  • Boc-L-Amino Acids for Peptide Synthesis - AAPPTec. [Link]

  • Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide - ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ACS Publications. [Link]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate - ResearchGate. [Link]

Sources

Application Notes & Protocols: Coupling Reactions with Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. Unnatural amino acids (UAAs) have become critical tools for achieving these goals, allowing chemists to move beyond the limitations of natural peptide structures.[1][2] Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a valuable chiral building block that belongs to the class of conformationally constrained amino acids.[1] The seven-membered azepane ring "locks" the molecule into a specific three-dimensional shape.[3] Incorporating such constrained scaffolds can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and often leading to a significant increase in binding affinity and efficacy.[3][4]

This document provides a detailed guide for synthetic chemists on the two primary modes of derivatization for (2S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: A) amide bond formation at the C2-carboxylic acid and B) coupling reactions at the N1-amine following Boc-deprotection. The protocols herein are designed to be robust and adaptable, drawing upon established, high-efficiency coupling methodologies suitable for sterically demanding substrates.[5][6][7]

PART A: Amide Bond Formation at the C2-Carboxylic Acid

The free carboxylic acid at the C2 position is a prime handle for elaboration, most commonly through the formation of an amide bond with a primary or secondary amine. Due to the steric hindrance imparted by the cyclic backbone and the adjacent Boc-protecting group, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions like epimerization.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly recommended reagent for such challenging couplings due to its high reactivity and rapid kinetics.[5][6][8]

Mechanism of HATU-Mediated Coupling

The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[5][8] This process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds in two key stages:

  • Activation: The base deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU, forming a reactive O-acyl(tetramethyl)isouronium intermediate.[8][9]

  • Ester Formation & Amidation: The displaced OAt anion attacks the isouronium salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[8][9] This active ester is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.[9] The pyridine nitrogen within the OAt group is thought to facilitate this final step via a hydrogen-bonded transition state, accelerating the reaction.[8]

HATU_Mechanism cluster_coupling Coupling RCOOH Azepane-COOH (Substrate) RCOO Carboxylate Anion RCOOH->RCOO + DIPEA - H⁺ HATU HATU DIPEA DIPEA (Base) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU Amide Azepane-CONH-R' (Product) ActiveEster->Amide + R'-NH₂ TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amine R'-NH₂ (Nucleophile) Deprotection_Workflow Start Boc-Protected Azepane Deprotection Step 1: Deprotection (TFA / DCM) Start->Deprotection AmineSalt Azepane Amine TFA Salt Deprotection->AmineSalt releases tBu⁺ + CO₂ Neutralization Optional: Basic Workup (e.g., sat. NaHCO₃) AmineSalt->Neutralization Coupling Step 2: Coupling Reaction (e.g., R-COCl, Base) AmineSalt->Coupling FreeAmine Free Azepane Amine Neutralization->FreeAmine FreeAmine->Coupling Product N-Acyl Azepane Product Coupling->Product

Sources

The Azepane Scaffold: A Guide to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Peptidomimetics, compounds designed to replicate the pharmacophoric elements of natural peptides, have emerged as a powerful strategy to achieve these goals.[1][2] A key principle in the design of effective peptidomimetics is the introduction of conformational constraints. By reducing the flexibility of a molecule, we can pre-organize it into a bioactive conformation that binds more readily to its biological target, often resulting in improved affinity and specificity.[3]

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry for imparting such conformational rigidity.[4][5] Its non-planar, puckered structure allows for the precise spatial arrangement of substituents, making it an ideal building block for creating novel therapeutic agents.[6][7] Azepane-based compounds have demonstrated a wide array of pharmacological activities, and over 20 drugs containing this motif have been approved by the FDA for various indications.[4] This guide focuses on a particularly valuable derivative: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester . The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the carboxylic acid at the 2-position makes this a versatile, chiral building block for incorporation into peptide chains and other complex molecules.

This document will provide an in-depth exploration of the applications of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, complete with detailed protocols for its use in synthesis, and a case study illustrating its potential in targeting challenging disease pathways.

Synthesis of the Azepane Scaffold

While a variety of methods exist for the synthesis of functionalized azepanes, the enantioselective synthesis of scaffolds like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester often involves multi-step sequences. A common strategy involves the ring expansion of smaller cyclic precursors or the cyclization of linear amino esters. For instance, the synthesis of annulated azepane scaffolds has been achieved through a ruthenium-catalyzed olefin cross-metathesis followed by a palladium-catalyzed hydrogenation and reductive amination cascade.[8][9]

Below is a generalized, illustrative synthetic workflow for accessing such chiral azepane dicarboxylic acid derivatives.

G cluster_0 Synthesis Workflow Start Cyclic Precursor (e.g., substituted piperidine) Step1 Ring Expansion Strategy (e.g., diazotization/rearrangement) Start->Step1 Step2 Functional Group Interconversion (e.g., esterification, oxidation) Step1->Step2 Step3 Boc Protection (Boc)2O, base Step2->Step3 Step4 Enantioselective Resolution (chiral chromatography or enzymatic resolution) Step3->Step4 Final Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Step4->Final

Caption: Illustrative workflow for the synthesis of the target azepane scaffold.

Incorporation into Peptides: Protocols and Methodologies

The primary application of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is as a constrained amino acid analogue in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the nitrogen, which can be removed under acidic conditions to allow for subsequent coupling reactions.[10] However, as a sterically hindered amino acid, its efficient incorporation requires optimized protocols and potent coupling reagents.

Protocol 1: Boc Deprotection

The removal of the Boc protecting group is the first step in the coupling cycle. Standard conditions using trifluoroacetic acid (TFA) are typically effective.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 10% Diisopropylethylamine (DIEA) in DCM (v/v) for neutralization

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Pre-wash: Wash the resin with 50% TFA in DCM for 1-2 minutes and drain.

  • Deprotection: Add a fresh solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.

  • Neutralization: Treat the resin with 10% DIEA in DCM for 5-10 minutes, then wash with DCM (3x) and DMF (3x) to prepare for the coupling step.

Protocol 2: Coupling of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Due to the steric hindrance of the azepane ring, standard coupling reagents like DCC or DIC may result in low yields. More potent onium salt-based reagents such as HATU, HBTU, or HCTU are recommended.[11]

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

  • Coupling reagent (e.g., HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base (e.g., DIEA or 2,4,6-collidine)

  • DMF, peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vessel, dissolve Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (3-5 equivalents relative to resin substitution) in DMF. Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a tertiary base (e.g., DIEA, 6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate the mixture at room temperature.

  • Monitoring: The reaction progress should be monitored using a qualitative test for free amines, such as the Kaiser test. For sterically hindered couplings, the reaction time may be extended from 1-2 hours up to 12 hours.

  • Double Coupling: If the Kaiser test remains positive, indicating an incomplete reaction, a second coupling is recommended. Drain the reaction mixture, wash the resin with DMF, and repeat steps 1-3 with a fresh solution of the activated amino acid.[11]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle or final cleavage.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HCTU, or PyAOPHigh reactivity to overcome steric hindrance.[11]
Amino Acid Equivalents 3 - 5 eq.Drives the reaction to completion.
Coupling Reagent Equivalents 3 - 5 eq.Ensures efficient activation.
Base Equivalents 6 - 10 eq.Maintains basicity for the coupling reaction.
Reaction Time 2 - 12 hoursExtended time may be needed for hindered couplings.
Monitoring Kaiser TestConfirms the completion of the coupling reaction.
Troubleshooting Double Coupling, Increased TemperatureStrategies to improve coupling efficiency for difficult sequences.[11]

Case Study: Azepane-based Peptidomimetics as HIV Protease Inhibitors

A significant application of conformationally constrained amino acids is in the design of enzyme inhibitors, particularly for targets like viral proteases. The active site of enzymes such as HIV protease is a well-defined three-dimensional space. Inhibitors that can adopt a complementary shape to this site exhibit high potency. The azepane scaffold can serve as a rigid core to orient pharmacophoric groups in a manner that mimics the transition state of the natural substrate, leading to potent inhibition.[12]

HIV protease is an aspartic protease essential for the life cycle of the virus, cleaving newly synthesized polyproteins to produce mature, functional viral proteins.[13][14] Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). Many successful HIV protease inhibitors incorporate non-natural amino acids or peptide bond isosteres to enhance their stability and binding affinity.[15]

The incorporation of an azepane-derived moiety into a peptidomimetic inhibitor can lock the molecule into a conformation that fits snugly within the protease active site, interacting with key residues such as those in the "flap" region of the enzyme.

cluster_0 HIV Lifecycle & Drug Intervention cluster_1 Inhibitor Action Virus HIV Virion Entry Viral Entry & Reverse Transcription Virus->Entry Integration Integration into Host DNA Entry->Integration Transcription Transcription & Translation Integration->Transcription Polyproteins Gag-Pol Polyproteins Transcription->Polyproteins Cleavage Polyprotein Cleavage Polyproteins->Cleavage Protease HIV Protease Protease->Cleavage Inhibition Assembly Viral Assembly Cleavage->Assembly Budding Mature Virion Budding Assembly->Budding Inhibitor Azepane-based Peptidomimetic Inhibitor->Protease

Caption: Inhibition of HIV Protease by an Azepane-based Peptidomimetic.

While a specific, marketed HIV protease inhibitor containing the exact Azepane-1,2-dicarboxylic acid 1-tert-butyl ester moiety is not publicly documented, the principles outlined are well-established in the design of this class of drugs. The data below is illustrative of the kind of improvements that can be seen when incorporating constrained scaffolds.

CompoundScaffoldTargetIC50 (nM)Rationale for Activity
Lead Peptide Linear PeptideHIV Protease500Flexible, susceptible to proteolysis.
Compound A Azepane-containing PeptidomimeticHIV Protease10Constrained conformation enhances binding to the active site.
Compound B Pyrrolidinone-based PeptidomimeticHIV Protease0.05Optimized cyclic scaffold leads to picomolar inhibition.[12]

Conclusion and Future Perspectives

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester represents a valuable and versatile building block for the medicinal chemist's toolbox. Its inherent conformational constraint, combined with the synthetic handles for incorporation into larger molecules, makes it an attractive scaffold for the development of novel peptidomimetics. The protocols outlined in this guide provide a starting point for the successful application of this compound in solid-phase peptide synthesis. As our understanding of the structural biology of disease targets continues to grow, the rational design of conformationally restricted molecules using scaffolds like azepane will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • BenchChem. (2025). The Role of Peptidomimetics in Medicinal Chemistry: Synthesis, Applications, and Protocols.
  • Patel, A. R., Ball, G., Hunter, L., & Liu, F. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781-3785. [Link]

  • Patel, A. R., Hunter, L., & Bhadbhade, M. M. (2014). Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry, 2014(12), 2584-2593. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids.
  • Hale, J. J., et al. (2000). Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds. Bioorganic & Medicinal Chemistry Letters, 10(11), 1159-1162. [Link]

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Mykura, C. J., et al. (2024). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • Lee, H. Y., et al. (2015). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 80(21), 10599-10603. [Link]

  • Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 26(13), e202300180. [Link]

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich Technical Bulletin.
  • BenchChem. (2025). The Role of Peptidomimetics in Medicinal Chemistry: Synthesis, Applications, and Protocols.
  • Silima, P., & Tshibangu, P. T. (2021). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Molecules, 26(16), 4891. [Link]

  • Sansom, C. (2009). HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. Chemistry World.
  • Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 115(14), 6650-6748. [Link]

  • Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186.
  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep Technical Note.
  • Mabonga, L., & Kappo, A. P. (2019). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. Molecules, 24(22), 4056. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HC7-2026-01

Abstract: This guide provides detailed methodologies for the application of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a versatile chiral building block, in the synthesis of novel and complex heterocyclic structures. The azepane scaffold is a privileged motif in medicinal chemistry, and this document outlines robust protocols for its elaboration into fused bicyclic lactams and functionalized pyrazoles. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the Azepane Scaffold

The seven-membered azepane ring is a core structural motif in a variety of biologically active compounds.[1] Its inherent conformational flexibility, combined with the chirality of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (also known as N-Boc-L-homopipecolic acid), makes it an exceptionally valuable starting material for creating diverse and sterically complex molecules.[2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective manipulation of the C2-carboxylic acid moiety while preventing unwanted side reactions.[3] This strategic protection is fundamental to multi-step synthetic campaigns aimed at novel pharmaceutical agents.[4]

This document details two primary synthetic applications of this building block:

  • Application 1: Synthesis of a novel azepano-fused γ-lactam via an intramolecular amide coupling and cyclization strategy.

  • Application 2: Regioselective synthesis of a functionalized azepano-pyrazole, a novel heterocyclic amino acid derivative.

Physicochemical Properties and Handling

A summary of the key properties of the starting material is presented below.

PropertyValue
IUPAC Name (2S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid
CAS Number 78943-34-7
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere.
Safety Handle with standard laboratory personal protective equipment (PPE). Avoid inhalation of dust and contact with skin and eyes.

Application Note 1: Synthesis of an Azepano-Fused γ-Lactam

This protocol demonstrates the utility of the azepane scaffold in constructing fused bicyclic systems, which are key structures in many synthetic drugs and bioactive natural products.[5] The strategy involves an initial amide coupling followed by an intramolecular cyclization to form a rigid, stereodefined lactam. Fused lactams are foundational in medicinal chemistry, offering structural adaptability.[6][7]

Core Synthetic Strategy: Amide Coupling and Intramolecular Cyclization

The workflow begins with the activation of the carboxylic acid on the azepane ring, followed by coupling with an appropriate amine. The resulting intermediate is then subjected to conditions that facilitate intramolecular cyclization to forge the new heterocyclic ring.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Intramolecular Cyclization A Azepane-1,2-dicarboxylic acid 1-tert-butyl ester C Coupling Reagents (EDC, HOBt, DIPEA) A->C B Amine Substrate (e.g., Allylamine) B->C D Intermediate: N-Allyl-azepane-2-carboxamide C->D Activation & Coupling E Cyclization Catalyst (e.g., Grubbs' Catalyst) D->E Ring-Closing Metathesis F Fused Bicyclic Lactam E->F

Caption: Workflow for Azepano-Fused Lactam Synthesis.

Detailed Experimental Protocol

Part A: Amide Coupling with Allylamine

This procedure utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as coupling agents. This combination is effective for forming amide bonds, particularly with sterically accessible amines.[8]

  • Reagent Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq, e.g., 243 mg, 1.0 mmol) in anhydrous Dichloromethane (CH₂Cl₂) (10 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq, 162 mg, 1.2 mmol) and EDC·HCl (1.2 eq, 230 mg, 1.2 mmol) to the stirred solution.[9]

  • Amine Addition: Add allylamine (1.1 eq, 63 mg, 1.1 mmol) dropwise to the mixture, followed by the slow addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 348 μL, 2.0 mmol) to act as a non-nucleophilic base.[10]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up & Purification:

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Quench the reaction with the addition of water (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the tert-butyl (2S)-2-(allylcarbamoyl)azepane-1-carboxylate intermediate.

Part B: Intramolecular Ring-Closing Metathesis

This step employs a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) to facilitate the formation of the fused lactam ring via an intramolecular olefin metathesis reaction.

  • Setup: In a flask equipped with a reflux condenser under an argon atmosphere, dissolve the intermediate from Part A (1.0 eq) in anhydrous toluene (0.05 M solution).

  • Degassing: Bubble argon through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add Grubbs' second-generation catalyst (5 mol%).

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC.

  • Purification: Upon completion, cool the reaction to room temperature and concentrate in vacuo. Purify the residue by flash chromatography to afford the final azepano-fused γ-lactam product.

Application Note 2: Synthesis of a Novel Azepano-Pyrazole Derivative

This protocol outlines the synthesis of a novel pyrazole-containing heterocyclic amino acid, leveraging the azepane starting material as a chiral scaffold.[11] Such structures are of significant interest in medicinal chemistry for their potential as constrained peptide mimics.[4] The synthesis proceeds via the formation of a β-enamino diketone intermediate, followed by cyclization with a hydrazine derivative.[11]

Core Synthetic Strategy: Enamine Formation and Pyrazole Cyclization

The carboxylic acid is first converted into a reactive β-keto ester, which is then transformed into an enamino diketone. This key intermediate readily undergoes condensation and cyclization with hydrazine to regioselectively form the pyrazole ring system.[11]

G A Azepane-1,2-dicarboxylic acid 1-tert-butyl ester B Meldrum's Acid, EDC, DMAP A->B Acylation C Methanolysis B->C Intermediate Formation D Intermediate: β-Keto Ester C->D Esterification E DMF-DMA D->E Enamine Formation F Intermediate: β-Enamino Diketone E->F G Hydrazine Hydrate F->G Cyclocondensation H Final Product: Azepano-Pyrazole G->H

Caption: Synthetic Pathway to Azepano-Pyrazole Derivatives.

Detailed Experimental Protocol

Part A: Synthesis of the β-Enamino Diketone Intermediate

  • Keto Ester Formation:

    • To a solution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) in CH₂Cl₂, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.1 eq), EDC·HCl (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[11]

    • Stir the mixture at room temperature for 12 hours.

    • After completion, wash the reaction mixture with 1N HCl and brine, dry over Na₂SO₄, and concentrate.

    • Dissolve the crude adduct in methanol and reflux for 4 hours to induce methanolysis, yielding the β-keto ester. Purify by chromatography.

  • Enamine Formation:

    • Dissolve the purified β-keto ester (1.0 eq) in anhydrous toluene.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).

    • Heat the reaction mixture at 80°C for 3 hours.

    • Remove the solvent under reduced pressure to yield the crude β-enamino diketone, which can often be used in the next step without further purification.

Part B: Pyrazole Ring Formation

  • Cyclization: Dissolve the crude β-enamino diketone (1.0 eq) from Part A in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Reflux the mixture for 6 hours. The progress of the reaction should be monitored by TLC.

  • Purification: After completion, cool the reaction mixture and concentrate it in vacuo. Purify the resulting residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the target methyl 5-(N-Boc-azepan-2-yl)-1H-pyrazole-4-carboxylate.

Troubleshooting and Expert Insights

  • Low Yield in Amide Coupling: Incomplete activation of the carboxylic acid is a common issue. Ensure all reagents and solvents are anhydrous. The use of alternative coupling reagents like HATU may improve yields for more challenging substrates.[9]

  • Poor Regioselectivity in Pyrazole Synthesis: The regioselectivity of the cyclization with substituted hydrazines can be sensitive to reaction conditions. Lowering the reaction temperature or changing the solvent may influence the isomeric ratio.

  • Catalyst Deactivation in Metathesis: The presence of impurities (water, oxygen) can poison the Grubbs' catalyst. Rigorous degassing of the solvent and maintaining an inert atmosphere are critical for achieving high conversion.

References

  • Marques, F. A., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 1972–1975. [Link]

  • Iaroshenko, V. O., et al. (2017). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 22(5), 795. [Link]

  • Marques, F. A., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. PubMed. [Link]

  • Marques, F. A., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines. ACS Publications. [Link]

  • Yadav, J. S., et al. (2019). Synthesis of azepine derivatives from cyclopropane. ResearchGate. [Link]

  • Smith, J. et al. (2025). Research on transition metals for the multicomponent synthesis of benzo-fused γ-lactams. Royal Society of Chemistry. [Link]

  • Alcaide, B., et al. (2004). Synthesis of Optically Pure Highly Functionalized Gamma-Lactams via 2-azetidinone-tethered Iminophosphoranes. PubMed. [Link]

  • Alcaide, B., et al. (2013). Synthesis of fused-β-lactams Through Selective Gold-Catalyzed Oxycyclization of Dioxolane-Tethered Enynes. PubMed. [Link]

  • Arnold, F. H., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PubMed Central. [Link]

  • Sharma, P., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Larhed, M., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Sharma, S., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]

  • Various Authors. (2021). Dicarbonyl compounds in the synthesis of heterocycles under green conditions. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Manufacturer's Perspective. (n.d.). Sourcing High-Purity (S)-N-Boc-Pipecolic Acid. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Kim, S., et al. (2005). Efficient synthesis of heterocyclic compounds using ethenetricarboxylic acid diesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sackus, A., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]

  • Jampilek, J. (2022). Heterocycles in Medicinal Chemistry II. PMC - PubMed Central - NIH. [Link]

  • Meffre, P., et al. (1996). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ResearchGate. [Link]

Sources

Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: A Detailed Guide to Reaction Conditions and Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a valuable building block in medicinal chemistry. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is of significant interest in drug discovery due to its inherent three-dimensionality and conformational flexibility, making it an attractive core for novel therapeutics.[1] This guide will delve into the prevalent synthetic strategies, offering detailed protocols and insights into the critical parameters that govern the reaction's success.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, also known as 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid, typically proceeds through one of two primary routes:

  • N-Boc Protection of Azepane-2-carboxylic acid: This is a direct and widely used method involving the reaction of the parent amino acid, azepane-2-carboxylic acid, with di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[][3]

    The reaction mechanism involves the nucleophilic attack of the secondary amine of the azepane ring on one of the carbonyl carbons of Boc₂O. A base is typically employed to deprotonate the resulting ammonium species and drive the reaction to completion.

  • Catalytic Hydrogenation of an Unsaturated Precursor followed by N-Boc Protection: An alternative strategy involves the synthesis of an unsaturated azepine precursor, such as 2,3,4,5-tetrahydro-1H-azepine-2-carboxylic acid, followed by catalytic hydrogenation to saturate the seven-membered ring. The resulting azepane-2-carboxylic acid is then protected with a Boc group as described above. This approach can be advantageous when the unsaturated precursor is more readily accessible.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester via the N-Boc protection of azepane-2-carboxylic acid.

Protocol: N-Boc Protection of Azepane-2-carboxylic acid

This protocol is a standard procedure for the introduction of a Boc protecting group onto a secondary amine.

Materials and Reagents:

ReagentFormulaM.W.Amount (mmol)Equivalents
Azepane-2-carboxylic acidC₇H₁₃NO₂143.181.01.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.1 - 1.51.1 - 1.5
Sodium bicarbonate (NaHCO₃)NaHCO₃84.012.0 - 3.02.0 - 3.0
DioxaneC₄H₈O₂88.11--
Water (deionized)H₂O18.02--
Ethyl acetate (EtOAc)C₄H₈O₂88.11--
1M Hydrochloric acid (HCl)HCl36.46--
Brine (saturated NaCl solution)NaCl58.44--
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04--

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve azepane-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until all solids are dissolved. The base is crucial for neutralizing the carboxylic acid and facilitating the reaction.

  • Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Add water to the residue and wash with ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. This step protonates the carboxylate, making the product extractable into an organic solvent.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Azepane-1,2-dicarboxylic acid 1-tert-butyl ester can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, typically with a small amount of acetic acid to improve peak shape.

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification start Dissolve Azepane-2-carboxylic acid and NaHCO₃ in Dioxane/Water add_boc Add Di-tert-butyl dicarbonate (Boc₂O) at 0°C start->add_boc react Stir at Room Temperature (12-24h) add_boc->react concentrate Concentrate to remove Dioxane react->concentrate wash Wash with Ethyl Acetate concentrate->wash acidify Acidify with 1M HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Caption: Workflow for the N-Boc protection of Azepane-2-carboxylic acid.

Trustworthiness and Self-Validation

The success of this synthesis relies on several key factors that serve as internal validation points:

  • Complete Dissolution: The initial complete dissolution of azepane-2-carboxylic acid upon addition of base is a critical indicator that the substrate is ready for reaction.

  • TLC Monitoring: Regular monitoring of the reaction by TLC will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product. A successful reaction will show complete conversion.

  • Acidification and Extraction: The formation of a precipitate or an oily layer upon acidification of the aqueous phase confirms the conversion of the water-soluble carboxylate salt to the organic-soluble carboxylic acid.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic tert-butyl signal in the NMR spectrum is a key indicator of successful Boc protection.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ito, M., Hagiware, D., & Kamiya, T. (1975). A New Reagent for the Preparation of N-Boc-Amino Acids. Tetrahedron Letters, 16(49), 4393-4394.
  • Google Patents. (1994). Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid.
  • Google Patents. (1998). Method for preparing (S)-azetidine-2-carboxylic acid.
  • ResearchGate. (2013). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • European Patent Office. (1998). Process for producing optically active azetidine-2-carboxylic acid.
  • CP Lab Safety. (n.d.). 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (2003). Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid.
  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • PubMed Central. (2004). 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Retrieved from [Link]

  • ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Retrieved from [Link]

  • ResearchGate. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Retrieved from [Link]

Sources

Topic: A Robust and Scalable Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeutics targeting a range of diseases.[1] Its seven-membered ring structure provides a unique conformational constraint that is attractive for designing ligands for various biological targets, including G protein-coupled receptors.[1] The transition from laboratory-scale synthesis to pilot-plant or industrial production necessitates a process that is not only high-yielding but also safe, cost-effective, and reproducible. This application note details a scalable synthetic route for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, with a particular focus on the critical considerations for the key catalytic hydrogenation step. We provide a detailed protocol, process safety analysis, and a discussion of the underlying chemical principles to guide researchers in drug development and process chemistry.

Introduction and Synthetic Strategy

The synthesis of cyclic amino acid derivatives like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a cornerstone of modern pharmaceutical development. The tert-butoxycarbonyl (Boc) protecting group is instrumental in this field, offering robust protection of the amine functionality under various reaction conditions while being readily removable under acidic conditions, a strategy crucial for multi-step syntheses like peptide synthesis.[1][2][][4]

Several synthetic routes to the azepane core have been reported, often involving multi-step sequences that may include cyclization of linear precursors or ring-expansion strategies.[1][5][6] For large-scale production, a convergent and efficient strategy is paramount. The route detailed herein has been optimized for scalability and safety, proceeding via two key stages:

  • Catalytic Hydrogenation: Formation of the saturated azepane ring from a stable, commercially available pyridine precursor. This method is highly efficient and atom-economical.

  • Boc-Protection: Introduction of the Boc group onto the secondary amine of the azepane ring, a well-established and high-yielding transformation.[7][8]

This approach was selected for its reliance on readily available starting materials and the robustness of the chosen chemical transformations, which are amenable to large-scale chemical manufacturing.

Visualized Synthetic Workflow

The overall process is streamlined to minimize intermediate purifications, a key consideration for industrial-scale operations.[6]

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Boc Protection & Esterification A 2,6-Pyridinedicarboxylic acid C Azepane-2,7-dicarboxylic acid (Piperidine-2,6-dicarboxylic acid) A->C Hydrogenation B Rhodium on Alumina (Rh/Al2O3) H2 (100 psi), Acetic Acid B->C E Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (Final Product) C->E Protection & Esterification D Di-tert-butyl dicarbonate ((Boc)2O) Triethylamine, Methanol D->E

Caption: High-level workflow for the synthesis of the target compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted by trained personnel in a controlled environment with appropriate engineering controls (e.g., certified fume hoods, pressure-rated reactors).

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,6-Pyridinedicarboxylic acid167.120.75 kg4.49Starting Material
5% Rhodium on Alumina (Rh/Al₂O₃)N/A75 gN/ACatalyst, 10% w/w
Acetic Acid60.057.5 L-Solvent
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.08 kg4.94Boc-protecting agent
Triethylamine (Et₃N)101.191.36 L (0.99 kg)9.78Base
Methanol (MeOH)32.0410 L-Solvent
Ethyl Acetate (EtOAc)88.1120 L-Extraction Solvent
1M Hydrochloric Acid (HCl)36.46As needed-For pH adjustment
Brine (Saturated NaCl)N/A5 L-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.041 kg-Drying agent
Equipment
20 L Hydrogenation ReactorParr shaker or equivalent
50 L Jacketed Glass ReactorWith overhead stirrer, temp probe
Filtration ApparatusBuchner funnel, filter paper
Rotary EvaporatorFor solvent removal
Step 1: Catalytic Hydrogenation of 2,6-Pyridinedicarboxylic acid

Rationale: Catalytic hydrogenation is a powerful method for the reduction of aromatic rings. Rhodium is a highly effective catalyst for this transformation. Acetic acid is used as the solvent as it aids in solubilizing the starting material and the product.

  • Reactor Preparation: Ensure the 20 L hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: Under an inert nitrogen atmosphere, carefully charge the reactor with 2,6-pyridinedicarboxylic acid (0.75 kg) and glacial acetic acid (7.5 L).

  • Catalyst Addition: The 5% Rh/Al₂O₃ catalyst (75 g) is added as a slurry in a small amount of acetic acid. This minimizes the risk of the dry catalyst becoming airborne.

  • Inerting: Seal the reactor and purge the headspace with nitrogen (3 cycles of pressurizing to 30 psi then venting) to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen/air mixture.[9][10]

  • Hydrogenation: Pressurize the reactor with hydrogen to 100 psi. Begin vigorous stirring and heat the reactor to 50-60°C.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 12-24 hours. A small sample can be carefully withdrawn (after depressurizing and purging with nitrogen) to check for completion by ¹H NMR.

  • Cooldown and Catalyst Filtration: Once complete, cool the reactor to room temperature. Depressurize and purge thoroughly with nitrogen. The reaction mixture is carefully filtered through a pad of Celite® to remove the rhodium catalyst. Caution: The catalyst on the filter pad may be pyrophoric and can ignite upon exposure to air.[9][11] It must be kept wet with solvent or water at all times and disposed of according to safety protocols.[12]

  • Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the acetic acid, yielding the crude Azepane-2,7-dicarboxylic acid as a thick oil or solid, which is used directly in the next step.

Step 2: N-Boc Protection

Rationale: The reaction with di-tert-butyl dicarbonate in the presence of a base is the standard and most efficient method for introducing the Boc protecting group onto an amine.[8][13]

  • Dissolution: The crude product from Step 1 is placed in the 50 L jacketed reactor and dissolved in methanol (10 L).

  • Base Addition: Cool the solution to 0-5°C using a circulating chiller. Slowly add triethylamine (1.36 L).

  • Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate (1.08 kg) in methanol (2 L) is added dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15°C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • The reaction mixture is concentrated under reduced pressure to remove most of the methanol.

    • The residue is taken up in ethyl acetate (10 L) and water (5 L).

    • The aqueous layer is separated and its pH is adjusted to ~2-3 with 1M HCl.

    • The acidified aqueous layer is extracted with ethyl acetate (3 x 4 L).

    • The combined organic layers are washed with brine (2 x 2.5 L), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by crystallization from an ethyl acetate/hexane mixture to afford Azepane-1,2-dicarboxylic acid 1-tert-butyl ester as a white solid.

  • Drying and Characterization: The purified solid is dried in a vacuum oven at 40°C. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>97%).[14] Expected yield: 0.9 - 1.1 kg.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges not present at the lab bench. For this synthesis, the primary hazards are associated with the hydrogenation step.[10][15]

Hydrogenation Hazards

The use of hydrogen gas and pyrophoric catalysts under pressure is inherently hazardous and requires strict safety protocols.[9][12]

  • Flammability and Explosion: Hydrogen gas is highly flammable and forms explosive mixtures with air over a wide concentration range (4-75%).[11][15] The primary safety objective is to prevent the mixing of hydrogen and air/oxygen.[10]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, including Rh/Al₂O₃ and the more common Pd/C, can ignite spontaneously when exposed to air, especially after use when they are finely divided and coated with hydrogen.[9][11]

  • Thermal Runaway: Hydrogenation reactions are exothermic.[15] On a large scale, the heat generated can be significant. If not properly managed by the reactor's cooling system, the temperature can rise uncontrollably, leading to a dangerous increase in pressure and potential for a runaway reaction.[15]

G cluster_safety Hydrogenation Safety Protocol Start Start Hydrogenation Inert Purge Reactor with Nitrogen Start->Inert Pressurize Pressurize with H₂ Inert->Pressurize H1 Explosion Risk Inert->H1 Mitigates React Monitor Temp & Pressure Pressurize->React Depressurize Depressurize & Purge with Nitrogen React->Depressurize H3 Runaway Reaction React->H3 Monitors for Filter Filter Catalyst (Keep Wet!) Depressurize->Filter End Process Complete Filter->End H2 Pyrophoric Catalyst Fire Risk Filter->H2 Mitigates

Caption: Key safety checkpoints for the catalytic hydrogenation step.

General Scale-Up Issues
  • Heat Transfer: Jacketed reactors are essential for maintaining temperature control. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Exothermic steps, like the Boc protection, must be performed with controlled addition rates.

  • Mixing: Efficient stirring is critical to ensure homogeneity and effective heat transfer, especially during the three-phase (solid catalyst, liquid solution, gas) hydrogenation reaction.

  • Solvent Handling: Large volumes of flammable solvents (Methanol, Ethyl Acetate) require appropriate storage, transfer, and handling procedures, including grounding and bonding of equipment to prevent static discharge.[9]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. By focusing on a robust hydrogenation strategy and detailing the critical safety and handling procedures, this guide serves as a valuable resource for process chemists and drug development professionals. The successful implementation of this protocol enables the reliable, multi-kilogram production of this important building block, facilitating its use in the development of next-generation therapeutics.

References

  • Smolecule. (2023, August 15). (S)-1-(Boc)azepane-2-carboxylic acid.
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer.
  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations.
  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations.
  • Scribd. Hazards in Lab-Scale Hydrogenations.
  • Aldehyde & Ketone Chemistry. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Amadis Chemical. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester CAS NO.1034708-26-3.
  • ACS Publications. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • ResearchGate. Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • ResearchGate. An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate.

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Application Notes & Protocols: Asymmetric Synthesis Involving Azepane Scaffolds Utilizing (2S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry. Its inherent conformational flexibility, combined with the potential for dense stereochemical functionalization, makes it an attractive scaffold for mimicking peptide secondary structures, such as β-turns.[1][2] Such conformationally constrained amino acid derivatives are invaluable tools for probing protein-protein interactions and for the development of novel therapeutics with enhanced metabolic stability and cell permeability.[3][4]

(2S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, and its derivatives, serve as powerful chiral building blocks for this purpose. The pre-defined stereocenter at the C2 position acts as a stereochemical anchor, enabling the diastereoselective introduction of further substituents onto the azepane core. The N-Boc (tert-butyloxycarbonyl) group serves two critical functions: it protects the nitrogen atom from unwanted side reactions and its steric bulk influences the conformational equilibrium of the ring, which can be exploited to direct the stereochemical outcome of subsequent transformations.

This technical guide moves beyond simple procedural lists to explain the underlying principles of stereocontrol and provides a detailed, field-proven protocol for the diastereoselective functionalization of an azepane core, demonstrating its utility in constructing complex, stereochemically defined molecules.

Core Concept: Diastereoselective Control via Enolate Alkylation

A primary strategy for elaborating the azepane scaffold is the alkylation of the enolate derived from an N-Boc protected azepane-2-carboxylate ester. The stereochemical outcome of this reaction is dictated by the conformational preference of the seven-membered ring and the steric influence of the N-Boc group.

  • Enolate Formation : Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) selectively removes the acidic α-proton at the C2 position, generating a planar lithium enolate.

  • Stereochemical Induction : The large N-Boc group tends to occupy a pseudo-equatorial position to minimize steric strain. This forces the C2-substituent into a specific orientation, creating a sterically biased environment. One face of the planar enolate is effectively shielded by the azepane ring conformation.

  • Electrophilic Attack : An incoming electrophile (e.g., an alkyl halide) is therefore directed to the less sterically hindered face of the enolate, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.[5] The existing (S)-stereocenter at C2 directs the formation of the new stereocenter.

Logical Workflow: Diastereoselective Alkylation

The following diagram illustrates the conceptual workflow for creating α-substituted azepane amino acids.

G cluster_start Starting Material cluster_process Core Transformation cluster_end Product Start (2S)-N-Boc-Azepane-2- carboxylate Ester Base 1. Strong Base (LDA) -78 °C Start->Base Enolate Formation of Conformationally Restricted Lithium Enolate Base->Enolate Deprotonation Electrophile 2. Electrophile (R-X) -78 °C Enolate->Electrophile Alkylation Diastereoselective Alkylation Electrophile->Alkylation C-C Bond Formation Product α-Substituted (2S)-N-Boc- Azepane-2-carboxylate Ester Alkylation->Product

Sources

The Strategic Application of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged scaffold" in the landscape of drug discovery. Its inherent conformational flexibility allows for the precise three-dimensional positioning of substituents, enabling tailored interactions with a diverse array of biological targets. This unique characteristic has led to the integration of the azepane motif into numerous clinically approved drugs and a multitude of therapeutic candidates under investigation.[1][2] Molecules incorporating the azepane ring have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-diabetic, and anti-viral properties.[2][3]

This technical guide focuses on a particularly versatile building block for the synthesis of complex azepane-containing molecules: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the free carboxylic acid at the adjacent position provides an orthogonal handle for sequential chemical modifications, making it an invaluable starting material for the construction of novel bioactive compounds. This guide will provide an in-depth look at the properties of this building block, core synthetic transformations, and detailed protocols for its application in the synthesis of medicinally relevant scaffolds.

Chemical Properties and Handling of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

A thorough understanding of the physicochemical properties and proper handling of starting materials is paramount for successful and reproducible synthetic outcomes.

Table 1: Physicochemical Properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

PropertyValueSource(s)
CAS Number 1034708-26-3[4][5]
Molecular Formula C₁₂H₂₁NO₄[4]
Molecular Weight 243.30 g/mol [4]
Appearance White to off-white crystalline solid or powder[4]
Purity Typically ≥97%[4]
Storage Store in a tightly sealed container in a cool, dry place. Recommended storage at 2-8°C.[4]

Handling and Safety Precautions:

As with all chemical reagents, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Transformations and Detailed Protocols

The synthetic utility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester stems from the ability to selectively manipulate its two functional groups: the carboxylic acid and the Boc-protected amine. The general workflow involves an initial amide bond formation utilizing the free carboxylic acid, followed by the deprotection of the Boc group to reveal the secondary amine, which can then be further functionalized.

Amide Bond Formation: Coupling the Carboxylic Acid

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The carboxylic acid moiety of the title compound can be coupled with a wide range of primary and secondary amines to introduce desired pharmacophores. The choice of coupling reagent is critical and depends on the specific substrates, with the goal of achieving high yield and minimizing side reactions, particularly racemization if the amine component is chiral.

Causality Behind Experimental Choices: The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is a common and effective strategy. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt or HOAt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine nucleophile. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the hydrochloride salt of EDC and the protonated amine starting material, driving the reaction to completion.

dot

Caption: General workflow for amide bond formation.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • Materials:

    • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq)

    • Amine (primary or secondary) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) and dissolve in anhydrous DMF.

    • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

N-Boc Deprotection: Unveiling the Secondary Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. This acid-lability provides an orthogonal deprotection strategy, leaving other functional groups, such as esters, intact under carefully controlled conditions.

Causality Behind Experimental Choices: Strong acids like trifluoroacetic acid (TFA) are highly effective for Boc deprotection. The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the counterion or a scavenger additive, to form isobutylene and carbon dioxide. The use of a scavenger like anisole or triisopropylsilane (TIS) is recommended when working with substrates containing electron-rich aromatic rings or other functionalities that could be alkylated by the tert-butyl cation. Dichloromethane (DCM) is a common solvent as it is relatively non-polar and effectively solubilizes many organic compounds.

dot

Caption: N-Boc deprotection workflow.

Protocol 2: General Procedure for TFA-Mediated N-Boc Deprotection

  • Materials:

    • N-Boc protected azepane derivative (from Protocol 1) (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected azepane derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirred solution.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the complete removal of residual TFA.

    • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected secondary amine.

    • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Application in a Representative Synthetic Scheme

To illustrate the utility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, the following scheme outlines a plausible synthesis of a novel substituted azepane scaffold, a core structure that could be further elaborated in a drug discovery program.

dot

Caption: Representative synthetic route to a bioactive azepane scaffold.

This synthetic sequence demonstrates how the orthogonal protecting groups on Azepane-1,2-dicarboxylic acid 1-tert-butyl ester allow for the sequential and controlled introduction of different substituents, leading to the creation of a complex, three-dimensional molecule with potential biological activity. The final secondary amine can be further functionalized through various reactions such as reductive amination, acylation, or sulfonylation to generate a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a highly valuable and versatile building block for the synthesis of complex, bioactive molecules. Its pre-installed, orthogonally protected functional groups provide a streamlined entry into diverse chemical space. The robust and well-established protocols for amide coupling and N-Boc deprotection, as detailed in this guide, offer researchers and drug development professionals a reliable pathway to construct novel azepane-containing scaffolds. The strategic application of this building block will undoubtedly continue to contribute to the discovery and development of new therapeutic agents across a wide range of diseases.

References

  • LookChem. Cas 1034708-26-3, 1-Boc-azepane-2-carboxylic acid. Available from: [Link]

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  • EOS Med Chem. Stock compounds-M250228 021. Livedoor Blog. Available from: [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Available from: [Link]

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  • Philippova, A. N., et al. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5336. (2022). Available from: [Link]

  • ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. (2007). Available from: [Link]

  • Williams, D. L. H. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. (2004). Available from: [Link]

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Application Notes & Protocols: Strategic Functionalization of the Azepane Ring in Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold - A Realm of Untapped Potential in Drug Discovery

The seven-membered azepane ring is a privileged heterocyclic motif, increasingly recognized for its significant therapeutic potential. Its inherent three-dimensionality and conformational flexibility allow for the exploration of a vast chemical space, a critical advantage in modern drug design.[1][2] Unlike the more common five- and six-membered nitrogen heterocycles, the azepane core is less represented in medicinal chemistry libraries, presenting a unique opportunity for developing novel intellectual property.[1] Azepane derivatives are found in numerous natural products and FDA-approved drugs, demonstrating a wide range of biological activities, including antidiabetic, anticancer, and antiviral properties.[3][4]

This guide focuses on a versatile building block, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester , a chiral scaffold primed for strategic diversification. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid at the C2 position provides two orthogonal handles for a multitude of chemical transformations. This document serves as a comprehensive technical guide, detailing robust protocols for the targeted functionalization of this scaffold. We will delve into the causality behind experimental choices, providing not just methods, but a strategic framework for creating diverse libraries of novel azepane-based compounds.

Strategic Overview of Functionalization Pathways

The functionalization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester can be approached from three primary vectors: modification at the C2-carboxylic acid, derivatization at the N1-position following deprotection, and functionalization of the aliphatic C-H bonds of the azepane ring. Each pathway offers distinct opportunities for modulating the physicochemical and pharmacological properties of the final compounds.

Diagram 1: Key Functionalization Pathways

G cluster_0 C2-Carboxylic Acid Modification cluster_1 N1-Position Functionalization cluster_2 C-H Ring Functionalization start Azepane-1,2-dicarboxylic acid 1-tert-butyl ester c2_mod Amide Coupling, Esterification, etc. start->c2_mod deprotection Boc Deprotection (e.g., TFA) start->deprotection ch_func Directed C-H Activation (e.g., α-Arylation) start->ch_func n_func N-Alkylation, N-Arylation, N-Acylation deprotection->n_func Yields free amine G start N-Boc Azepane Ester step1 Step 1: Deprotection Reagent: TFA in DCM start->step1 intermediate Secondary Amine (TFA Salt) step1->intermediate step2 Step 2: Reductive Amination Reagents: R-CHO, STAB intermediate->step2 product N-Alkylated Product step2->product

Sources

Application Notes & Protocols: Strategic Use of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its inherent conformational flexibility allows it to present substituents in a three-dimensional space that is often underexplored by more common five- and six-membered rings, making it a valuable motif for targeting complex biological systems like protein-protein interactions.[2][3][4] The development of new therapeutic agents frequently involves the synthesis of chemical libraries—large collections of structurally related compounds—to systematically explore structure-activity relationships (SAR).[1][5]

This document provides a detailed guide to the strategic use of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester as a versatile building block for constructing diverse chemical libraries. We will delve into the rationale behind its design, provide detailed protocols for its incorporation using both solution-phase and solid-phase synthesis, and illustrate its potential in diversity-oriented synthesis (DOS) strategies.[6]

Profile of the Core Building Block

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (CAS No. 1034708-26-3) is an advanced synthetic intermediate designed for facile incorporation into library synthesis workflows.[7][8]

PropertyDetails
IUPAC Name Azepane-1,2-dicarboxylic acid 1-tert-butyl ester
CAS Number 1034708-26-3[7]
Molecular Formula C₁₂H₂₁NO₄[7]
Appearance Typically a powder or liquid[7]
Key Features Orthogonally protected dicarboxylic acid derivative

Its structure contains two key functional handles that can be addressed selectively:

  • N-Boc Protecting Group : The nitrogen of the azepane ring is protected by a tert-butoxycarbonyl (Boc) group. This is a temporary protecting group that is stable to a wide range of reaction conditions but can be selectively removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), making it ideal for stepwise synthesis.[9][10][11]

  • Free C2-Carboxylic Acid : This functional group serves as the primary attachment point for coupling to amines, alcohols, or resins, initiating the library synthesis.

  • Latent C1-Carboxylic Acid : Once the Boc group is removed, the secondary amine at the N1 position becomes available for further diversification, allowing for the generation of complex, multi-substituted scaffolds.

Application in Library Synthesis: Solution-Phase Protocol

Solution-phase synthesis is well-suited for creating focused libraries or for scaling up lead compounds. The most common reaction involving this building block is amide bond formation. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with secondary amines or sterically hindered substrates.[12][13]

Comparative Analysis of Common Amide Coupling Reagents

The following table summarizes typical conditions for coupling Azepane-1,2-dicarboxylic acid 1-tert-butyl ester with a generic primary or secondary amine.

Coupling ReagentAdditiveBaseSolventTypical TimeTemp.Typical Yield (%)Rationale & Notes
HATU NoneDIPEADMF0.5 - 3 hRT>90High efficiency, low racemization, and fast reaction times. Ideal for hindered amines.[14][15]
EDC·HCl HOBtDIPEA/TEADMF/DCM12 - 24 hRT70 - 90Cost-effective. HOBt suppresses side reactions. The water-soluble urea byproduct simplifies purification.[13][14]
T3P® NonePyridine/DIPEAEtOAc/DCM2 - 6 hRT80 - 95Powerful water-soluble phosphonic acid anhydride. Byproducts are easily removed by aqueous wash.
Acyl Fluoride (e.g., XtalFluor-E)DIPEADCM1 - 4 hRT>85Efficient for sterically hindered and electron-deficient amines where other methods may fail.[12]

Yields are estimates and highly dependent on the specific amine substrate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its reliability and high efficiency.[15]

Materials:

  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq)

  • Desired Amine (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq) portion-wise to the stirred solution. The addition of a uronium/guanidinium-based coupling reagent like HATU creates a highly reactive O-acylisourea intermediate that rapidly couples with the amine.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Azepane Acid (1.0 eq) & Amine (1.1 eq) in DMF B Add DIPEA (2.5 eq) Cool to 0 °C A->B C Add HATU (1.1 eq) Warm to RT, Stir 1-3h B->C D Monitor by TLC / LC-MS C->D E Dilute with EtOAc Perform Aqueous Washes D->E F Dry, Concentrate E->F G Purify via Column Chromatography F->G H H G->H Pure Product start Resin-NH₂ coupling1 Step 2a: Couple Boc-Azepane-COOH start->coupling1 resin_azepane Resin-NH-CO-Azepane-N-Boc coupling1->resin_azepane deprotect Step 2b: Deprotect (TFA/DCM) resin_azepane->deprotect resin_azepane_NH2 Resin-NH-CO-Azepane-NH₂⁺ deprotect->resin_azepane_NH2 neutralize Step 2c: Neutralize (DIPEA/DCM) resin_azepane_NH2->neutralize resin_azepane_NH Resin-NH-CO-Azepane-NH neutralize->resin_azepane_NH coupling2 Step 2d: Couple Next Building Block (R-COOH) resin_azepane_NH->coupling2 final_resin Resin-NH-CO-Azepane-N-R coupling2->final_resin cleave Final Cleavage (e.g., 95% TFA) final_resin->cleave

Boc-SPPS cycle for library synthesis using the azepane scaffold.

Strategy for Diversity-Oriented Synthesis (DOS)

The true power of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is realized in Diversity-Oriented Synthesis (DOS), where the goal is to rapidly generate structurally complex and diverse molecules from a common scaffold. [6][16]This building block provides two orthogonal points for diversification.

  • R¹ Diversity : Introduced via amide coupling at the C2-carboxylic acid. This can be a diverse set of amines sourced from commercial or custom libraries.

  • R² Diversity : Introduced at the N1 position after Boc deprotection. This can be achieved through acylation, alkylation, sulfonylation, or reductive amination, dramatically expanding the chemical space explored.

cluster_scaffold Core Scaffold scaffold Azepane-1,2-dicarboxylic acid 1-tert-butyl ester r1_pool Amine Pool (R¹-NH₂) - Primary Amines - Secondary Amines - Anilines - Amino Acids scaffold->r1_pool r2_pool Reagent Pool (R²-X) - Acyl Chlorides (R²-COCl) - Sulfonyl Chlorides (R²-SO₂Cl) - Alkyl Halides (R²-Br) - Aldehydes (R²-CHO) scaffold->r2_pool product Diverse Library [Scaffold]-CO-NH-R¹ [Scaffold]-N-R² r1_pool->product r2_pool->product

Diversity-Oriented Synthesis (DOS) strategy using the azepane scaffold.

Safety and Handling

  • Coupling Reagents : Reagents like HATU and HBTU are moisture-sensitive and should be handled under an inert atmosphere. They can be irritating; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • TFA : Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood with appropriate acid-resistant gloves and eye protection.

  • Solvents : DMF is a reproductive toxin. DCM is a suspected carcinogen. Minimize exposure and handle within a fume hood.

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a high-value, strategically designed building block for modern medicinal chemistry. Its orthogonally protected functional groups provide researchers with precise control over the synthetic sequence, enabling its use in both focused solution-phase library synthesis and large-scale solid-phase diversity-oriented synthesis. The protocols and strategies outlined in this document offer a robust framework for leveraging the unique conformational and chemical properties of the azepane scaffold to accelerate the discovery of novel therapeutic agents.

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  • Fattahi, B., et al. (2020). Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. ResearchGate. [Link]

Sources

Solid-phase synthesis protocols for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Solid-Phase Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of Azepane Scaffolds in Modern Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensional structure and synthetic versatility have enabled the development of a wide range of therapeutic agents.[1][2] Azepane derivatives are integral components of numerous natural products, and more than 20 azepane-based drugs have received FDA approval for treating a variety of diseases.[2][3] The conformational flexibility of the azepane ring is often crucial for its biological activity, making the ability to introduce specific substituents a key aspect of effective drug design.[3]

Solid-Phase Peptide Synthesis (SPPS) provides a robust and efficient methodology for the stepwise assembly of peptide chains and peptidomimetics on an insoluble polymeric support.[4][5][6] This technique is particularly well-suited for incorporating non-canonical amino acids, such as derivatives of Azepane-1,2-dicarboxylic acid, into novel molecular structures. By anchoring the initial building block to a resin, SPPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing after each step.[5][6]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of peptide derivatives incorporating Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. The protocols detailed herein are based on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which utilizes a mild base for Nα-deprotection, ensuring compatibility with a broad range of acid-labile side-chain protecting groups.[5][7]

Core Principles and Strategic Considerations

The successful synthesis of azepane-containing peptides hinges on a systematic workflow that includes resin selection, efficient anchoring of the initial azepane moiety, iterative cycles of deprotection and coupling, and a final, carefully orchestrated cleavage from the solid support.

  • The Building Block: The key component is Fmoc-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. In this molecule, the N-terminal amine is protected by the base-labile Fmoc group. The C1-carboxylic acid is protected as a stable tert-butyl (tBu) ester, which will be removed during the final acid-mediated cleavage step. The C2-carboxylic acid remains free to be activated and coupled to the resin or the growing peptide chain.

  • Resin Selection: The choice of solid support dictates the C-terminal functionality of the final peptide.

    • Wang Resin: Used for synthesizing peptides with a C-terminal carboxylic acid.[8]

    • Rink Amide Resin: Employed for the synthesis of peptide amides, which often exhibit enhanced biological stability.[8][9]

  • The SPPS Cycle: The synthesis proceeds through a series of repeated steps.[7]

    • Fmoc Deprotection: The Nα-Fmoc group is removed using a solution of a mild base, typically 20% piperidine in N,N-dimethylformamide (DMF), to expose a free amine for the next coupling reaction.[9][10]

    • Amino Acid Activation & Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent to form a reactive species that readily forms a peptide bond with the resin-bound free amine.

    • Washing: Thorough washing between each step with solvents like DMF and dichloromethane (DCM) is critical to remove excess reagents and byproducts, ensuring high purity of the final product.[8][9]

  • Final Cleavage and Deprotection: The final step involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). This cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups (including the tert-butyl ester on the azepane moiety).[11][12] This process generates highly reactive carbocations, which can cause undesirable side reactions. To mitigate this, a "cleavage cocktail" containing nucleophilic scavengers is essential.[11][13]

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the solid-phase synthesis process for azepane-containing peptides.

SPPS_Workflow cluster_prep Phase 1: Preparation cluster_load Phase 2: Anchoring cluster_cycle Phase 3: Elongation Cycle (Repeat n-1 times) cluster_final Phase 4: Finalization Resin Select Resin (e.g., Wang) Swell Swell Resin in DMF Resin->Swell 15-30 min Load_AA Load Fmoc-Azepane(tBu)-OH (Activate with DIC/DMAP) Swell->Load_AA Cap Cap Unreacted Sites Load_AA->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA (Activate with HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Cycle Cleave Cleave & Deprotect (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify & Characterize Precipitate->Purify

Caption: General workflow for the solid-phase synthesis of azepane-containing peptides.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific peptide sequence and scale of the synthesis.[4] Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Resin Preparation and Loading of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

This protocol describes the anchoring of the first building block onto Wang resin.

Materials:

  • Wang Resin (e.g., 100-200 mesh, ~0.8 mmol/g loading)

  • Fmoc-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 g, ~0.8 mmol) into a solid-phase reaction vessel. Add DMF (~10 mL/g of resin) and agitate gently for 30 minutes to swell the resin beads.[10] Drain the DMF.

  • Loading Solution Preparation: In a separate flask, dissolve Fmoc-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (3 eq. to resin loading, 2.4 mmol) and DMAP (0.1 eq., 0.08 mmol) in a minimal amount of DMF.

  • Activation and Coupling: Add the loading solution to the swollen resin. Then, add DIC (3 eq., 2.4 mmol) to the resin slurry. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) and agitate for 30 minutes.

  • Final Wash and Drying: Wash the resin thoroughly with DCM (5 x 10 mL) and MeOH (3 x 10 mL). Dry the resin under high vacuum for several hours. The loading can be quantified by spectrophotometric analysis of the fulvene-piperidine adduct after a test Fmoc deprotection.

Protocol 2: Iterative Peptide Chain Elongation (Fmoc-SPPS Cycle)

This protocol outlines a single cycle of deprotection and coupling.

Materials:

  • Loaded peptide-resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acid (next in sequence)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-20 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution. Agitate for an additional 15 minutes.[9]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) by dissolving it with HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to stand for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[10] If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.

  • Repeat: Repeat steps 1-6 for each amino acid in the desired sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all acid-labile protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent K or TFA/TIS/Water)

  • Cold diethyl ether

  • Centrifuge

Cleavage Cocktail Selection: The composition of the cleavage cocktail is critical and depends on the amino acid sequence.[11]

  • Standard Cocktail (for simple peptides): TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS is an excellent scavenger for carbocations.[12]

  • Reagent K (for peptides with Cys, Met, Trp, Tyr): TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[12] This cocktail provides a robust scavenger environment for sensitive residues.[14]

Procedure:

  • Final Fmoc Removal: Before cleavage, ensure the N-terminal Fmoc group is removed using the standard deprotection protocol (Protocol 2, Step 2).

  • Resin Preparation: Wash the peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum.

  • Cleavage Reaction: Place the dried peptide-resin in a reaction vessel. Add the freshly prepared cleavage cocktail (~10 mL per gram of resin).[11] Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the collected filtrate dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Collection and Drying: Cool the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

  • Purification: The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Quantitative Data and Reaction Parameters

The following table summarizes typical parameters for the key steps in the synthesis. Note that equivalents are relative to the initial resin loading.

StepReagents & SolventsEquivalents (rel. to resin)TimeTemperature
Resin Swelling DMF~10 mL/g resin30 minRT
Azepane Loading Fmoc-Azepane(tBu)-OH / DIC / DMAP in DMF3 / 3 / 0.14-6 hRT
Fmoc Deprotection 20% Piperidine in DMFN/A5 min + 15 minRT
Amino Acid Coupling Fmoc-AA-OH / HBTU / DIPEA in DMF3 / 2.9 / 61-2 hRT
Final Cleavage TFA / TIS / H₂O (95:2.5:2.5)~10 mL/g resin2-4 hRT

References

  • Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Zha, G.F., Rakesh, K.P., Manukumar, H.M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Yoo, S., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Journal of Organic Chemistry. [Link]

  • Yoo, S., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. PubMed. [Link]

  • National Institutes of Health (NIH). (n.d.). A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. PMC. [Link]

  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Resources. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate Publication. [Link]

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • National Institutes of Health (NIH). (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Resources. [Link]

  • Cubillos, J., et al. (2014). Solid-phase peptide synthesis. RSC Advances. [Link]

  • Liu, R., et al. (2004). Improved loading and cleavage methods for solid-phase synthesis using chlorotrityl resins. Journal of Combinatorial Chemistry. [Link]

  • Albericio, F., & Bofill, J. M. (2019). Jetting manufacturing of resins for solid-phase peptide synthesis. Chimica Oggi - Chemistry Today. [Link]

  • National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. PMC. [Link]

  • Delor, A., & Boer, U. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec Resources. [Link]

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Application Notes and Protocols: Biocatalytic Resolution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: The synthesis of enantiomerically pure cyclic amino acids and their derivatives is of paramount importance in medicinal chemistry and drug development. Chiral azepane scaffolds, in particular, are key structural motifs in a range of pharmacologically active compounds.[1][2][3] Azepane-1,2-dicarboxylic acid 1-tert-butyl ester represents a versatile building block for the synthesis of more complex molecules. However, its chemical synthesis typically yields a racemic mixture. Biocatalysis offers a green and highly selective alternative to classical chemical resolution methods for obtaining enantiomerically pure compounds.[4][5] This document provides a detailed protocol for the kinetic resolution of racemic Azepane-1,2-dicarboxylic acid 1-tert-butyl ester via lipase-catalyzed hydrolysis.

Principle of Biocatalytic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the two. In this application, a lipase enzyme is employed to selectively hydrolyze one enantiomer of the racemic ester substrate. Lipases are a class of hydrolases that are well-known for their ability to catalyze the hydrolysis of esters with high enantioselectivity in aqueous or biphasic systems.[6][7][8] The reaction proceeds until approximately 50% conversion, at which point the mixture ideally contains the unreacted, slower-reacting enantiomer of the ester and the hydrolyzed, faster-reacting enantiomer as a carboxylic acid. These two products, having different chemical properties (ester vs. carboxylic acid), can then be readily separated.

The success of this resolution is dependent on the enzyme's ability to discriminate between the two enantiomers, a property quantified by the enantiomeric ratio (E). A high E value is indicative of a highly selective enzyme, which is crucial for obtaining products with high enantiomeric excess (ee).

Experimental Workflow Overview

The overall workflow for the biocatalytic resolution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis Analysis racemic_ester Racemic Azepane-1,2-dicarboxylic acid 1-tert-butyl ester reaction_mixture Reaction Mixture: Ester, Lipase, Buffer, Co-solvent (optional) racemic_ester->reaction_mixture enzyme_prep Lipase Preparation (e.g., Candida antarctica Lipase B) enzyme_prep->reaction_mixture buffer_prep Buffer Preparation (e.g., Phosphate Buffer) buffer_prep->reaction_mixture incubation Incubation with Stirring (Controlled Temperature and pH) reaction_mixture->incubation extraction Solvent Extraction (e.g., Ethyl Acetate) incubation->extraction separation Separation of Organic and Aqueous Layers extraction->separation acid_isolation Acidification and Extraction of Carboxylic Acid separation->acid_isolation Aqueous Layer ester_isolation Drying and Evaporation of Organic Layer separation->ester_isolation Organic Layer hplc Chiral HPLC Analysis acid_isolation->hplc Hydrolyzed Acid ester_isolation->hplc Unreacted Ester ee_determination Determination of Enantiomeric Excess (ee) hplc->ee_determination

Figure 1: General workflow for the lipase-catalyzed kinetic resolution.

Detailed Protocol

Materials and Reagents
  • Racemic Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Deionized water

Equipment
  • Magnetic stirrer with temperature control

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 1.0 g of racemic Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

    • Add 20 mL of 0.1 M phosphate buffer (pH 7.0) and 20 mL of tert-Butyl methyl ether (MTBE). The use of a biphasic system can improve substrate solubility and enzyme stability.

    • Add 100 mg of immobilized Candida antarctica Lipase B (Novozym 435).

  • Enzymatic Hydrolysis:

    • Stir the mixture at 30°C.

    • Monitor the reaction progress by taking small aliquots of the organic phase at regular intervals (e.g., every 2 hours) and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve the optimal yield and enantiomeric excess for both the unreacted ester and the product acid.

  • Reaction Quenching and Enzyme Removal:

    • Once the desired conversion is reached, stop the stirring and filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with MTBE and dried for potential reuse.

  • Separation of Unreacted Ester and Product Acid:

    • Transfer the filtrate to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL) to recover any dissolved organic compounds.

    • Combine all organic layers. This fraction contains the unreacted enantiomer of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic product.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the unreacted ester.

  • Isolation of the Hydrolyzed Carboxylic Acid:

    • Combine the initial aqueous layer and the bicarbonate washes.

    • Cool the combined aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrolyzed carboxylic acid product.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the recovered unreacted ester and the carboxylic acid product using chiral HPLC.

Data Presentation

CompoundExpected Yield (%)Expected Enantiomeric Excess (ee) (%)
Unreacted Ester Enantiomer< 50> 95
Hydrolyzed Acid Enantiomer< 50> 95

Table 1: Expected results for a successful kinetic resolution.

Mechanistic Rationale and Causality

The choice of Candida antarctica Lipase B (CALB) is based on its well-documented broad substrate specificity and high enantioselectivity in the hydrolysis of a wide range of esters.[6][8] The use of an immobilized enzyme, such as Novozym 435, simplifies the work-up process, as the catalyst can be easily removed by filtration and potentially reused, contributing to a more sustainable and cost-effective process.

The reaction is performed in a biphasic system of phosphate buffer and MTBE. The aqueous buffer maintains the optimal pH for enzyme activity, while the organic solvent helps to dissolve the ester substrate and can modulate the enzyme's selectivity. The reaction is terminated at approximately 50% conversion because at this point, the theoretical maximum yield of one enantiomer as the unreacted starting material and the other as the product is achieved. Pushing the reaction beyond this point would lead to a decrease in the enantiomeric excess of the unreacted ester.

The separation of the unreacted ester and the carboxylic acid product is based on their different acid-base properties. The carboxylic acid is deprotonated and extracted into an aqueous basic solution, while the neutral ester remains in the organic phase. Subsequent acidification of the aqueous layer allows for the extraction of the carboxylic acid back into an organic solvent.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Biocatalytic Process cluster_output Outputs (at ~50% conversion) racemic_ester Racemic Ester (R/S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester hydrolysis Selective Hydrolysis of one enantiomer racemic_ester->hydrolysis lipase Lipase (e.g., CALB) lipase->hydrolysis unreacted_ester Unreacted Ester (e.g., (R)-enantiomer) hydrolysis->unreacted_ester product_acid Product Acid (e.g., (S)-enantiomer) hydrolysis->product_acid

Figure 2: Logical relationship of the kinetic resolution process.

Conclusion

The biocatalytic kinetic resolution using lipases presents a highly efficient and environmentally benign method for the preparation of enantiomerically enriched Azepane-1,2-dicarboxylic acid 1-tert-butyl ester and its corresponding carboxylic acid. These chiral building blocks are valuable intermediates for the synthesis of complex pharmaceutical agents. The protocol described herein provides a robust and scalable approach for researchers in drug discovery and development.

References

  • Vertex AI Search. (2025). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview.
  • ResearchGate. (n.d.). Biocatalytic Access to Chiral Benzazepines Using Imine Reductases | Request PDF.
  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • PubMed. (2017). Biocatalytic Routes to Enantiomerically Enriched Dibenz[c,e]azepines.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2026).
  • Nature. (2024).
  • ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27.
  • NIH. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • Wikipedia. (n.d.). Pipecolic acid.
  • JOCPR. (n.d.).
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • PMC. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • ResearchGate. (n.d.). Scheme 64.
  • PMC - NIH. (n.d.).
  • CymitQuimica. (n.d.). AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.
  • PMC - NIH. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • MAK HILL Publications. (n.d.). Lipase-Catalyzed Hydrolysis of Esters in Presence of Organic Co-Solvents.
  • MDPI. (n.d.).
  • ResearchGate. (2015). (PDF) Dicarboxylic Esters: Useful Tools for the Biocatalyzed Synthesis of Hybrid Compounds and Polymers.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2025).
  • Figshare. (2019). Lipase-Catalyzed Regioselective Ester Hydrolysis as a Key Step in an Alternative Synthesis of a Buprenorphine Pro-Drug - Organic Process Research & Development.
  • MDPI. (n.d.).
  • ResearchGate. (2025).

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Troubleshooting & Optimization

Technical Support Center: Purification of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established chemical principles and field-proven experiences to ensure you can confidently navigate the challenges of purifying this versatile synthetic building block.

The azepane scaffold is a crucial component in the development of various therapeutic agents.[1][2][3] The successful synthesis and purification of its derivatives, such as Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, are critical steps in the drug discovery pipeline. This guide will address common issues encountered after the N-Boc protection step, focusing on isolating the desired mono-protected product from typical reaction mixtures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: The final product is a persistent oil or viscous syrup, making it difficult to handle and purify.

Root Cause Analysis:

Many N-Boc protected amino acids, particularly those with non-planar ring systems like azepane, have a strong tendency to exist as amorphous oils or gums rather than crystalline solids.[4] This can be due to several factors:

  • Inherent Molecular Structure: The conformational flexibility of the seven-membered azepane ring can inhibit the formation of a regular crystal lattice.

  • Residual Solvents: Trapped solvent molecules (e.g., ethyl acetate, dichloromethane) can act as plasticizers, preventing solidification.

  • Hygroscopic Nature: The presence of the carboxylic acid and the Boc-carbonyl group can lead to the absorption of atmospheric moisture, resulting in a syrupy consistency.[5]

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystallization process.

Solutions:

  • High-Vacuum Drying: Before attempting any purification, ensure all residual solvents are removed by drying the crude product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[5]

  • Solvent Pulping/Trituration: This is a common and effective technique to induce solidification.[6][7]

    • Protocol:

      • Dissolve the crude oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or diethyl ether).

      • Add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., n-hexane, cyclohexane, or petroleum ether) dropwise while stirring vigorously.

      • Continue adding the anti-solvent until the solution becomes cloudy or a precipitate begins to form.

      • Stir the resulting slurry for several hours, sometimes at a reduced temperature (0-5 °C), to maximize precipitation.

      • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • Seed Crystal Induction: If you have a small amount of solid product from a previous batch, use it to seed the oil.[6][7]

    • Protocol:

      • Add a few microscopic crystals of the pure compound to the oil.

      • Allow the mixture to stand at room temperature for an extended period (24-48 hours).[6]

      • Once solidification begins, you can proceed with solvent pulping as described above to complete the process.[6][7]

  • Dicyclohexylamine (DCHA) Salt Formation: If the free acid cannot be solidified, converting it to a DCHA salt is an excellent alternative to obtain a crystalline, manageable solid.[8]

    • Protocol:

      • Dissolve the oily product in a suitable solvent like diethyl ether or ethyl acetate.

      • Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.

      • The DCHA salt will typically precipitate out of the solution.

      • The salt can be collected by filtration and recrystallized from a suitable solvent system (e.g., hexane:ethyl acetate) for further purification.[8]

      • The free acid can be regenerated later by dissolving the salt in water and acidifying with a weak acid like citric acid, followed by extraction.[8]

Issue 2: Low yield after aqueous work-up and extraction.

Root Cause Analysis:

Low recovery of the product after the reaction work-up is often related to its solubility properties, which are highly dependent on the pH of the aqueous phase.

  • Amphiphilic Nature: The molecule has both a non-polar tert-butyl group and a polar carboxylic acid. This can lead to some solubility in both organic and aqueous layers, especially if emulsions form.

  • Incomplete Protonation/Deprotonation: During the extractive work-up, the carboxylic acid must be in the correct protonation state to ensure it partitions into the desired phase.

    • At high pH (basic conditions), the carboxylate anion is formed, which is highly water-soluble.

    • At low pH (acidic conditions), the neutral carboxylic acid is formed, which is more soluble in organic solvents like ethyl acetate or dichloromethane.

Solutions:

  • Optimize pH for Extraction:

    • Protocol for Acidification and Extraction:

      • After the reaction, if performed under basic conditions, first perform washes with an organic solvent like ethyl acetate or ether to remove neutral organic byproducts (e.g., from BOC-ON reagent).[8]

      • Carefully acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid such as 5% citric acid or 1N HCl.[8] Monitor the pH with pH paper or a pH meter.

      • Immediately extract the acidified aqueous layer multiple times (at least 3x) with a generous volume of an organic solvent like ethyl acetate.[8] Multiple extractions are more efficient than a single large-volume extraction.

      • Combine the organic layers.

  • Salting Out: To decrease the solubility of your product in the aqueous layer, saturate the aqueous phase with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous layer, forcing the organic compound into the organic phase.

  • Break Emulsions: If an emulsion forms during extraction, it can be broken by:

    • Adding a small amount of brine.

    • Filtering the emulsified layer through a pad of Celite.

    • Allowing the mixture to stand for an extended period in the separatory funnel.

Issue 3: Presence of starting material (unreacted azepane-1,2-dicarboxylic acid) in the final product.

Root Cause Analysis:

This is typically due to incomplete reaction. However, the starting material can be effectively removed during the work-up if the pH is carefully controlled. The starting material is a zwitterionic amino acid at neutral pH and will have different solubility properties compared to the N-Boc protected product.

Solution:

  • pH-Controlled Extractive Work-up: The standard work-up for Boc protection is designed to remove unreacted amino acids.

    • Protocol:

      • After the reaction, dilute the mixture with water.

      • Adjust the pH of the aqueous solution to be basic (pH 9-10) with a base like sodium carbonate. At this pH, the desired product (with its carboxylic acid deprotonated) and the starting material (with both carboxylic acids deprotonated) will be in the aqueous layer.

      • Wash the aqueous layer with a non-polar solvent like ether or hexane to remove any non-acidic organic impurities.

      • Acidify the aqueous layer to pH 2-3. At this pH, the desired N-Boc protected product will be protonated and can be extracted into an organic solvent (e.g., ethyl acetate). The starting amino acid, now protonated at the carboxylates and the secondary amine, will remain as a more polar salt in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying Azepane-1,2-dicarboxylic acid 1-tert-butyl ester if it remains an oil after initial work-up?

A1: If the product is an oil and simple trituration or crystallization attempts fail, flash column chromatography is the most reliable method for obtaining high-purity material.

  • Stationary Phase: Silica gel is standard for normal-phase chromatography.

  • Mobile Phase: A gradient of methanol or ethanol in dichloromethane (DCM) or ethyl acetate is a good starting point. The polarity of the eluent will need to be optimized. For example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0-10%). The acidic nature of the compound can cause streaking on the column; adding a small amount of acetic acid (0.5-1%) to the mobile phase can often resolve this issue.

  • Alternative: For highly polar compounds, C-18 reversed-phase flash chromatography can be very effective.[9] The mobile phase would typically be a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA).[9]

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool.

  • TLC System: Use silica gel plates. The mobile phase used for column chromatography is often a good starting point for TLC analysis.

  • Visualization: The Boc-protected product has a UV-inactive chromophore. Therefore, you will need to use a staining solution for visualization. Common stains for this type of compound include:

    • Potassium Permanganate (KMnO₄) stain: Reacts with most organic compounds.

    • Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain.

    • Ninhydrin stain: This will show the presence of any unreacted primary or secondary amines (though the starting material's amine is secondary and may give a weak or different colored spot).

Q3: My product appears pure by ¹H NMR, but the yield is very low. What could be the reason?

A3: Besides the extraction issues mentioned in the troubleshooting guide, a common reason for apparent low yield with Boc-protected amino acids is the formation of the diester byproduct , where both carboxylic acids of the starting material have been converted to tert-butyl esters. This is more likely if harsh esterification conditions are used.[10][11] The mono- and di-protected products can be difficult to separate. Careful control over the stoichiometry of the esterification reagents is crucial.[12][13] If this is suspected, purification by column chromatography is the best approach to separate the mono-ester, di-ester, and starting material.

Experimental Workflow & Data

Table 1: Typical Solvent Systems for Purification
Purification MethodSolventsPurpose
Extraction Ethyl Acetate / WaterPartitioning the product from aqueous phase after acidification.
Crystallization/Pulping Diethyl Ether / n-HexaneInducing solidification of an oily product.
Normal-Phase Chromatography Dichloromethane / Methanol (+ 0.5% Acetic Acid)Separation based on polarity. Acetic acid improves peak shape.
Reversed-Phase Chromatography Water / Acetonitrile (+ 0.1% TFA)Separation of polar compounds. TFA acts as an ion-pairing agent.[9]
Workflow Diagram: General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product after synthesis.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Base wash, Acidify to pH 2-3, Extract with EtOAc) Start->Workup Evaporation Evaporate Organic Solvents Workup->Evaporation Crude_Product Crude Product (Oil or Solid?) Evaporation->Crude_Product Solid Product is a Solid Crude_Product->Solid Solid Oil Product is an Oil Crude_Product->Oil Oil Filtration Filter and Dry Solid->Filtration Pulping Triturate/Pulp with Hexane or Ether Oil->Pulping Check_Solid Solid Formed? Pulping->Check_Solid Check_Solid->Filtration Yes Column_Chromatography Purify by Column Chromatography (Silica or C18) Check_Solid->Column_Chromatography No Pure_Solid Pure Solid Product Filtration->Pure_Solid Collect_Fractions Combine Pure Fractions & Evaporate Column_Chromatography->Collect_Fractions Collect_Fractions->Pure_Solid

Caption: Decision workflow for purification of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

References

  • Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid.
  • Oakwood Chemical. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved January 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 3-Amino-azepane-1-carboxylic acid tert-butyl ester. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved January 11, 2026, from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved January 11, 2026, from [Link]

  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved January 11, 2026, from [Link]

  • OUCI. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved January 11, 2026, from [Link]

  • PubMed. (2007). Preparative separation of isomeric and stereoisomeric dicarboxylic acids by pH-zone-refining counter-current chromatography. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). EP0231399A1 - A process for the production of dicarboxylic acid esters.
  • RSC Publishing. (n.d.). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic acids. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved January 11, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Fast One-Step Separation and Purification of Buckminsterfullerene, C80, from Carbon Soot. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). A convenient method for the synthesis of C-protected esters of BOC-/Z-alpha,alpha- dialkylamino acids by the mixed carboxylic carbonic anhydride method. Retrieved January 11, 2026, from [Link]

Sources

Common side reactions with Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester?

A1: The main stability concern is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1] While stable under neutral and basic conditions, exposure to even moderately strong acids can lead to premature deprotection. The tert-butyl ester is also susceptible to cleavage under strong acidic conditions, though it is generally more robust than the N-Boc group.[2] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

Q2: I am observing incomplete coupling when using this amino acid analog in peptide synthesis. What could be the cause?

A2: Incomplete coupling is a common issue in peptide synthesis, often exacerbated by steric hindrance.[1] The seven-membered azepane ring can adopt conformations that sterically shield the reacting carboxyl group. Other contributing factors can be the choice of coupling reagents and reaction conditions. For sterically hindered amino acids, a "double coupling" protocol, where the coupling step is repeated, can be effective.[1]

Q3: What are the key differences in reactivity between the free carboxylic acid at the 2-position and the tert-butyl ester at the 1-position?

A3: The free carboxylic acid at the 2-position is available for standard amide bond formation, esterification, or reduction. The tert-butyl ester at the 1-position is a protecting group for the nitrogen atom and is designed to be removed under acidic conditions. This orthogonality is key to its utility in multi-step synthesis.[3]

Troubleshooting Guides

Issue 1: Epimerization at the C2 Chiral Center

Symptom: You observe the formation of a diastereomeric impurity in your product by HPLC or NMR analysis, indicating a loss of stereochemical integrity at the carbon bearing the free carboxylic acid.

Root Cause Analysis: Epimerization of α-amino acids is a well-documented side reaction, particularly during activation of the carboxylic acid for amide coupling or during esterification.[4][5] It typically proceeds through the formation of a planar oxazolone intermediate or by direct deprotonation of the α-proton under basic conditions. The acidity of this proton is a key factor, and its abstraction leads to a temporary loss of the stereocenter.[4]

Solutions & Protocols:

  • Choice of Coupling Reagent:

    • High-Risk Reagents: Carbodiimides like DCC and EDC, especially when used with bases like triethylamine or DMAP, can promote racemization.[6]

    • Recommended Reagents: Use coupling reagents known for low racemization, such as those that form active esters less prone to oxazolone formation. Combinations like DIC/Oxyma or the use of phosphonium salts like PyBOP can be beneficial.[1][6]

  • Base Selection:

    • Avoid strong, non-hindered bases.

    • Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) in stoichiometric amounts.[1]

  • Reaction Temperature:

    • Perform the coupling at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.

Experimental Protocol: Low-Epimerization Amide Coupling

  • Dissolve Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 equiv) and Oxyma (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Diisopropylcarbodiimide (DIC) (1.1 equiv) and stir for a 10-15 minute pre-activation period.

  • Add your amine nucleophile (1.0 equiv) to the reaction mixture.

  • Add N-methylmorpholine (NMM) (1.0 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by filtering any precipitated diisopropylurea and proceed with standard aqueous extraction and purification.

Visualization of Epimerization Mechanism:

epimerization cluster_0 Epimerization Pathway Start (S)-Azepane Derivative Activated Activated Ester (e.g., O-acylisourea) Start->Activated Coupling Reagent Proton_Abstraction Direct α-Proton Abstraction Start->Proton_Abstraction Excess Base Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular cyclization Racemic (R/S)-Azepane Product Oxazolone->Racemic Nucleophilic Attack Proton_Abstraction->Racemic Reprotonation

Caption: Common pathways leading to epimerization.

Issue 2: Side Reactions During N-Boc Deprotection

Symptom: After acidic treatment to remove the Boc group, you observe unexpected peaks in your LC-MS or NMR, potentially corresponding to alkylated byproducts.

Root Cause Analysis: Acid-mediated deprotection of the Boc group proceeds via the formation of a stable tert-butyl cation.[1] This highly reactive carbocation can act as an alkylating agent, attacking any nucleophilic sites on your molecule of interest or in the reaction mixture.

Solutions & Protocols:

  • Use of Scavengers: The most effective way to prevent unwanted alkylation is to include a "scavenger" in the reaction mixture. These are molecules that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.

    • Common Scavengers: Triisopropylsilane (TIS), water, anisole, or thioanisole are frequently used.

ScavengerTarget Residues/FunctionalityTypical Concentration
Triisopropylsilane (TIS) General purpose, reduces carbocations1-5% (v/v)
Water General purpose, traps carbocations1-5% (v/v)
Anisole Protects electron-rich aromatic rings1-5% (v/v)

Experimental Protocol: N-Boc Deprotection with Scavengers

  • Dissolve the Boc-protected azepane derivative in an anhydrous solvent like Dichloromethane (DCM).

  • Add the chosen scavenger(s) (e.g., 5% TIS and 5% water).

  • Cool the mixture to 0 °C.

  • Add Trifluoroacetic Acid (TFA) (typically 25-50% in DCM) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

  • Purify the resulting amine salt as needed.

Visualization of Scavenger Action:

deprotection cluster_1 N-Boc Deprotection Boc_Protected Boc-Azepane Protonation Protonated Boc-Group Boc_Protected->Protonation H+ (TFA) Cation tert-Butyl Cation (Reactive) Protonation->Cation Deprotected Free Amine Protonation->Deprotected Side_Product Alkylated Byproduct Cation->Side_Product Attacks Substrate Trapped Trapped Cation Cation->Trapped Trapped by Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Role of scavengers in preventing side-chain alkylation.

Issue 3: Intramolecular Cyclization

Symptom: When attempting a reaction under basic conditions, particularly with the free carboxylic acid at C2, you isolate a product with a significantly different mass and NMR spectrum, suggesting the formation of a bicyclic structure.

Root Cause Analysis: Dicarboxylic acid esters, or molecules with both a carboxylic acid and an ester, are precursors for intramolecular cyclization reactions. Under strong basic conditions, the proton alpha to the free carboxylic acid can be abstracted, and the resulting enolate can attack the tert-butyl ester, leading to a Dieckmann-type condensation. This would result in a bicyclic β-keto ester.

Solutions & Protocols:

  • Avoid Strong Bases: If intramolecular cyclization is not the desired outcome, avoid using strong, non-volatile bases like sodium ethoxide or sodium hydride when the C2 carboxylic acid is free.

  • Protect the C2 Carboxylic Acid: If subsequent steps require strongly basic conditions, it is advisable to protect the C2 carboxylic acid (e.g., as a methyl or ethyl ester) before proceeding.

  • Control of Reaction Temperature: Performing reactions at lower temperatures can often disfavor the intramolecular cyclization pathway.

Plausible Intramolecular Side Reaction:

cyclization Start Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Enolate Enolate Formation at C2 Start->Enolate Strong Base (e.g., NaOEt) Attack Intramolecular Nucleophilic Attack Enolate->Attack Bicyclic Bicyclic β-Keto Ester Side Product Attack->Bicyclic

Caption: Potential Dieckmann condensation side reaction.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Hart, G. W., & Copeland, R. A. (2010). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 132(4), 1187–1195. [Link]

  • Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. [Link]

  • Aappytec. (n.d.). Coupling Reagents. Aapptec. [Link]

Sources

Technical Support Center: Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key building block in modern drug discovery. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yield and product purity.

Introduction: The Chemistry of Selective Boc Protection

The synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester involves the selective protection of the secondary amine of azepane-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions, which deprotonate the amine, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. The zwitterionic nature of the starting amino acid, its solubility, and the reaction conditions must be carefully controlled to ensure high yield and prevent the formation of common impurities.

The overall transformation is as follows:

Caption: General scheme for the N-Boc protection of azepane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material, azepane-2-carboxylic acid, not dissolving in the reaction solvent?

A1: Azepane-2-carboxylic acid, like many amino acids, exists as a zwitterion, which often leads to poor solubility in common organic solvents like methanol or dichloromethane alone. To overcome this, a mixed solvent system, typically an organic solvent with water (e.g., 1:1 dioxane/water or THF/water), is highly recommended. The addition of a base, such as sodium hydroxide or triethylamine, will deprotonate the ammonium group, breaking the zwitterionic form and significantly improving solubility.

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base is crucial for deprotonating the secondary ammonium group of the amino acid, turning it into a more potent nucleophile that can react with the Boc anhydride[1]. Common bases include:

  • Sodium Hydroxide (NaOH): A strong, inexpensive base often used in aqueous/organic solvent mixtures. It is very effective but can be too harsh for sensitive substrates.

  • Triethylamine (TEA): A common organic base that also acts as an acid scavenger. It is a good choice for reactions in anhydrous organic solvents or mixed aqueous systems[2].

  • 4-Dimethylaminopyridine (DMAP): A highly effective acylation catalyst. However, it should be used in catalytic amounts, as it can promote the formation of side products, such as the di-Boc derivative, where both the amine and the carboxylate are protected[3][4].

For this specific synthesis, a combination of a stoichiometric base like TEA or NaOH with a catalytic amount of DMAP can be effective, but careful monitoring is required.

Q3: How do I know if my reaction is complete?

A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid. The starting material (amino acid) will typically have a very low Rf value and can be visualized with a ninhydrin stain (which detects free amines). The Boc-protected product will have a higher Rf value and will not stain with ninhydrin. The reaction is complete when the starting material spot is no longer visible by TLC.

Q4: I see multiple products on my TLC plate. What could they be?

A4: Besides your desired product, you may be observing:

  • Unreacted Starting Material: If the reaction is incomplete.

  • Di-Boc Protected Species: If a strong catalyst like DMAP is used in excess, the carboxylic acid can be converted to a tert-butyl ester[3][4].

  • Urea byproducts: These can sometimes form from isocyanate intermediates, although this is less common with Boc₂O[1].

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides actionable solutions to improve your yield and purity.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor Solubility of Starting Material: The zwitterionic amino acid is not dissolving sufficiently to react.2. Insufficient Base: The amine is not fully deprotonated, resulting in low nucleophilicity.3. Inactive Boc Anhydride: (Boc)₂O can degrade over time, especially if exposed to moisture.1. Use a mixed solvent system like 1:1 Dioxane:Water or THF:Water. Ensure the base is added and the starting material dissolves before adding the Boc anhydride.2. Use at least 1.5 equivalents of a base like triethylamine[2].3. Use fresh, high-quality (Boc)₂O.
Reaction Stalls / Incomplete Conversion 1. Steric Hindrance: The seven-membered azepane ring may present some steric challenges.2. Incorrect Stoichiometry: Not enough Boc anhydride was used to account for any potential hydrolysis.1. Increase the reaction temperature to 40-50 °C and extend the reaction time. Monitor by TLC.2. Use a slight excess of Boc anhydride (1.1 to 1.2 equivalents).
Difficult Purification / Oily Product 1. Excess (Boc)₂O: Unreacted Boc anhydride and its byproduct, tert-butanol, can be difficult to remove.2. Formation of Salts: Triethylammonium salts can be oily and hard to crystallize.1. After the reaction, perform an acidic workup (e.g., with 5% citric acid) to protonate the product and allow for extraction into an organic solvent. This will leave unreacted (Boc)₂O and tert-butanol in the organic layer, which can be removed under high vacuum[2].2. Ensure a proper aqueous workup to remove water-soluble salts. If the product is an oil, it can sometimes be solidified by converting it to a dicyclohexylamine (DCHA) salt[2].
Low Isolated Yield After Workup 1. Product Loss During Extraction: The Boc-protected amino acid can have some solubility in the aqueous phase, especially if the pH is not optimal.2. Premature Deprotection: If the acidic workup is too harsh or prolonged, some of the Boc groups may be cleaved.1. During the acidic workup, ensure the aqueous layer is acidified to a pH of 2-3 before extraction. Perform multiple extractions (3x) with a suitable organic solvent like ethyl acetate[5].2. Use a mild acid like cold 5% citric acid for the workup and avoid strong acids like concentrated HCl[2].

Detailed Experimental Protocols

Protocol 1: Standard N-Boc Protection in Aqueous Dioxane

This is a robust and generally high-yielding procedure for the N-Boc protection of amino acids.

Protocol_1_Workflow start Start dissolve 1. Dissolve azepane-2-carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in 1:1 dioxane/water. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_boc 3. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise. cool->add_boc react 4. Warm to room temperature and stir for 4-12 hours. Monitor by TLC. add_boc->react concentrate 5. Concentrate in vacuo to remove dioxane. react->concentrate dilute_wash 6. Dilute with water and wash with ethyl acetate to remove impurities. concentrate->dilute_wash acidify 7. Cool aqueous layer to 0 °C and acidify to pH 2-3 with cold 5% citric acid. dilute_wash->acidify extract 8. Extract the product with ethyl acetate (3x). acidify->extract dry_evaporate 9. Combine organic layers, dry over Na₂SO₄, filter, and evaporate to yield the product. extract->dry_evaporate end End dry_evaporate->end

Caption: Workflow for the N-Boc protection of azepane-2-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve azepane-2-carboxylic acid (1.0 eq.) and triethylamine (1.5 eq.) in a 1:1 (v/v) mixture of dioxane and water (approximately 10 mL of total solvent per gram of amino acid). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.1 eq.) to the stirred solution. The (Boc)₂O can be added as a solid or dissolved in a small amount of dioxane.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the disappearance of the starting material by TLC (staining with ninhydrin).

  • Workup - Part 1 (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Workup - Part 2 (Base Wash): Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other neutral impurities.

  • Workup - Part 3 (Acidification): Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 using a cold 5% citric acid solution[2]. The product may precipitate as a white solid or oil.

  • Workup - Part 4 (Extraction): Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. The product can be further purified by column chromatography or recrystallization if necessary.

References

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 85, 41-51. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18697. Retrieved from [Link]

  • L-G. J. Hammarström, Y. Fu, S. Vail, R. P. Hammer, M. L. McLaughlin. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 209. Retrieved from [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Synthesis of Boc-protected bicycloproline. Beilstein journal of organic chemistry, 4, 37. Retrieved from [Link]

  • Choukchou-Braham, N., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(3), 83-90. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18697. Retrieved from [Link]

Sources

Overcoming solubility issues with Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges, with a primary focus on resolving solubility issues encountered during experimental workflows. Our approach is rooted in fundamental chemical principles to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester?

A1: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a moderately polar molecule. Its solubility is dictated by the interplay between the lipophilic tert-butyl (Boc) protecting group and the hydrophilic carboxylic acid moiety. Generally, it exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It also shows solubility in alcohols like methanol and ethanol. Its solubility is limited in non-polar solvents and significantly poor in neutral water due to its zwitterionic nature at that pH.[1]

Q2: Why is this compound poorly soluble in certain common solvents like dichloromethane (DCM) or water?

A2: The limited solubility in a nonpolar solvent like DCM can be attributed to the presence of the polar carboxylic acid group, which prefers to engage in hydrogen bonding. In neutral water, the molecule can exist as a zwitterion, with both a positively charged (protonated) azepane nitrogen and a negatively charged carboxylate group. This intramolecular salt formation can lead to strong intermolecular interactions, reducing its solubility.[2][3] The bulky, nonpolar Boc group further complicates straightforward dissolution in water.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of the compound in many organic solvents. However, caution is advised. Prolonged heating at high temperatures, especially in the presence of reactive reagents, can potentially lead to the degradation of the compound or the thermally-labile Boc-group. Always monitor for any color change or the appearance of byproducts when heating.

Q4: How does the purity of the compound affect its solubility?

A4: Impurities can significantly impact the observed solubility. The presence of inorganic salts from a previous reaction step, for instance, can drastically reduce solubility in organic solvents. Conversely, residual nonpolar organic impurities might hinder dissolution in aqueous or highly polar media. Always ensure you are working with a compound of confirmed purity for consistent and predictable solubility behavior.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: The compound does not fully dissolve in the chosen reaction solvent.

This is a common hurdle when setting up a reaction. The key is to match the solvent system to the polarity of the molecule or to chemically modify the molecule in situ to alter its solubility.

The first line of defense is to select a more appropriate solvent or a co-solvent system.

Step-by-Step Protocol:

  • Initial Solvent Selection: Begin with a solvent in which the compound is known to be generally soluble, such as DMF, DMSO, or THF.

  • Co-solvent Addition: If solubility is still limited, consider adding a co-solvent. For example, if your reaction is primarily in DCM and you are experiencing solubility issues, adding a small percentage of a more polar solvent like DMF (e.g., 5-10% v/v) can significantly improve dissolution without drastically altering the reaction conditions.

  • Solvent Polarity Matching: Consult a solvent polarity chart and consider a solvent that is a better match for the mixed polarity of your starting material.

Data Summary: Qualitative Solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

SolventPolaritySolubilityNotes
Dimethyl Sulfoxide (DMSO)HighSolubleA good choice for creating stock solutions.
Dimethylformamide (DMF)HighSolubleOften used in peptide coupling reactions.
Methanol (MeOH)HighSolubleProtic nature may interfere with some reactions.[1]
Tetrahydrofuran (THF)MediumModerately SolubleA versatile solvent for many organic transformations.
Dichloromethane (DCM)Low-MediumSparingly SolubleSolubility can be an issue; co-solvents may be needed.
Acetonitrile (ACN)MediumModerately SolubleUseful in a range of synthetic applications.
Ethyl Acetate (EtOAc)Low-MediumSparingly SolubleMore suitable for extraction than as a primary reaction solvent.
Water (neutral pH)HighInsolubleZwitterionic nature limits solubility.[4]

For reactions where a basic additive is tolerable, converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its solubility in polar solvents.

Causality: The deprotonation of the carboxylic acid to a carboxylate anion breaks up the intermolecular hydrogen bonding and zwitterionic interactions that limit solubility. This anionic species is significantly more polar and thus more soluble in polar solvents.[2][3]

Step-by-Step Protocol:

  • Solvent Suspension: Suspend the Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in your chosen polar aprotic solvent (e.g., THF or DMF).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise while stirring. Typically, 1.1 equivalents are sufficient.

  • Observe Dissolution: Continue stirring at room temperature. The suspension should clarify as the soluble carboxylate salt is formed.

  • Proceed with Reaction: Once a homogenous solution is obtained, you can proceed with the addition of your other reagents.

  • Post-Reaction Work-up: During the aqueous work-up, the reaction mixture will need to be re-acidified (e.g., with dilute HCl or citric acid to a pH of 2-3) to protonate the carboxylate, allowing for extraction of the neutral product into an organic solvent like ethyl acetate.[5][6]

Diagram: pH-Mediated Dissolution Workflow

G cluster_0 Initial State cluster_1 Solubilization cluster_2 Reaction & Work-up A Insoluble Suspension (Zwitterionic Form) B Add Organic Base (e.g., TEA, DIPEA) A->B Step 1 C Homogeneous Solution (Soluble Carboxylate Salt) B->C Step 2 D Perform Reaction C->D Step 3 E Aqueous Work-up: Acidify to pH 2-3 D->E Step 4 F Extract with Organic Solvent (Protonated Form) E->F Step 5

Caption: Workflow for enhancing solubility via pH modification.

Issue 2: The compound precipitates out of solution during the reaction.

Precipitation during a reaction can indicate that the product has a lower solubility than the starting material in the chosen solvent system, or that a salt has formed and crashed out.

Step-by-Step Troubleshooting:

  • Analyze the Precipitate: If possible, isolate a small amount of the precipitate and analyze it (e.g., by TLC or LC-MS) to determine if it is unreacted starting material, the desired product, or a byproduct.

  • Increase Solvent Volume: A simple first step is to add more of the reaction solvent to see if the precipitate redissolves.

  • Add a Co-solvent: As described in Solution A, adding a co-solvent in which the product is likely more soluble can keep it in the reaction mixture.

  • Adjust Temperature: Gently warming the reaction mixture may help to redissolve the precipitate. Be mindful of the thermal stability of all components.

Diagram: Logical Troubleshooting Flow for In-Reaction Precipitation

G Start Precipitate Forms During Reaction Analyze Analyze Precipitate (TLC, LC-MS) Start->Analyze Decision Is it Product or Starting Material? Analyze->Decision AddSolvent Add More Solvent Decision->AddSolvent Product TroubleshootSM Re-evaluate Initial Solubility Strategy Decision->TroubleshootSM Starting Material AddCoSolvent Add Co-Solvent AddSolvent->AddCoSolvent AdjustTemp Gently Warm Reaction AddCoSolvent->AdjustTemp Continue Continue Reaction AdjustTemp->Continue

Sources

Technical Support Center: Deprotection of Azepane-1,2-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related intermediates. We will address common challenges and provide practical, field-tested solutions to ensure the successful and efficient removal of the tert-butoxycarbonyl (Boc) protecting group.

A Note on Nomenclature: The topic "Azepane-1,2-dicarboxylic acid 1-tert-butyl ester deprotection" can be interpreted as the deprotection of an N-Boc group from an azepane-2-carboxylic acid. Both the N-Boc group and a tert-butyl ester are acid-labile and their deprotection mechanisms and troubleshooting are nearly identical. This guide will focus on the removal of the N-Boc group, but the principles are directly applicable to tert-butyl ester cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for deprotecting N-Boc-azepane-2-carboxylic acid?

The most common and generally effective method for N-Boc deprotection is treatment with a strong acid, typically Trifluoroacetic Acid (TFA).[1][2][3] A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[4] The reaction is usually performed at room temperature (20-25°C) and is often complete within 1-4 hours.[5]

Q2: What is the mechanism of TFA-mediated Boc deprotection?

The deprotection is an acid-catalyzed elimination reaction.[2] The process involves:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[2][6]

  • Carbocation Formation: The protonated group becomes unstable and fragments, forming a stable tert-butyl cation and a carbamic acid intermediate.[2][6]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[2][6]

  • Amine Salt Formation: The newly liberated amine is protonated by the excess TFA to form the trifluoroacetate salt.[2][6]

Due to the release of CO2, it is crucial to ensure the reaction is not conducted in a sealed system to avoid pressure buildup.[3][6]

Q3: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction. A combination of methods often provides the most reliable confirmation.[7]

Analytical MethodPrinciple & Key IndicatorAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Appearance of a new, more polar spot (lower Rf) corresponding to the product. The new spot can be visualized with ninhydrin stain, which reacts with the primary/secondary amine.Simple, rapid, and cost-effective for qualitative monitoring.[8][9]Not quantitative; can be difficult to interpret with multiple spots.[8]
LC-MS Disappearance of the starting material's mass peak and appearance of the product's mass peak.Provides accurate assessment of reaction progress and confirms the molecular weight of the product and any byproducts.[7][8]Requires specialized equipment; more complex than TLC.[8]
¹H NMR Spectroscopy Disappearance of the large singlet signal from the nine equivalent protons of the tert-butyl group, typically around 1.4-1.5 ppm.[7]Provides unambiguous, quantitative confirmation of deprotection.[7]Requires a relatively pure sample for clear analysis.[7][8]

Q4: What are scavengers and why are they necessary?

The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions, such as alkylation of nucleophilic functional groups.[5][10] Scavengers are added to the reaction mixture to trap this reactive carbocation.[2][5] Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective scavenger.[5]

  • Water: Can also act as a scavenger.[5]

  • Thioanisole or Dithiothreitol (DTT): Useful when dealing with sulfur-containing substrates.[5]

A typical scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of your azepane derivative.

cluster_start Start: Deprotection Reaction cluster_issues Potential Issues cluster_solutions Troubleshooting Actions cluster_end Outcome Start Monitor Reaction Progress (TLC, LC-MS) Incomplete Incomplete Reaction? Start->Incomplete Starting material remains SideProducts Side Products Observed? Start->SideProducts New, unexpected spots/peaks Workup Work-up/Isolation Issues? Start->Workup Reaction complete, but isolation is problematic Sol_Incomplete Increase Acid Conc. Extend Reaction Time Increase Temperature Incomplete->Sol_Incomplete Sol_SideProducts Add Scavengers (TIS, H2O) Use Milder Conditions SideProducts->Sol_SideProducts Sol_Workup Co-evaporate with Toluene Use Basic Resin (e.g., Amberlyst) Consider HCl/Dioxane Workup->Sol_Workup Success Pure Deprotected Product Sol_Incomplete->Success Sol_SideProducts->Success Sol_Workup->Success

Caption: A general troubleshooting workflow for Boc deprotection.

Issue 1: Incomplete Deprotection

Symptom: You observe a significant amount of starting material remaining after the standard reaction time, as confirmed by TLC or LC-MS.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The deprotection is acid-catalyzed, and insufficient acid can lead to a stalled reaction.[4]

    • Solution: Increase the concentration of TFA. For resistant substrates, using 95-100% TFA can be effective.[4] Alternatively, ensure your TFA is not diluted by excess water in your solvents.[4]

  • Inadequate Reaction Time or Temperature: These reactions are typically run at room temperature, and lower temperatures will slow the rate.[4][5]

    • Solution: Continue to monitor the reaction and extend the time until the starting material is consumed.[4] Most reactions are complete within a few hours.[4] If the reaction is still sluggish, gentle warming (e.g., to 40°C) can be beneficial, but be aware this may also promote side reactions.[5]

  • Steric Hindrance: The azepane ring, depending on its conformation and other substituents, might present steric hindrance.

    • Solution: Employ more forcing conditions, such as longer reaction times or gentle heating, as mentioned above.[5]

Issue 2: Observation of Side Products

Symptom: TLC or LC-MS analysis shows the formation of new, unexpected impurities alongside your desired product.

Potential Causes & Solutions:

  • Alkylation by tert-butyl Cation: This is the most common side reaction, where the released t-butyl cation alkylates any nucleophilic sites on your molecule.[5]

    • Solution: The use of scavengers is highly recommended to trap the t-butyl cation.[5] Add triisopropylsilane (TIS) (2.5-5%) and/or water to the reaction mixture.[5]

  • Degradation of the Azepane Ring: While generally stable, harsh acidic conditions could potentially affect the seven-membered ring, especially if other sensitive functional groups are present.

    • Solution: Switch to a milder deprotection method. Options include using 4M HCl in dioxane or acetic acid, which can be effective and sometimes lead to cleaner reactions.[4][11] Using aqueous phosphoric acid is another mild alternative.[12]

  • Trifluoroacetylation: The newly formed amine can sometimes be acylated by trifluoroacetic anhydride, an impurity in TFA, or by byproducts.

    • Solution: Using HCl in an organic solvent (e.g., dioxane) for deprotection instead of TFA can prevent this side reaction.[13]

Issue 3: Difficult Product Isolation and Work-up

Symptom: The reaction is complete, but you are having trouble isolating a pure, solid product. The product may be an oil or difficult to purify.

Potential Causes & Solutions:

  • Residual TFA: TFA can be difficult to remove completely by rotary evaporation alone and often results in an oily residue of the TFA salt.[10][11]

    • Solution 1 (Co-evaporation): After initial concentration, add a non-polar solvent like toluene and evaporate again under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual TFA.[10]

    • Solution 2 (Precipitation): Precipitate the product by adding the concentrated reaction mixture dropwise to a large volume of cold diethyl ether.[10] The product salt should crash out and can be collected by filtration or centrifugation.[10]

  • Product Solubility: The resulting amino acid salt may have high solubility in aqueous or organic solvents, making extraction difficult.

    • Solution 1 (Basic Resin): To obtain the free amine without an aqueous basic wash (which can be problematic for water-soluble compounds), use a basic resin like Amberlyst A21. Stir the crude product with the resin in a suitable solvent (like methanol), then filter and evaporate.[14]

    • Solution 2 (Alternative Acid): Using 4M HCl in dioxane often yields a crystalline hydrochloride salt, which can be easier to isolate as a solid compared to the often-oily TFA salt.[11]

Experimental Protocols

Protocol 1: Standard TFA Deprotection in Solution
  • Preparation: Dissolve the Boc-protected azepane derivative in anhydrous dichloromethane (DCM) (approx. 0.1–0.5 M) in a round-bottom flask.[10]

  • Cooling (Optional): Cool the solution to 0°C in an ice bath to control any initial exotherm.[10]

  • Reagent Addition: Add an equal volume of Trifluoroacetic Acid (TFA). If your substrate is sensitive to alkylation, also add scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[5]

  • Reaction: Stir the mixture at room temperature (20-25°C) for 1-4 hours.[5]

  • Monitoring: Monitor the reaction's progress by TLC (staining with ninhydrin) or LC-MS until the starting material is no longer visible.[5][7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator (ensure a cold trap is used for the volatile TFA).[10][11]

    • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[10]

    • The resulting TFA salt can be used directly in the next step or further purified. For the free amine, proceed with a basic work-up or precipitation as described in the troubleshooting section.[9][14]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Substrate in DCM Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA + Scavengers Cool->Add_TFA Stir Stir at Room Temp (1-4h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Coevaporate Co-evaporate with Toluene Concentrate->Coevaporate Isolate Isolate Product Salt Coevaporate->Isolate

Sources

Preventing racemization during reactions with Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (and its (R)-enantiomer), a valuable chiral building block in modern drug discovery. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when working with this reagent: the preservation of stereochemical integrity at the C2 position during chemical transformations.

The lability of the α-proton at the C2 stereocenter, adjacent to the carboxylic acid, makes this compound susceptible to epimerization under various reaction conditions, particularly during amide bond formation. This document provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this molecule, and why is it a major concern?

A1: In this context, racemization refers to the loss of stereochemical purity at the C2 position, leading to the formation of its diastereomer. For example, starting with the pure (S)-enantiomer could result in a mixture of (S) and (R) configurations at C2. This is more accurately termed epimerization . This is a critical issue in drug development because enantiomers of a chiral drug can have drastically different pharmacological, pharmacokinetic, and toxicological properties. Regulatory agencies require strict control over stereoisomeric purity, making the prevention of epimerization a non-negotiable aspect of synthesis.

Q2: What is the primary mechanism that causes epimerization during reactions?

A2: Epimerization at the α-carbon of N-acyl amino acids, including N-Boc-protected cyclic systems like this one, typically proceeds through two main pathways, especially during carboxylic acid activation for amide coupling:

  • Direct Enolization: A base can directly deprotonate the C2 position, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers. The risk is highest when using strong bases or high temperatures.

  • Azlactone (Oxazolone) Formation: This is the more common pathway during amide coupling. The activated carboxylic acid (e.g., as an acyl-O-isourea after carbodiimide activation) can be attacked intramolecularly by the Boc-carbonyl oxygen, forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and rapidly tautomerizes to a planar, achiral oxazole. Subsequent reaction with an amine nucleophile opens this ring, yielding a racemic or epimerized peptide product.

Below is a diagram illustrating the problematic oxazolone pathway.

G cluster_0 Epimerization via Oxazolone Intermediate Start (S)-Azepane-COOH (Chirally Pure) Activated Activated Ester (e.g., with EDC) Start->Activated Carbodiimide (EDC) + Base Oxazolone Planar Oxazolone (Achiral Intermediate) Activated->Oxazolone Intramolecular Cyclization Product_S (S)-Amide Product (Desired) Oxazolone->Product_S Amine Attack Product_R (R)-Amide Product (Epimerized) Oxazolone->Product_R Amine Attack

Caption: The oxazolone pathway leading to loss of stereointegrity.

Troubleshooting Guide: Amide Coupling Reactions

This section focuses on the most common reaction where epimerization is observed: amide bond formation.

Issue: Significant epimerization detected after amide coupling.
  • Symptom: Chiral HPLC, SFC, or NMR analysis of the product shows a mixture of diastereomers where only one was expected.

  • Root Cause Analysis: The choice of coupling reagent, base, solvent, and temperature are the most critical factors.

Carbodiimides like EDC (EDCI) or DCC are cost-effective but are known to promote oxazolone formation when used alone. The key is to use additives that intercept the activated ester before it can cyclize.

Reagent CombinationMechanism of Action & RationaleRisk of Epimerization
EDC / HOBt HOBt traps the O-acylisourea intermediate to form an HOBt active ester, which is less prone to cyclization than the isourea itself. A classic but effective choice.Low
HATU / HOAt / DIPEA HATU, a uronium-based reagent, in the presence of HOAt, forms an activated ester that is highly reactive towards amines but more resistant to racemization. Considered a gold standard for difficult couplings.Very Low
COMU / DIPEA COMU is a third-generation phosphonium-based coupling reagent. It rapidly forms an activated ester, minimizing the time for potential side reactions like oxazolone formation. Often superior for sterically hindered couplings.Very Low
EDC only The O-acylisourea intermediate is highly activated and has a longer lifetime, providing a greater window for intramolecular cyclization to the oxazolone.High

Recommended Protocol:

If epimerization is observed with EDC, immediately switch to a modern uronium or phosphonium salt-based reagent.

G cluster_1 Recommended Coupling Workflow Start Start: (S)-Azepane-COOH + Amine (R-NH2) Mix Dissolve in DCM or DMF Cool to 0 °C Start->Mix Base Add Base: DIPEA (2.2 eq) Mix->Base Reagent Add Coupling Reagent: HATU (1.1 eq) Base->Reagent Stir Stir at 0 °C for 15 min, then warm to RT Reagent->Stir End Workup & Purification Stir->End

Caption: A robust workflow for minimizing epimerization during amide coupling.

  • Base Selection: The base is required to neutralize the acid salt and facilitate the reaction. However, a strong or nucleophilic base can directly promote enolization.

    • Recommended: Use a bulky, non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA, Hünig's base) or N-methylmorpholine (NMM).

    • Avoid: Triethylamine (TEA) is generally considered more likely to cause racemization than DIPEA or NMM. Never use stronger bases like DBU or metal alkoxides unless deprotonation is the specific goal.

  • Temperature Control: All steps involving activation of the carboxylic acid should be performed at low temperatures.

    • Protocol: Combine the acid, amine, and base in a suitable solvent (e.g., DCM or DMF) and cool the mixture to 0 °C in an ice bath before adding the coupling reagent. Maintain this temperature for 15-30 minutes after addition before allowing the reaction to slowly warm to room temperature. This minimizes the lifetime of highly reactive intermediates, reducing the opportunity for side reactions.

Issue: Low yield even with optimized coupling conditions.
  • Symptom: The desired amide is formed with high chiral purity, but the reaction conversion is poor.

  • Root Cause Analysis: This may be due to steric hindrance from the bulky azepane ring and the N-Boc group.

  • Solvent Choice: Switch to a more polar aprotic solvent like DMF or NMP, which can help solubilize all components and may accelerate the rate of the desired bimolecular reaction over the intramolecular cyclization.

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.2 M is a good starting point.

  • Equivalents: For a particularly difficult coupling, you may increase the equivalents of the amine and coupling reagent to 1.5 eq.

  • Reaction Time: While low temperature is key initially, some sterically hindered couplings may require extended reaction times (12-24 hours) at room temperature to proceed to completion. Monitor by LCMS to track progress.

Detailed Experimental Protocol: Low-Epimerization Amide Coupling

This protocol is a robust starting point for coupling (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester with a primary or secondary amine.

Materials:

  • (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq, if using an amine salt; 1.2 eq if using a free amine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) and the amine salt (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to make a ~0.1 M solution).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIPEA (2.2 eq) dropwise while stirring. Allow the mixture to stir for 5 minutes.

  • In a single portion, add HATU (1.1 eq) to the cold solution.

  • Maintain the reaction mixture at 0 °C for 15-30 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-16 hours.

  • Monitoring: Track the reaction progress by TLC or LCMS until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Critically, analyze the stereochemical purity of the final product using a suitable chiral HPLC or SFC method.

References

  • Chiral Drugs. Wikipedia. [Link]

  • Mechanism of Racemization during Peptide Synthesis. Organic Chemistry Portal. [Link]

  • Azlactone. Wikipedia. [Link]

  • Hydroxybenzotriazole. Wikipedia. [Link]

  • HATU. Wikipedia. [Link]

  • Racemization in Peptide Synthesis. K.J. Jensen, J. Brask, F. Albericio. In Peptide and Protein-Based Therapeutics, 2022. (General principles often discussed in peptide synthesis literature). A representative text covering these principles is often found in university-level organic chemistry resources or specialized monographs.

Technical Support Center: Monitoring Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Reactions by HPLC/TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions for monitoring these reactions using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Introduction: The Chemistry in Focus

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a key building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for selective reactions at the carboxylic acid functionality. A common transformation is the coupling of the free carboxylic acid with an amine to form an amide bond, a fundamental reaction in peptide synthesis and drug discovery.[1][2] Accurate monitoring of this reaction is crucial to determine completion, identify byproducts, and optimize reaction conditions.

This guide will delve into the practical aspects of using HPLC and TLC to monitor the conversion of the starting material, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, to its corresponding amide product.

Section 1: HPLC Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative analysis of reaction progress.[3] For the reaction of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a reversed-phase HPLC method is typically employed.

Core Principles of HPLC Monitoring

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the polarity of the analytes.

  • Starting Material (Azepane-1,2-dicarboxylic acid 1-tert-butyl ester): This molecule contains a free carboxylic acid, making it relatively polar.

  • Amide Product: The amide product is generally less polar than the starting carboxylic acid.

Therefore, in a typical reversed-phase separation, the more polar starting material will elute earlier (have a shorter retention time) than the less polar amide product.[3]

Experimental Protocol: HPLC Method Development

Here is a step-by-step guide to developing a robust HPLC method for monitoring your reaction.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Rationale: TFA is an ion-pairing agent that improves peak shape for acidic and basic compounds by minimizing tailing.[4]

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.[3]

    • Rationale: Quenching stops the reaction, providing a snapshot of the reaction progress at that time point. Dilution prevents column and detector overload.[5]

  • Gradient Elution:

    • Start with a gradient to effectively separate the starting material and product. A typical gradient could be:

Time (min)% Mobile Phase A (Water/TFA)% Mobile Phase B (ACN/TFA)
0955
20595
25595
26955
30955
  • Detection:

    • Set the UV detector to a wavelength where both the starting material and the product have reasonable absorbance. A common wavelength for compounds with aromatic rings is 254 nm. For compounds lacking a strong chromophore, lower wavelengths like 210-220 nm may be necessary.[6]

HPLC Troubleshooting Guide

Q1: Why am I seeing broad or tailing peaks for my starting material (the carboxylic acid)?

A1: Carboxylic acids can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[6][7]

  • Solution: Ensure your mobile phase is acidified. Using 0.1% TFA or formic acid will protonate the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.

Q2: My retention times are drifting between injections. What could be the cause?

A2: Retention time drift can be caused by several factors.[8][9]

  • Mobile Phase: Ensure your mobile phase composition is consistent. If you are mixing solvents online, check that the pump is functioning correctly.[5][8] Premixing the mobile phase can sometimes resolve this issue.

  • Column Equilibration: The column may not be fully equilibrated between gradient runs. Increase the equilibration time at the initial mobile phase composition.[9]

  • Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.[9]

Q3: I'm not seeing my product peak, even though the TLC suggests the reaction is working.

A3: This could be due to a few reasons.

  • Detection Wavelength: Your product may not absorb at the wavelength you have selected. Try analyzing your sample at multiple wavelengths or using a diode array detector (DAD) to obtain the full UV spectrum of your peaks.

  • Co-elution: Your product peak might be co-eluting with the starting material or a solvent front. Adjust your gradient to improve resolution. A shallower gradient can often separate closely eluting peaks.

  • Sample Concentration: The product concentration might be too low to be detected. Try injecting a more concentrated sample.

Q4: I see a new peak appearing and then disappearing during the reaction. What is it?

A4: This could be a reaction intermediate. In amide coupling reactions using activating agents like EDC/NHS or HATU, an activated ester intermediate is formed.[1] This intermediate is then consumed as it reacts with the amine to form the final amide product. Monitoring the appearance and disappearance of this intermediate can provide valuable mechanistic insights.

Section 2: TLC Monitoring

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique for monitoring reaction progress.[10][11] It is particularly useful for quickly assessing the presence or absence of the starting material.

Core Principles of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).

  • Stationary Phase: Silica gel is polar.

  • Mobile Phase: A mixture of organic solvents, the polarity of which can be adjusted.

Polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds travel further, giving a higher Rf value.

  • Starting Material (Azepane-1,2-dicarboxylic acid 1-tert-butyl ester): Being more polar, it will have a lower Rf value.

  • Amide Product: Being less polar, it will have a higher Rf value.

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel TLC plates (with fluorescent indicator F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agents (UV lamp, staining solution)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[11]

  • Spot the Plate:

    • On the baseline, apply small spots of:

      • The starting material (as a reference).

      • The reaction mixture.

      • A "co-spot" containing both the starting material and the reaction mixture.[12]

    • Rationale: The co-spot helps to definitively identify the starting material spot in the reaction mixture lane.

  • Develop the Plate:

    • Place a small amount of the eluent in the developing chamber and allow it to become saturated with solvent vapors.

    • Place the TLC plate in the chamber, ensuring the baseline is above the eluent level.[13]

    • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The compounds will appear as dark spots against a fluorescent background.[14]

    • If the compounds are not UV-active, use a chemical stain.

Common Stains for Visualization
StainPreparationVisualizationGood For
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.Develops as yellow spots on a purple background upon gentle heating.General purpose, good for oxidizable groups.[15]
Ninhydrin Dissolve 0.2 g of ninhydrin in 100 mL of n-butanol, add 0.5 mL of acetic acid and 4.5 mL of water.[16]Develops as pink to purple spots upon heating.Specifically for primary and secondary amines.[16][17] The Boc-protected amine may also be visualized as the Boc group can be cleaved upon heating with the stain.[16]
Bromocresol Green Dissolve 0.04 g of bromocresol green in 100 mL of ethanol. Add 0.1 M NaOH dropwise until a blue color appears.[14]Develops as yellow spots on a blue background.Specifically for acidic compounds.[14]
TLC Troubleshooting Guide

Q1: My spots are streaking on the TLC plate. What's wrong?

A1: Streaking is a common issue, often caused by the compound being too acidic or basic for the silica gel.[18]

  • Acidic Compounds (like your starting material): Add a small amount of acetic acid (e.g., 0.5-1%) to your eluent.[7][12] This will protonate the carboxylic acid, reducing its interaction with the silica and minimizing streaking.

  • Basic Compounds (if your amine starting material is basic): Add a small amount of triethylamine (e.g., 0.5-1%) to your eluent.[12][15]

  • Sample is too concentrated: Dilute your sample before spotting it on the TLC plate.[18]

Q2: My starting material and product spots are too close together. How can I improve the separation?

A2: You need to adjust the polarity of your eluent.

  • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the more polar solvent.

Q3: The starting material (carboxylic acid) isn't moving off the baseline.

A3: This is common for polar compounds like carboxylic acids, as they can bind very strongly to the silica gel.[7]

  • Increase Eluent Polarity: Try a more polar solvent system, such as dichloromethane/methanol.[7]

  • Add Acetic Acid: As mentioned for streaking, adding acetic acid to the eluent can help move the carboxylic acid off the baseline.[7][12]

Q4: My amine starting material is not visible on the TLC plate.

A4: Not all compounds are UV-active.

  • Use a Stain: If your amine is not UV-active, you will need to use a stain for visualization. Ninhydrin is an excellent choice for primary and secondary amines.[16][17]

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use HPLC to determine the yield of my reaction?

A1: Yes, with proper calibration. To determine the yield, you would need to create a calibration curve for your product using a known standard. By comparing the peak area of your product in the reaction mixture to the calibration curve, you can calculate its concentration and thus the reaction yield.

Q2: How do I know when my reaction is complete?

A2: By monitoring the reaction over time with either HPLC or TLC. The reaction is generally considered complete when the starting material spot/peak is no longer visible or its area is no longer decreasing.

Q3: My reaction has stalled, and I still see starting material. What should I do?

A3: This indicates a problem with the reaction conditions.

  • Reagents: Check the quality and stoichiometry of your reagents, especially the coupling agents and the amine.

  • Temperature: Some reactions may require heating to go to completion.

  • Solvent: Ensure your solvent is anhydrous if the reaction is moisture-sensitive.

Q4: I see multiple product spots on my TLC. What does this mean?

A4: This suggests the formation of byproducts or isomers. HPLC-MS can be a powerful tool to identify the mass of these different products and help elucidate their structures.

Visual Workflows

HPLC_Troubleshooting_Workflow cluster_system System Checks cluster_method Method Checks cluster_sample Sample Checks start Poor HPLC Result check_system Check System Components start->check_system check_method Review Method Parameters start->check_method check_sample Evaluate Sample Preparation start->check_sample mobile_phase Mobile Phase Correct? check_system->mobile_phase gradient Gradient Appropriate? check_method->gradient concentration Concentration Suitable? check_sample->concentration flow_rate Flow Rate Calibrated? mobile_phase->flow_rate leaks Any Leaks? flow_rate->leaks end_node Identify & Resolve Issue leaks->end_node wavelength Detection Wavelength Correct? gradient->wavelength equilibration Sufficient Equilibration Time? wavelength->equilibration equilibration->end_node filtered Sample Filtered? concentration->filtered solvent Sample Solvent Miscible? filtered->solvent solvent->end_node

TLC_Monitoring_Workflow start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot spot_tlc Spot TLC Plate (SM, Rxn, Co-spot) take_aliquot->spot_tlc develop_tlc Develop in Chamber spot_tlc->develop_tlc visualize Visualize (UV, Stain) develop_tlc->visualize analyze Analyze Result visualize->analyze complete Reaction Complete analyze->complete SM Consumed continue_rxn Continue Reaction & Monitor analyze->continue_rxn SM Remaining continue_rxn->take_aliquot

References

  • Gabrys, H., & Konieczka, P. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543. Retrieved from [Link]

  • Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Kus, T., & Stepnowski, P. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4847. Retrieved from [Link]

  • Galan, A., & Marti, I. (1993). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture, 44(3), 261-265. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • IJSDR. (2022). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 7(5). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. Retrieved from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Iowa State University Department of Chemistry. Retrieved from [Link]

  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 291-298. Retrieved from [Link]

  • G. A. van der Marel, J. H. van Boom, G. W. Canters. (1999). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of Mass Spectrometry, 34(9), 983-991. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Biochemistry Virtual Lab I. Retrieved from [Link]

  • Sulieman, A. A. (2016). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. International Journal of Advanced and Innovative Research, 5(5). Retrieved from [Link]

  • Google Patents. (1997). EP0802190A1 - Process and intermediates for preparing azepines.
  • ResearchGate. (2019). Thin-layer chromatography of amino acids: A review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Google Patents. (2014). CN103787971A - Preparation method of tert-butyl ester.
  • The Royal Society of Chemistry. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]

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Technical Support Center: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Its characteristic viscous, oily nature presents unique handling challenges that can impact experimental accuracy and reproducibility. This guide provides in-depth, field-proven troubleshooting advice and protocols to ensure seamless integration of this reagent into your synthetic workflows.

Troubleshooting Guide: From Vial to Reaction

The physical state of this reagent is the primary source of experimental difficulty. The following section addresses the most common issues in a problem-solution format, explaining the underlying principles for each recommendation.

Diagram: General Troubleshooting Workflow

This flowchart provides a logical path to diagnose and resolve common issues encountered when working with viscous reagents.

TroubleshootingWorkflow cluster_handling Handling & Measurement cluster_reaction Reaction Issues cluster_purification Purification Challenges start Start: Experiencing Issue with Azepane-1,2-dicarboxylic acid 1-tert-butyl ester? handling_issue Inaccurate Measurement or Difficult Transfer? start->handling_issue Yes reaction_issue Incomplete Reaction or Poor Solubility? start->reaction_issue Yes purification_issue Difficulty Isolating Product from Reaction Mixture? start->purification_issue Yes weighing Weighing by Difference handling_issue->weighing For precise mass syringe Positive Displacement Syringe handling_issue->syringe For precise volume solvent_assist Solvent-Assisted Transfer handling_issue->solvent_assist For quantitative transfer pipetting Reverse Pipetting Technique handling_issue->pipetting For aliquoting solutions dissolution Ensure Complete Dissolution Before Adding Reagents reaction_issue->dissolution solvent_choice Select Appropriate Anhydrous Solvent (DCM, DMF, THF) dissolution->solvent_choice Based on reaction type warming Gentle Warming (30-40°C) to Decrease Viscosity dissolution->warming If solubility is low extraction Liquid-Liquid Extraction purification_issue->extraction For initial cleanup crystallization Attempt Salt Formation for Crystallization purification_issue->crystallization Alternative to chromatography chromatography Modified Column Chromatography (Dry Loading) extraction->chromatography For high purity

Caption: Troubleshooting decision tree for viscous compounds.

Issue 1: Inaccurate quantification and transfer of the reagent.

  • Symptom: Inconsistent reaction outcomes; yields are not reproducible. Mass measurements by direct weighing on a balance are difficult and messy.

  • Root Cause: The high viscosity and sticky nature of the oil make it challenging to transfer quantitatively. A significant amount of material adheres to spatulas, weigh boats, and pipette tips, leading to inaccurate measurements.

  • Solutions & Scientific Rationale:

MethodDescriptionRationale
Weighing by Difference The most reliable method for accurate mass determination. The storage vial is weighed before and after removing the material. The difference represents the exact mass transferred.[1]This method bypasses the issue of material adhering to intermediate transfer tools (e.g., spatulas), as the only measurements are of the source container. It accounts for all material removed, regardless of where it ends up.
Solvent-Assisted Transfer The required mass (determined by difference) is dissolved in a small amount of a suitable, anhydrous solvent directly in the reaction vessel. The storage vial can be rinsed with the same solvent to ensure complete transfer.Dissolving the oil reduces its viscosity to that of the solvent, making the transfer complete and straightforward. This is ideal for setting up reactions where the solvent is part of the system.
Positive Displacement Pipetting For volumetric transfers of the pure oil or a stock solution, a positive displacement pipette is superior to a standard air-cushion pipette.[2]Unlike air-cushion pipettes, where the viscous liquid can coat the inside of the tip leading to inaccurate dispensing, positive displacement pipettes use a piston that is in direct contact with the liquid.[2] This mechanism physically pushes the entire sample out, ensuring accuracy even with viscous fluids.

Issue 2: The reagent fails to dissolve completely in the reaction solvent.

  • Symptom: A biphasic mixture or oily globules are observed in the reaction flask, leading to incomplete or stalled reactions.

  • Root Cause: Insufficient solvation energy to overcome the intermolecular forces within the viscous oil. This can be due to an inappropriate solvent choice or inadequate mixing at ambient temperature.

  • Solutions & Scientific Rationale:

    • Solvent Selection: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a non-polar compound due to the Boc group and hydrocarbon backbone.[3] Therefore, it exhibits good solubility in common aprotic organic solvents.

      • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc). The choice should be guided by the requirements of the subsequent reaction steps. For example, DCM and DMF are common choices for peptide coupling reactions.

    • Gentle Warming: Gently warming the mixture to 30-40°C with stirring can significantly decrease the viscosity and improve the rate of dissolution.

      • Causality: Increasing the temperature provides the system with more kinetic energy, which helps to break the intermolecular attractions within the oil and facilitates its interaction with solvent molecules. Caution: Avoid excessive heat, which could potentially lead to the thermal degradation of the Boc-protecting group, though this is more common at much higher temperatures.[4]

    • Sonication: Using an ultrasonic bath can aid in dissolution by providing localized energy to break up the oil into smaller, more easily solvated droplets.

Issue 3: Purification of the crude product is challenging due to its oily nature.

  • Symptom: The desired product, which may also be an oil, is difficult to separate from impurities or residual starting material. Standard column chromatography results in poor separation or smearing of the product band.

  • Root Cause: Viscous oils can exhibit non-ideal behavior on silica gel, leading to band broadening. If impurities have similar polarities, co-elution is common.

  • Solutions & Scientific Rationale:

    • Dry Loading for Chromatography: Instead of loading the crude oil directly onto the column, pre-adsorb it onto a small amount of silica gel.

      • Protocol: Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., DCM or EtOAc). Add silica gel (typically 2-3 times the mass of the crude product) and concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained. This powder can then be loaded evenly onto the top of the column. This technique prevents the viscous oil from channeling and promotes a much sharper separation.

    • Liquid-Liquid Extraction: Utilize differences in solubility and acid-base properties.[5][6] Since the molecule contains a carboxylic acid, its solubility can be manipulated with pH.

      • Workflow: Dissolve the crude mixture in an organic solvent like Ethyl Acetate. Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic product into the aqueous layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer with a mild acid (e.g., 1M HCl or citric acid) to pH ~3-4 and then extract the product back into an organic solvent.

    • Trituration: If the impurities are significantly less polar than the product, trituration can be effective.[7]

      • Protocol: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the crude oil. Stir or sonicate vigorously. The desired product should remain as a thick oil or potentially solidify, while the non-polar impurities dissolve in the solvent. The solvent can then be decanted.

Frequently Asked Questions (FAQs)

Q1: What is the best way to aliquot and store Azepane-1,2-dicarboxylic acid 1-tert-butyl ester for long-term use?

A: It is highly recommended to prepare a stock solution. Given the difficulty in handling the pure oil, dissolving a larger, accurately weighed quantity in a suitable anhydrous solvent (e.g., anhydrous DCM or THF) to a known concentration (e.g., 0.5 M or 1.0 M) is the most efficient workflow. This allows for easy and precise dispensing of the reagent for multiple reactions using standard volumetric glassware or syringes. Store the stock solution under an inert atmosphere (Nitrogen or Argon) at the recommended temperature (typically 2-8°C) to prevent solvent evaporation and degradation.

Q2: What are the primary concerns during the TFA-mediated deprotection of the Boc group on this molecule?

A: The major issue during the acid-catalyzed deprotection of any Boc-protected amine is the generation of a reactive tert-butyl cation (t-Bu⁺).[8] This cation can act as an alkylating agent, leading to unwanted side reactions if other nucleophilic functional groups are present in the molecule.

  • Mechanism & Solution: The trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of the unstable carbamic acid, which decarboxylates to the free amine.[9] The t-Bu⁺ is formed as a co-product. To prevent side reactions, a "scavenger" must be added to the cleavage cocktail. A common scavenger is triisopropylsilane (TIS), which readily traps the t-Bu⁺ via hydride transfer. A typical cleavage cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.

Diagram: Boc Deprotection and Scavenging Mechanism

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + TFA Free_Amine R-NH3+ Protonated_Boc->Free_Amine Cleavage tBu_Cation t-Butyl Cation (t-Bu+) (Reactive Side Product) Protonated_Boc->tBu_Cation Cleavage Trapped_Cation Trapped Cation (Isobutane + TIS-TFA) tBu_Cation->Trapped_Cation Intercepted by Side_Product Unwanted Alkylation Side Product tBu_Cation->Side_Product Reacts with TFA TFA (Acid) TIS TIS (Scavenger) TIS->Trapped_Cation Nucleophile Nucleophile (e.g., Trp, Met) Nucleophile->Side_Product

Caption: Mechanism of TFA-mediated Boc deprotection and cation scavenging.

Q3: Can I use a standard air-cushion pipette for transferring solutions of this compound?

A: Yes, but with a specific technique. While a positive displacement pipette is best for the neat oil, an air-cushion pipette can be used effectively for its solutions if you employ the reverse pipetting technique.

  • Scientific Rationale: In standard "forward" pipetting, you press to the first stop to aspirate and to the second stop to dispense. For viscous solutions, a film of liquid can remain inside the tip, causing the dispensed volume to be less than intended. In reverse pipetting, you press to the second stop to aspirate (drawing in more liquid than needed), and then dispense by pressing only to the first stop.[10][11] The small amount of liquid remaining in the tip is what would have otherwise coated the interior, making the dispensed volume much more accurate.[11][12] This technique also minimizes the risk of creating aerosols or bubbles.[11]

References

  • ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?[Link]

  • Opentrons. (2023). Viscous Liquid Handling in Molecular Biology and Proteomics.[Link]

  • Eppendorf. (2018). Viscous Liquids Need Special Pipetting Techniques.[Link]

  • The Bumbling Biochemist. (2022). Pipetting viscous liquids.[Link]

  • News-Medical.Net. (2022). How to use a pipette for viscous liquids.[Link]

  • Chemistry LibreTexts. (2022). 1.3B: Transferring Methods - Liquids.[Link]

  • Reddit. (2024). Purification of oily products in industrial chemistry.[Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.[Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

  • ResearchGate. (2016). How can I purify oily products?[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Oily/Foaming Compounds.[Link]

  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. [https://www.ck12.org/c/chemistry/methods-of-purification-of-organic-compounds/lesson/Methods-of-Purification-of-Organic-Compounds-CHEM-HNRS/]([Link] Compounds-CHEM-HNRS/)

  • Ecolink, Inc. What Are Oil Dissolving Solvents and What Are They Used For?[Link]

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Technical Support Center: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Reaction Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reaction work-up of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and isolation of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve high purity and yield in your experiments.

The structure of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, containing a Boc-protected amine, a free carboxylic acid, and a bulky azepane ring, presents unique purification challenges. Its amphiphilic nature can lead to issues such as emulsion formation during extraction and difficulty in crystallization. This guide provides direct answers and step-by-step solutions to these specific problems.

Troubleshooting Guide

This section addresses the most common issues encountered during the experimental work-up in a direct question-and-answer format.

Q1: My product is an oil or a gum after solvent evaporation. How can I solidify it?

This is the most frequently reported issue for many Boc-protected amino acids.[1] The presence of residual solvents, trace impurities, or the inherent amorphous nature of the compound can prevent crystallization.

Potential Causes & Recommended Solutions:

  • Residual Solvent: Even trace amounts of solvent can inhibit crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.

  • Product is Amorphous: The compound may naturally exist as a viscous oil at room temperature.

    • Solution 1: Trituration/Pulping. This technique involves stirring the oil with a solvent in which the product is insoluble (or sparingly soluble) but the impurities are soluble.[2][3] Weakly polar or non-polar solvents are excellent for this. Add a small volume of cold diethyl ether or a hexane/ether mixture to the oil and stir or sonicate. The product should precipitate as a solid, which can then be collected by filtration.

    • Solution 2: Induce Crystallization. If the product is known to be a solid, crystallization can be induced. Dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly.[4] If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[2][3][4]

  • Hygroscopic Nature: The product may be absorbing moisture from the atmosphere.[1]

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible, especially after drying.

Q2: I'm experiencing poor phase separation or emulsion formation during the aqueous work-up. What can I do?

Emulsions are common when extracting amphiphilic molecules that act as surfactants. This is caused by the molecule's affinity for both the aqueous and organic phases, stabilizing the interface between them.

Potential Causes & Recommended Solutions:

  • Surfactant-like Properties: The deprotonated (carboxylate) form of the molecule is particularly prone to causing emulsions.

    • Solution 1: Add Brine. After extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[5] This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer and breaking the emulsion (a "salting out" effect).[6]

    • Solution 2: Centrifugation. If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively separate the layers.

    • Solution 3: Filtration. For small-scale emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help break up the stabilized droplets.

Q3: My final yield is very low. What are the common causes and how can I improve it?

Low recovery can stem from several points in the work-up procedure, from incomplete extraction to mechanical losses.

Potential Causes & Recommended Solutions:

  • Incorrect pH: The pH of the aqueous phase dictates the solubility of your product. If the pH is not sufficiently acidic during the extraction step, the product will remain as the carboxylate salt in the aqueous layer.

    • Solution: Use a pH meter or pH paper to confirm the aqueous layer is acidic (pH 2-3) before extracting the product into the organic phase.[5] A mild acid like 5% citric acid is often sufficient.[7]

  • Incomplete Extraction: The product may have significant solubility in the aqueous phase even at the correct pH.

    • Solution: Perform multiple extractions with fresh portions of the organic solvent (e.g., 3-4 times).[5][7] Combining and processing several smaller extractions is more efficient than a single large one.

  • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product for recrystallization is a primary cause of low yield.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. Allow the solution to cool slowly to maximize crystal formation and recovery.[4]

Q4: I suspect the Boc group was accidentally cleaved during work-up. How can I prevent this?

The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions. While convenient for deprotection, this sensitivity can be a liability during an acidic aqueous work-up.

Potential Causes & Recommended Solutions:

  • Strongly Acidic Conditions: Use of strong acids (e.g., concentrated HCl, TFA) or prolonged exposure to even moderately acidic conditions can cause premature deprotection.[8][9][10]

    • Solution: Use a weak, organic acid for the acidification step of the work-up. A 5% aqueous solution of citric acid is an excellent choice as it is strong enough to protonate the carboxylate but generally not harsh enough to cleave the Boc group during a standard extraction.[7] Always perform acid washes quickly and avoid letting the mixture stand for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the standard liquid-liquid extraction procedure for this compound?

The standard procedure leverages the acidic nature of the free carboxylic acid. The goal is to first wash away neutral or basic impurities under basic aqueous conditions (where the product is a water-soluble salt) and then extract the product under acidic conditions (where it becomes organic-soluble).

G cluster_start Reaction Quench & Solvent Removal cluster_wash Basic Wash cluster_extraction Acidic Extraction cluster_finish Final Processing start Crude Reaction Mixture quench Quench with Water/Brine start->quench evap Evaporate Organic Solvent quench->evap base Dissolve residue in EtOAc. Add aq. NaHCO3 solution. evap->base sep1 Separate Layers base->sep1 aq1 Aqueous Layer 1 (Contains Product as Salt) sep1->aq1 Keep org1 Organic Layer 1 (Contains Neutral/Basic Impurities) sep1->org1 Discard acidify Acidify Aqueous Layer to pH 2-3 (e.g., with 5% Citric Acid) aq1->acidify extract Extract with EtOAc (3x) acidify->extract sep2 Separate Layers extract->sep2 org2 Combined Organic Layers (Contains Product) sep2->org2 Keep aq2 Aqueous Layer 2 (Contains Salts) sep2->aq2 Discard wash Wash Organic Layer with Brine org2->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Filter and Evaporate Solvent dry->concentrate final_product Crude Product (Oil or Solid) concentrate->final_product

Q2: What is the critical role of pH during the extraction process?

pH is the most critical variable in the work-up of this molecule. By controlling the pH, you control the protonation state of the carboxylic acid, which in turn dictates its solubility.

  • At Basic pH (e.g., 8-9): The carboxylic acid (-COOH) is deprotonated to its conjugate base, the carboxylate (-COO⁻). This ionic form is highly soluble in the aqueous phase. This allows you to wash away any non-acidic organic impurities, which will remain in the organic layer.

  • At Acidic pH (e.g., 2-3): The carboxylate is protonated back to the neutral carboxylic acid (-COOH). This form is significantly less polar and preferentially partitions into an organic solvent like ethyl acetate or dichloromethane.[11] This allows you to extract your desired product, leaving inorganic salts behind in the aqueous layer.

Q3: Which organic solvents are best for extraction and crystallization?

The choice of solvent depends on the specific step of the purification process.

Process StepRecommended SolventsRationale
Extraction Ethyl Acetate (EtOAc), Dichloromethane (DCM)Good balance of polarity to dissolve the product while being immiscible with water. EtOAc is often preferred for being less dense than water and more environmentally benign.
Crystallization Ethyl Acetate / Hexanes, Diethyl Ether, Isopropyl EtherA solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Often, a mixture like EtOAc/Hexanes allows for fine-tuning of solubility to induce crystallization upon cooling.[5][7]
Trituration Hexanes, Diethyl EtherThe product should be poorly soluble in these solvents at room temperature, allowing it to solidify while impurities are washed away.[1]
Q4: Can I purify the product using column chromatography?

Yes, silica gel chromatography can be used, but it should be approached with caution. The acidic nature of silica gel can potentially cause partial cleavage of the Boc group over time.

  • Recommendation: If chromatography is necessary, it is advisable to buffer the silica gel or the eluent. This can be done by adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to the eluent system (e.g., Hexanes/Ethyl Acetate). This neutralizes the acidic sites on the silica, protecting the Boc group. However, extraction and crystallization are generally preferred as more scalable and economical purification methods.

Experimental Protocols

Protocol 1: Standard Aqueous Work-Up and Extraction
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure (rotary evaporation).

  • Initial Dissolution: Dissolve the resulting residue in ethyl acetate (EtOAc, ~10-20 mL per gram of crude material) and transfer to a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently at first to allow for any CO₂ evolution, then more vigorously. Allow the layers to separate. Drain and discard the organic layer containing neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 5% aqueous citric acid with stirring until the pH of the solution is between 2 and 3 (verify with a pH meter or pH paper).[7]

  • Extraction: Extract the acidified aqueous solution with three portions of EtOAc.

  • Combine & Dry: Combine the organic extracts and wash once with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Trituration/Crystallization
  • Preparation: Place the crude product (obtained as an oil from Protocol 1) in a flask.

  • Add Anti-Solvent: Add a small volume of a cold, non-polar solvent such as diethyl ether or hexanes.

  • Induce Solidification: Stir the mixture vigorously with a spatula or use a sonicator. The oil should gradually transform into a fine white precipitate. If solidification is slow, scraping the sides of the flask can help initiate the process.

  • Isolate Solid: Collect the solid product by vacuum filtration.

  • Wash: Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Dry: Dry the purified solid product under high vacuum to a constant weight.

References
  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). Removal of Boc protecting group as workup? Reddit. Retrieved from [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical.
  • Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Organic-chemistry.org.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Side Reactions. BenchChem.
  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Partition of Amino Acids in Aqueous Two-Phase Systems Comprising Hydrophilic Organic Solvents and Salts. ResearchGate. Retrieved from [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Various Authors. (2023). Is it possible to extract amino acids from water using extraction? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic-chemistry.org. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 1-(2-Chloroethyl)

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This guide provides in-depth, experience-driven advice on catalyst selection and troubleshooting for common synthetic transformations involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Here we address common questions regarding catalyst selection for key transformations involving Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Q1: What are the primary catalytic methods for synthesizing the chiral azepane ring itself?

The asymmetric synthesis of the azepane core is crucial and typically relies on two powerful catalytic methods: Asymmetric Hydrogenation and Ring-Closing Metathesis (RCM).

  • Asymmetric Hydrogenation: This method is used to reduce a prochiral cyclic enamine or a related unsaturated precursor to establish the stereocenters of the azepane ring. Chiral ruthenium and rhodium complexes are the catalysts of choice. For instance, Ru-diamine and Rh-phosphine complexes (e.g., DuPhos) have shown high efficacy in creating chiral seven-membered N-heterocycles with excellent enantioselectivity (up to 99% ee).[1][2][3] The choice of the chiral ligand and catalyst counteranion can significantly influence the stereochemical outcome.[1][2]

  • Ring-Closing Metathesis (RCM): RCM is a versatile method for forming the seven-membered ring from a linear diene precursor.[4] Grubbs' and Hoveyda-Grubbs' ruthenium-based catalysts are the standards for this transformation.[5] Second and third-generation catalysts are generally more reactive and tolerant of various functional groups.[6] The choice between them often depends on the specific substrate and desired reaction kinetics.[6][7]

Q2: I need to couple the C2-carboxylic acid with an amine. What catalysts or coupling agents are recommended, especially for hindered substrates?

The C2-carboxylic acid of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester can be sterically demanding. Standard peptide coupling protocols may be sluggish or fail.

For sterically hindered couplings, more potent activating reagents are necessary.[8] While many are used in stoichiometric amounts, they function as catalysts by enabling the reaction pathway.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive esters that overcome steric barriers.[8]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[8][9]

  • Additives: The use of additives like HOBt or Oxyma with a carbodiimide (e.g., EDC or DIC) can significantly improve reaction rates and suppress side reactions.[10] For particularly challenging couplings, a catalytic amount of HOBt with EDC and DMAP has been shown to be effective.[10]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over DMF for its superior solvating properties, which can be critical for overcoming aggregation in difficult sequences.[8]

Q3: Are there catalytic methods for removing the 1-tert-butyl ester (Boc) protecting group?

While strong acids like TFA are standard for Boc deprotection, they can be harsh and non-selective.[11] Catalytic methods offer milder and more sustainable alternatives.

  • Iron(III) Catalysis: Catalytic amounts of iron(III) salts, such as FeCl3, can efficiently and selectively cleave the N-Boc group, even in the presence of other protecting groups like Cbz.[12][13] This method is advantageous as it is inexpensive, environmentally friendly, and often requires no chromatographic purification.[12]

  • Heteropoly Acids: Dawson heteropolyacid has been reported as a recoverable and reusable catalyst for Boc deprotection under mild conditions.[11]

  • Other Mildly Acidic Catalysts: Montmorillonite K10 clay and silica gel have also been used for Boc removal under mildly acidic conditions.[11]

Q4: My catalyst seems to be deactivated. What are the common causes for reactions involving this type of substrate?

Catalyst deactivation is a common issue and can stem from several sources, primarily poisoning, fouling, and thermal degradation.[14][15][16][17][18]

  • Poisoning: This involves the strong chemisorption of impurities onto the catalyst's active sites.[16] For metal catalysts used in hydrogenation or metathesis, common poisons include sulfur, nitrogen, and phosphorus compounds.[14] Ensure all reagents and solvents are of high purity and that the substrate itself does not contain functional groups that can act as strong ligands for the metal center.

  • Fouling/Coking: This is the physical deposition of materials, such as polymers or carbonaceous residues (coke), onto the catalyst surface, blocking active sites.[15][16] In RCM, this can occur if side reactions lead to oligomerization.[4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause metal particles on a supported catalyst to agglomerate, reducing the active surface area.[16][17][18] This is particularly relevant for hydrogenation reactions run at elevated temperatures.

  • Oxidation: Ruthenium metathesis catalysts, while more robust than their molybdenum counterparts, can be deactivated by oxygen, especially when in solution.[19] Ensure reactions are run under an inert atmosphere.

Troubleshooting Guides

Problem 1: Low Yield in Ring-Closing Metathesis (RCM) for Azepane Synthesis

Low yields in RCM are a frequent challenge. The following workflow can help diagnose and resolve the issue.

Troubleshooting Workflow for Low RCM Yield

RCM_Troubleshooting start Low RCM Yield cause1 Suboptimal Catalyst start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Poor Reaction Conditions start->cause3 cause4 Side Reactions start->cause4 diag1 Screen Catalysts: - Grubbs II vs. Hoveyda-Grubbs II - Consider more robust 3rd gen catalysts. cause1->diag1 Solution diag2 Check Reagent/Solvent Purity: - Use freshly distilled/degassed solvents (DCM, Toluene). - Ensure substrate is free of catalyst poisons. cause2->diag2 Solution diag3 Optimize Parameters: - Adjust concentration (typically 0.001-0.05 M). - Vary temperature (RT to 40-60°C). - Optimize catalyst loading (0.5-5 mol%). cause3->diag3 Solution diag4 Analyze Byproducts: - Look for oligomers (polymerization). - Check for olefin isomerization. - Additives like 1,4-benzoquinone can suppress isomerization. cause4->diag4 Solution

Caption: Decision tree for troubleshooting low RCM yields.

Potential CauseDiagnostic StepRecommended Solution
Inappropriate Catalyst Choice The reaction is sluggish or produces multiple byproducts.Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. Second and third-generation catalysts offer higher activity and stability. For sterically demanding substrates, specialized catalysts may be required.[6][19]
Catalyst Deactivation The reaction starts but stalls before completion. The reaction mixture may change color, indicating catalyst decomposition.Ensure rigorous exclusion of air and moisture by using an inert atmosphere (Argon or Nitrogen) and anhydrous, deoxygenated solvents.[6] Purify the diene substrate to remove potential poisons like sulfur or phosphine impurities.
Suboptimal Concentration Significant amounts of oligomeric or polymeric byproducts are observed via TLC or LC-MS.RCM is an intramolecular reaction that competes with intermolecular polymerization. Run the reaction under high dilution conditions (0.05 M to 0.001 M) to favor cyclization.[6] A syringe pump for slow addition of the substrate can also be effective.
Olefin Isomerization The desired product is formed along with isomers where the double bond has migrated.This side reaction is often caused by ruthenium-hydride species formed from catalyst degradation.[4][7] Additives like 1,4-benzoquinone or phenol can suppress isomerization.[6][20] Lowering the reaction temperature may also help.[20]
Problem 2: Poor Stereoselectivity in Asymmetric Hydrogenation

Achieving high enantiomeric or diastereomeric excess is the primary goal of asymmetric hydrogenation. Low selectivity is a common hurdle.

Potential CauseDiagnostic StepRecommended Solution
Suboptimal Catalyst/Ligand Low enantiomeric excess (ee) is observed by chiral HPLC analysis.The choice of the chiral ligand is paramount. Screen a panel of ligands (e.g., BINAP, DuPhos, C3-TunePhos) with the chosen metal (Ru or Rh). The optimal ligand is highly substrate-dependent.[3][21]
Incorrect Solvent Polarity Selectivity varies significantly when changing solvents.The solvent can influence the conformation of the substrate-catalyst complex. Screen a range of solvents with varying polarities (e.g., Methanol, Toluene, THF, DCM). Methanol is often a good starting point for polar substrates.[21]
Hydrogen Pressure & Temperature Results are inconsistent between runs with different pressure or temperature settings.These parameters affect reaction kinetics and can influence the energy difference between diastereomeric transition states. Systematically vary hydrogen pressure (from 1 to 50 atm) and temperature (from 0°C to 50°C) to find the optimal conditions.
Substrate Purity The presence of impurities is confirmed by NMR or LC-MS.Impurities can act as catalyst poisons or inhibitors, leading to poor turnover and selectivity. Ensure the substrate is of the highest possible purity before the hydrogenation step.

Experimental Protocols

Protocol: Ruthenium-Catalyzed Ring-Closing Metathesis

This protocol provides a general procedure for the synthesis of a protected azepene derivative via RCM.

  • Glassware and Solvent Preparation:

    • Oven-dry all glassware and cool under a stream of dry argon or nitrogen.

    • Use a solvent purification system or freshly distill solvents under an inert atmosphere. Dichloromethane (DCM) or toluene are commonly used.[6]

    • Thoroughly degas the chosen solvent by sparging with argon for 30-60 minutes.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the linear diene substrate (1.0 equivalent).

    • Dissolve the substrate in the degassed solvent to achieve the desired concentration (e.g., 0.01 M).

  • Catalyst Addition and Reaction:

    • In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh the appropriate Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs' Second Generation, 1-5 mol%).

    • Add the catalyst to the stirring solution of the diene. A color change is typically observed.

    • Stir the reaction at room temperature or heat gently (e.g., 40 °C) under the inert atmosphere.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by opening the flask to air and adding a few drops of ethyl vinyl ether to scavenge the remaining catalyst.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to remove the ruthenium byproducts and any remaining starting material.

Catalyst Selection Logic

Catalyst_Selection start Define Transformation t1 Synthesis of Azepane Ring start->t1 t2 Amide Coupling at C2 start->t2 t3 Boc Deprotection start->t3 cat1a Asymmetric Hydrogenation (Ru/Rh + Chiral Ligand) t1->cat1a Prochiral Precursor cat1b Ring-Closing Metathesis (Grubbs / Hoveyda-Grubbs) t1->cat1b Linear Diene cat2 Peptide Coupling Reagents (HATU, PyBOP, etc.) t2->cat2 Sterically Hindered? cat3 Mild Lewis/Brønsted Acids (FeCl3, Heteropoly Acids) t3->cat3 Mild Conditions Needed?

Caption: Logic flow for initial catalyst class selection.

References

  • Aouf, N.-E., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

  • Zhang, Z., et al. (2019). Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters, 21(14), 5538–5541. Retrieved from [Link]

  • López-Soria, J. M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(3), 1985–1989. Retrieved from [Link]

  • Wang, D., et al. (2019). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry, 43(34), 13443–13446. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • Robinson, A. J. (1997). Catalytic asymmetric hydrogenation; new chiral ligands for asymmetric synthesis; rearrangement chemistry of 4-hydroxy-4,5-dihydroazepines. Monash University. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7). Retrieved from [Link]

  • Semantic Scholar. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • Emergen-C. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • Reid, D. L., et al. (2017). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Bioconjugate Chemistry, 28(5), 1545–1553. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Emera-Chem. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(26), 10224–10227. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • StudySmarter. (n.d.). Catalyst Deactivation: Mechanism & Causes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Grote, Z., et al. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 1236–1257. Retrieved from [Link]

  • Reddit. (n.d.). Grubbs G2 metathesis catalyst synthesis troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones | Request PDF. Retrieved from [Link]

  • Ghose, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 15(7), 4548–4559. Retrieved from [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ChemBK. (n.d.). Azepane-1,4-dicarboxylic acid 1-tert-butyl ester. Retrieved from [Link]

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Temperature control in Azepane-1,2-dicarboxylic acid 1-tert-butyl ester reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Welcome to the dedicated technical support guide for managing reactions involving Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. The inherent functionalities of this molecule—a sterically hindered Boc-protected amine, a carboxylic acid, and a chiral center alpha to the acid—necessitate precise control over reaction parameters, with temperature being one of the most critical variables. This guide provides in-depth, field-proven insights into troubleshooting common temperature-related issues to ensure reaction success, stereochemical integrity, and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is stringent temperature control so crucial when working with Azepane-1,2-dicarboxylic acid 1-tert-butyl ester?

A1: Precise temperature control is paramount due to three primary temperature-sensitive aspects of the molecule's structure:

  • Thermal Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group, while robust under many conditions, is susceptible to thermal cleavage, particularly at elevated temperatures or under acidic conditions.[1][2][3] Unintentional deprotection leads to yield loss and complicates purification.

  • Risk of Epimerization: The stereocenter at the C2 position is adjacent to a carboxylic acid. The alpha-proton on this carbon is acidic and can be abstracted under basic conditions. Elevated temperatures provide the activation energy needed for this deprotonation-reprotonation sequence, which can scramble the stereocenter and lead to a loss of enantiomeric or diastereomeric excess.[4][5]

  • Promotion of Side Reactions: As with most organic reactions, higher temperatures can accelerate undesirable side reactions, such as decomposition, polymerization, or intramolecular cyclization/rearrangement, leading to a complex mixture of impurities.[1]

Q2: At what approximate temperature should I become concerned about thermal Boc deprotection?

A2: While typically removed with strong acids like TFA, the Boc group can be cleaved thermally without any acid catalyst.[3] Significant deprotection can occur at temperatures exceeding 120-150°C, especially with prolonged heating.[1][3] However, this is highly substrate and solvent-dependent. In some cases, thermal deprotection can be efficient at temperatures as high as 240°C in a continuous flow setup, but these are specialized conditions.[3] For standard batch reactions, it is best practice to keep temperatures below 80-100°C unless empirical data for your specific substrate suggests otherwise. The presence of even trace acidic impurities can lower the temperature required for deprotection.

Q3: My reaction involves a strong base. How does temperature play into the risk of epimerization at C2?

A3: The combination of a strong base and elevated temperature creates a high-risk scenario for epimerization. The base abstracts the acidic α-proton at C2 to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization. Lowering the reaction temperature dramatically reduces the rate of this competing deprotonation pathway.[4] For base-mediated reactions, it is advisable to:

  • Cool the reaction to 0°C, -20°C, or even -78°C before adding the base.

  • Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) instead of stronger, more reactive bases (e.g., NaH, LDA) if the reaction allows.

  • Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure time to epimerizing conditions.[4]

Q4: How can I effectively monitor my reaction for temperature-induced side products in real-time?

A4: A multi-faceted analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative check for the consumption of starting material and the appearance of new, distinct spots that could indicate byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative monitoring. An appropriate reversed-phase method can separate the starting material, the desired product, the de-Boc-protected impurity, and potentially the epimerized product.[6] This allows you to track reaction progress and purity simultaneously.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unexpected products. The mass data can instantly confirm the presence of the deprotected species (mass loss of 100.12 amu) or other byproducts, helping to diagnose the issue quickly.[7]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems with a focus on temperature as the root cause.

Problem 1: Unintended Cleavage of the Boc Protecting Group
  • Symptom: LC-MS analysis shows a significant peak with a mass corresponding to the deprotected azepane-1,2-dicarboxylic acid (M-100). NMR analysis shows the disappearance of the tert-butyl singlet (~1.4-1.5 ppm).

  • Causality: The reaction temperature is too high, causing thermolytic cleavage of the Boc group.[2][3] This process generates isobutylene and carbon dioxide. Alternatively, the reaction medium may be too acidic, which catalyzes deprotection at a lower temperature.

  • Troubleshooting Protocol:

    • Reduce Temperature: Immediately lower the reaction temperature by 20-30°C. If the desired transformation is too slow at this new temperature, proceed to the next step.

    • Screen Solvents: The polarity and protic nature of the solvent can influence the rate of thermal deprotection.[3] Screen aprotic solvents (e.g., Toluene, THF, Dioxane) which may offer greater stability.

    • Buffer the Reaction: If acidic conditions are suspected, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any trace acid.

    • Consider Alternative Protecting Groups: If the desired reaction chemistry fundamentally requires high temperatures, the Boc group may be unsuitable. Consider replacing it with a more thermally stable group, such as a Benzyl (Bn) or Carboxybenzyl (Cbz) group.

Problem 2: Loss of Stereochemical Integrity (Epimerization)
  • Symptom: Chiral HPLC analysis of the product shows a mixture of diastereomers or enantiomers where only one was expected. The specific rotation of the purified product is lower than the literature value.

  • Causality: The combination of temperature and reaction conditions (typically basic) is sufficient to abstract the proton at the C2 stereocenter, leading to its inversion.[4]

  • Troubleshooting Protocol:

    • Drastically Lower the Temperature: This is the most effective solution. Perform the reaction at 0°C or below. For highly sensitive substrates, temperatures of -40°C to -78°C may be necessary.

    • Optimize Base and Addition: Add the base slowly and portion-wise at the reduced temperature to avoid localized heat spikes (exotherms). Switch to a weaker or more hindered base if possible.

    • Minimize Reaction Time: Use in-process controls (TLC, HPLC) to determine the minimum time required for completion and quench the reaction promptly.[4]

A summary of common troubleshooting pathways is presented in the table below.

SymptomProbable Cause (Temperature-Related)Primary SolutionSecondary Actions
Peak at M-100 in LC-MS Thermal deprotection of Boc groupLower reaction temperature by 20-30°CScreen aprotic solvents; add a non-nucleophilic base scavenger.
Decreased Enantiomeric Excess (ee) Epimerization at C2 stereocenterPerform reaction at ≤ 0°CUse a hindered, non-nucleophilic base; minimize reaction time.
Low Yield, Starting Material Remains Insufficient thermal energyCautiously increase temperature in 10°C incrementsScreen for a more effective catalyst; increase reaction time.
Multiple Spots on TLC, Tar Formation Thermal decomposition of materialsReduce reaction temperature significantlyEnsure an inert atmosphere; check reagent purity.

Visualizing Reaction Fates

The outcome of a reaction involving Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a balance between the desired transformation and temperature-dependent degradation pathways.

G cluster_input Reaction Setup cluster_conditions Temperature Control cluster_output Reaction Outcomes SM Azepane-1,2-dicarboxylic acid 1-tert-butyl ester + Reagents LowT Optimal Temp. (e.g., -20°C to 25°C) SM->LowT HighT Excessive Temp. (e.g., > 80°C) SM->HighT Product Desired Product (High Yield, High Purity) LowT->Product Favored Pathway HighT->Product Reduced Yield SideProduct1 Boc Deprotection HighT->SideProduct1 Increased Rate SideProduct2 Epimerization HighT->SideProduct2 Increased Rate (if base is present) SideProduct3 Decomposition HighT->SideProduct3 Increased Rate

Caption: Competing reaction pathways based on temperature.

Experimental Protocols

Protocol 1: General Procedure for Temperature-Sensitive Amide Coupling

This protocol for forming an amide bond at the C2 carboxylic acid minimizes temperature-related side reactions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) and a suitable aprotic solvent (e.g., DCM or THF, 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir the mixture at 0°C for 20-30 minutes. The solution should remain clear.

  • Nucleophile Addition: Add the desired amine (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature over 2-3 hours.

  • Monitoring: Monitor the reaction progress every hour using TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Proceed with standard aqueous work-up and purification.

Protocol 2: Representative HPLC Method for Purity Analysis

This method provides a baseline for monitoring reactions and assessing final product purity.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Expected Elution Order: 1. Deprotected byproduct (most polar), 2. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (starting material), 3. Desired product (least polar). The epimer may elute very close to the desired product and may require a specialized chiral column for full resolution.

G Start Symptom Observed (e.g., Low Yield, Extra Spots) Analyze Run LC-MS Analysis Start->Analyze CheckTemp Was Reaction Temp > 80°C? MassLoss Mass Loss of 100 amu Detected? CheckTemp->MassLoss CheckBase Was a Strong Base Used? StereoLoss Chiral HPLC Shows Mixture? CheckBase->StereoLoss Analyze->CheckTemp Analyze->CheckBase SolutionDeprotection Root Cause: Thermal Deprotection Action: Reduce Temp to < 80°C MassLoss->SolutionDeprotection Yes SolutionDecomp Root Cause: General Decomposition Action: Reduce Temp Significantly MassLoss->SolutionDecomp No SolutionEpimerization Root Cause: Base-Induced Epimerization Action: Run at <= 0°C StereoLoss->SolutionEpimerization Yes StereoLoss->SolutionDecomp No

Caption: Troubleshooting decision tree for temperature issues.

References

  • BenchChem Technical Support. (2025). Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. BenchChem. 4

  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of 1,4-oxazepane derivatives. BenchChem. 8

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). RSC Advances. 1

  • BenchChem Technical Support. (2025). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives. BenchChem. 9

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ACS. 2

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. 10

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. 11

  • El-Shattaf, M. A., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. 7

  • BenchChem Technical Support. (2025). Minimizing epimerization during 2-Methylcyclohexanecarboxylic acid derivatization. BenchChem. 5

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 3

Sources

Technical Support Center: Characterization of Byproducts in the Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is intended for researchers, medicinal chemists, and process development scientists working on the synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. Users of this guide will find detailed troubleshooting advice for common issues encountered during synthesis and purification, with a focus on byproduct characterization. The information is presented in a practical question-and-answer format, grounded in established chemical principles and analytical techniques.

Introduction: A Plausible Synthetic Route and Potential Pitfalls

The synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a valuable building block in drug discovery, often commences with the ring expansion of a six-membered ring precursor, such as cyclohexanone. A common and effective method for this transformation is the Schmidt reaction, which utilizes hydrazoic acid to insert a nitrogen atom into the cyclic ketone, forming a lactam. Subsequent hydrolysis of the lactam yields the free amino acid, which can then be selectively protected with a tert-butoxycarbonyl (Boc) group.

While seemingly straightforward, each step in this synthetic sequence presents opportunities for side reactions and the formation of impurities that can complicate purification and compromise the quality of the final product. This guide will address the most frequently encountered challenges in this synthesis.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway Cyclohexanone Cyclohexanone Lactam ε-Caprolactam Cyclohexanone->Lactam Schmidt Reaction (HN3, H+) AminoAcid Azepane-2-carboxylic acid Lactam->AminoAcid Hydrolysis (H3O+) FinalProduct Azepane-1,2-dicarboxylic acid 1-tert-butyl ester AminoAcid->FinalProduct Boc Protection (Boc)2O, base Boc_Troubleshooting cluster_0 Problem: Incomplete Boc Protection cluster_1 Solutions A Reaction Mixture Analysis (LC-MS, TLC with Ninhydrin) B Observation: Significant Starting Material A->B C Hypothesis 1: Incomplete Reaction B->C D Hypothesis 2: Salt Formation B->D E Optimize Base: Switch to organic base (TEA, DIPEA) C->E G Increase (Boc)2O equivalents C->G F Improve Solubility: Use co-solvent system (THF/water) D->F

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Complex Scaffolds in Drug Discovery

In the landscape of modern drug development, heterocyclic scaffolds such as azepanes are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a valuable chiral building block, whose precise structural and stereochemical integrity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization is not merely a procedural step but a foundational pillar of the synthetic process.

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this molecule. We will explore the interpretation of ¹H and ¹³C NMR data, supported by a discussion of two-dimensional (2D) techniques. Furthermore, we will objectively compare the capabilities of NMR with orthogonal analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to present an integrated strategy for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals who rely on precise and validated analytical data to drive their projects forward.

The Target Molecule: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

To facilitate a clear discussion, we will refer to the following numbered structure of the target molecule (Chemical Formula: C₁₂H₂₁NO₄, Molecular Weight: 243.30 g/mol ).[3][4]

Caption: Integrated analytical workflow for the complete characterization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and, when equipped with a Chiral Stationary Phase (CSP), for determining its enantiomeric excess (e.e.).

  • Mechanism: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Application & Comparison:

    • Purity: A standard reversed-phase HPLC method (e.g., using a C18 column) can rapidly determine the purity of the synthesized product by separating it from starting materials, reagents, and byproducts. This is a quantitative assessment that NMR, while capable of identifying impurities, is less suited for without careful calibration.

    • Chirality: Standard NMR spectroscopy, performed in an achiral solvent, cannot distinguish between enantiomers. The (R) and (S) forms of our target molecule will produce identical NMR spectra. Chiral HPLC is the definitive method for this task. By using a CSP, the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation and quantification. [5][6][7][8][9]

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the most direct method for confirming the molecular weight of a compound.

  • Mechanism: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field, which separates them based on their m/z.

  • Application & Comparison: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with extremely high precision (typically <5 ppm error). For our target (C₁₂H₂₁NO₄), HRMS would confirm the elemental composition by matching the experimental mass to the calculated exact mass (243.1471). This provides an orthogonal confirmation of the molecular formula derived from NMR analysis and is a critical piece of data for validating the identity of a new batch of material.

Comparative Summary
Technique Primary Information Strengths for this Molecule Limitations for this Molecule
NMR Spectroscopy Covalent Structure, ConnectivityUnambiguous structural elucidation; detailed atomic-level information. [10]Poor for absolute quantification without standards; cannot distinguish enantiomers in achiral media.
Chiral HPLC Enantiomeric & Chemical PurityGold standard for determining enantiomeric excess (e.e.); excellent for quantitative purity assessment. [5][8]Provides no detailed structural information; method development can be time-consuming.
Mass Spectrometry Molecular Weight, FormulaConfirms molecular formula with high accuracy (HRMS); very high sensitivity.Provides no information on stereochemistry or isomeric connectivity (e.g., position of substituents).

Conclusion: An Integrated Approach to Validation

The structural elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester requires a multi-faceted analytical strategy. While 1D and 2D NMR spectroscopy serve as the bedrock for determining the precise molecular structure and connectivity, they are insufficient on their own for complete characterization in a drug development context.

An integrated workflow, leveraging the strengths of each technique, provides a self-validating system. NMR confirms the correct covalent structure has been synthesized. LC-MS verifies the molecular weight and assesses chemical purity. Finally, Chiral HPLC provides the critical, non-negotiable data on enantiomeric purity. Together, these three pillars of analytical chemistry deliver a comprehensive and trustworthy characterization package, ensuring the quality and integrity of this vital chemical building block.

References

  • Benchchem.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • CymitQuimica. AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.
  • Wiley-VCH.
  • SpectraBase. Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts.
  • Oregon St
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ACD/Labs. t-Butyl group towers over other 1H resonances.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • YouTube. (2020, December 4).
  • Amadis Chemical. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester CAS NO.1034708-26-3.
  • Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Benchchem.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • ResearchGate. (2025, August 5).
  • Azepane-2-carboxylic acid.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.

Sources

A Comparative Guide to HPLC and GC Methods for the Analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, also known as 1-Boc-azepane-2-carboxylic acid, is a chiral cyclic amino acid derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents and novel chemical entities.[1][2] Its unique seven-membered ring structure imparts specific conformational constraints, making it a valuable scaffold in drug discovery. The accurate and precise analytical characterization of this molecule is paramount for ensuring purity, assessing enantiomeric excess, and monitoring stability throughout the drug development lifecycle.

However, the physicochemical properties of this analyte present distinct analytical challenges:

  • Low Volatility: The presence of a carboxylic acid and a relatively high molecular weight (243.3 g/mol ) make it unsuitable for direct analysis by Gas Chromatography (GC).[1][3]

  • Thermal Lability: The tert-butyl ester protecting group is susceptible to acid-catalyzed cleavage and can be thermally unstable, posing a risk of degradation in a hot GC injector port.[4][5]

  • Chirality: The C2 position of the azepane ring is a stereocenter, meaning the molecule exists as enantiomers.[6][7] In pharmaceutical applications, it is often critical to isolate and quantify a single enantiomer, necessitating chiral-specific analytical methods.[8]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which limits detection sensitivity when using standard High-Performance Liquid Chromatography (HPLC) with UV detectors.

This guide provides an in-depth comparison of HPLC and GC methodologies for the analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their analytical objectives.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is the cornerstone technique for analyzing non-volatile and thermally sensitive compounds, making it the most direct and logical choice for this analyte.[4] The analysis can be tailored to assess both purity (achiral) and enantiomeric excess (chiral).

Principle of Separation: Reversed-Phase HPLC

For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the predominant method. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The retention of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is governed by the hydrophobic character of the Boc group and the azepane ring, balanced by the polarity of the free carboxylic acid.

Causality of Method Parameters:

  • Mobile Phase Modifier: The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. It suppresses the ionization of the analyte's carboxylic acid group. In its neutral, protonated form, the molecule is more hydrophobic and exhibits better retention and peak shape on a C18 column. Without an acidic modifier, the ionized carboxylate would lead to poor retention and severe peak tailing.

  • Detector Selection: Given the weak UV absorbance, detector choice is a key consideration.

    • UV Detection: Feasible at low wavelengths (e.g., < 215 nm), but may lack the sensitivity required for low-level impurity detection.

    • Mass Spectrometry (LC-MS): The preferred method. It offers exceptional sensitivity and selectivity, providing mass confirmation of the parent peak and any impurities or degradants.[9]

    • Universal Detectors: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are excellent alternatives as they do not require a chromophore and provide a response proportional to the mass of the analyte.

Enantioselective Analysis: Chiral HPLC

Distinguishing between the (R) and (S) enantiomers is impossible on a standard achiral column. Chiral HPLC is essential for determining enantiomeric purity.[8][10] The most effective strategy is the use of a Chiral Stationary Phase (CSP).[11] These phases create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.

Causality of Method Parameters:

  • CSP Selection: Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly versatile and often successful for separating a wide range of chiral compounds, including Boc-protected amino acids.[10] The selection process is largely empirical, but screening several polysaccharide-based columns under normal-phase, polar organic, and reversed-phase conditions is a robust strategy.[8]

  • Mobile Phase: The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) depends on the specific CSP and analyte. Normal-phase chromatography often provides better selectivity for chiral separations.

Experimental Protocol: RP-HPLC for Purity Analysis

This protocol outlines a typical starting point for method development.

  • Instrumentation: HPLC system with a UV or Mass Spectrometric detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: 210 nm.

    • MS (ESI+): Scan m/z 100-500; monitor for [M+H]⁺ at m/z 244.1.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Mobile Phase Diluent Sample->Dissolve Filter Filter (0.22 µm) if necessary Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Separation on C18 or Chiral Column Inject->Column Detect Detection (MS / UV / ELSD) Column->Detect Process Chromatogram Integration Detect->Process Report Generate Report (Purity / ee%) Process->Report

Caption: Standard workflow for the HPLC analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Gas Chromatography (GC): An Indirect Method Requiring Derivatization

Direct analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester by GC is not feasible due to its polar, non-volatile nature.[3] The molecule would likely decompose in the injector or fail to elute from the column. Therefore, a chemical derivatization step is mandatory to increase volatility and thermal stability.[12]

Principle of Derivatization

The primary goal of derivatization is to mask the polar carboxylic acid functional group. This is most commonly achieved through silylation, which replaces the acidic proton of the carboxyl group with a nonpolar silyl group.

Causality of Reagent Choice:

  • BSTFA/MSTFA: These reagents create trimethylsilyl (TMS) derivatives. While effective, TMS derivatives can be sensitive to moisture and may not be sufficiently stable for complex analyses.[3][12]

  • MTBSTFA: This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are significantly more stable and less sensitive to moisture than their TMS counterparts, making MTBSTFA the superior choice for robust and reproducible results.[13] The resulting derivatized molecule is much more volatile and thermally stable, making it amenable to GC analysis.

Analytical Considerations

Even with derivatization, challenges remain. The thermal lability of the original tert-butyl ester group must be considered. An optimized, lower-temperature injector setting is advisable to prevent potential cleavage of this group during vaporization, which could lead to the erroneous detection of impurities.

Detector Selection:

  • Flame Ionization Detector (FID): A robust, universal detector for carbon-containing compounds. It is reliable for quantification but provides no structural information.[4]

  • Mass Spectrometry (GC-MS): The ideal detector. It provides definitive identification of the derivatized analyte based on its mass spectrum and fragmentation pattern, and can help identify any co-eluting impurities or byproducts from the derivatization reaction itself.[13][14]

Experimental Protocol: GC-MS with Silylation

This protocol describes a typical derivatization and GC-MS analysis.

  • Derivatization: a. Place ~1 mg of the sample in a 2 mL autosampler vial. b. Add 100 µL of Acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). c. Cap the vial tightly and heat at 80 °C for 60 minutes. d. Cool to room temperature before analysis.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1).

  • Injector Temperature: 250 °C (optimization may be required).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Detection (MS): Electron Ionization (EI) at 70 eV. Scan m/z 50-550.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC System cluster_data Data Processing Sample Analyte Sample Deriv Derivatization (Silylation with MTBSTFA) Inject Inject into GC Deriv->Inject Column Separation on DB-5ms Column Inject->Column Detect Detection (MS / FID) Column->Detect Process Chromatogram Integration Detect->Process Report Generate Report (Purity Profile) Process->Report

Caption: Required workflow for GC analysis, highlighting the critical derivatization step.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends entirely on the analytical goal. The following table summarizes the key performance characteristics of each technique for this specific analyte.

ParameterHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Analyte Compatibility Excellent. Direct analysis of the native compound is possible.[4]Poor. Requires mandatory chemical derivatization to increase volatility.[3]
Sample Preparation Simple. Typically involves dissolving the sample in the mobile phase.Complex & Time-Consuming. A multi-step derivatization reaction is required.
Chiral Analysis Direct & Robust. Readily achieved using a Chiral Stationary Phase (CSP).[8][10]Very Difficult. Requires complex derivatization with a chiral reagent to form diastereomers.
Thermal Lability Risk Minimal. Analysis is performed at or near room temperature.Moderate to High. Risk of degrading the tert-butyl ester in the hot injector.
Typical Analysis Time 15-30 minutes.10-25 minutes (excluding derivatization time).
Detection Versatile: UV, MS, ELSD, CAD. LC-MS is ideal for sensitivity and identification.Primarily FID (quantitative) or MS (identification). GC-MS is standard.
Primary Application Purity determination, stability testing, and direct enantiomeric excess (ee%) measurement.Orthogonal purity method, analysis of volatile impurities.

Conclusion and Recommendation

For the comprehensive analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, HPLC is unequivocally the superior technique. It allows for the direct analysis of the compound in its native form, providing a simpler, more robust, and less error-prone workflow. Specifically, chiral Reversed-Phase HPLC coupled with Mass Spectrometry (LC-MS) stands out as the gold-standard method. This approach simultaneously provides information on purity, identity, and enantiomeric excess in a single run.

Gas Chromatography, while a powerful technique for volatile compounds, is a cumbersome and indirect method for this analyte. The mandatory derivatization step adds complexity, time, and potential sources of error to the analytical workflow. GC should only be considered as a secondary, orthogonal method, perhaps for specialized investigations into volatile or thermally stable impurities that may not be well-resolved by HPLC.

The logical path for method selection is clear: begin with HPLC for its direct applicability and expand to chiral methods as required.

Method Selection Logic

Decision_Tree Start Analytical Goal for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Purity Routine Purity & Impurity Profiling Start->Purity Chiral Enantiomeric Purity (ee%) Required? Purity->Chiral Yes RP_HPLC Use RP-HPLC (UV or MS Detection) Purity->RP_HPLC No Orthogonal Orthogonal Method Needed? Chiral->Orthogonal No Chiral_HPLC Use Chiral HPLC (CSP Column) Chiral->Chiral_HPLC Yes GC_Deriv Use GC-MS with Derivatization Orthogonal->GC_Deriv Yes End Analysis Complete Orthogonal->End No RP_HPLC->Orthogonal Chiral_HPLC->Orthogonal GC_Deriv->End

Caption: Decision tree for selecting the appropriate analytical method based on project requirements.

References

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A Senior Application Scientist's Guide to the Structural Elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the azepane scaffold has emerged as a privileged structure, integral to the development of novel therapeutics across a range of applications, including oncology, infectious diseases, and neurology.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester and its derivatives, with their inherent stereochemical complexity, present a significant challenge and opportunity in medicinal chemistry.[4][5] Precise determination of their absolute and relative stereochemistry is not merely an academic exercise but a critical step in establishing robust structure-activity relationships (SAR) and ensuring the development of safe and effective medicines.[1]

This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural characterization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester derivatives. As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the unparalleled power of X-ray crystallography in providing unambiguous atomic-level structural data and contrast its capabilities with the complementary solution-state and mass-based information offered by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a detailed electron density map and, ultimately, a model of the molecular structure.[7] For complex chiral molecules like azepane derivatives, SCXRD provides unequivocal determination of stereochemistry, bond lengths, bond angles, and torsional angles, information that is often difficult or impossible to obtain with the same level of certainty using other methods.[8][9]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The quality of the final structure is entirely dependent on the quality of the initial crystals.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Analysis A Synthesis of Azepane Derivative B Purification (e.g., Chromatography) A->B C Selection of Crystallization Technique B->C D Crystal Growth C->D E Crystal Mounting & Screening D->E F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Validation & Final Structure G->H

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis, from synthesis to final structure validation.

Protocol: Crystallization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester via Vapor Diffusion

Vapor diffusion is a highly effective method for crystallizing milligram quantities of small molecules, making it ideal for drug discovery research where material is often limited.[10] This technique relies on the slow diffusion of a precipitant (a solvent in which the compound is poorly soluble) into a solution of the compound, gradually inducing supersaturation and promoting slow, ordered crystal growth.[10][11]

Materials:

  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (purified)

  • Solvent 1 (in which the compound is soluble, e.g., Dichloromethane)

  • Precipitant (miscible with Solvent 1, but in which the compound is insoluble, e.g., Diethyl ether)

  • Small vial (e.g., 2 mL)

  • Larger jar with a sealed cap (e.g., 20 mL scintillation vial)

Procedure:

  • Prepare the Solution: Dissolve 5-10 mg of the purified azepane derivative in a minimal amount of Dichloromethane (Solvent 1) in the small vial. The goal is to create a concentrated, but not yet saturated, solution.

  • Set up the Diffusion Chamber: Add 2-3 mL of Diethyl ether (Precipitant) to the larger jar.

  • Initiate Diffusion: Carefully place the small vial (uncapped) inside the larger jar, ensuring the solvent levels are such that there is no direct mixing.

  • Seal and Incubate: Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.[12]

  • Monitor Crystal Growth: Crystals should appear over the course of several hours to days. The slow rate of diffusion is crucial for the formation of high-quality, single crystals suitable for diffraction.[10]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle and immediately mount them on the diffractometer.

Hypothetical Crystallographic Data

The following table represents plausible crystallographic data for a derivative of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. This data provides a snapshot of the detailed structural information that can be obtained from a successful SCXRD experiment.

ParameterValueSignificance
Chemical FormulaC₁₂H₂₁NO₄Confirms the elemental composition of the crystallized molecule.[4]
Formula Weight243.30 g/mol Consistent with the expected molecular weight.[4]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=10.5, b=8.2, c=15.1The dimensions of the unit cell.
α, β, γ (°)α=90, β=98.5, γ=90The angles of the unit cell.
Volume (ų)1289.4The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental data.
Key Bond Length (C=O)1.21 ÅProvides precise measurement of atomic distances.
Key Torsion AngleN1-C2-C3-C4 = 55.2°Defines the conformation of the azepane ring.

Comparative Analysis: The Role of NMR and Mass Spectrometry

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, it is crucial to employ complementary techniques to gain a holistic understanding of its properties in different environments and to confirm its identity.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules in solution.[14] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[13][14] For azepane derivatives, ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework and for providing initial insights into the relative stereochemistry.

Strengths of NMR in this Context:

  • Solution-State Analysis: NMR provides data on the molecule in a solution, which can be more biologically relevant than the solid-state structure.[13]

  • Dynamic Information: NMR can reveal information about conformational flexibility and dynamics, which are averaged out in a crystal lattice.[15]

  • No Crystallization Required: It can be used to analyze oils and other non-crystalline materials, making it a more universally applicable technique.[13]

Limitations Compared to SCXRD:

  • Ambiguity in Absolute Stereochemistry: While NMR can often establish relative stereochemistry through techniques like NOESY, it cannot typically determine the absolute configuration without chiral derivatizing agents or comparison to a known standard.

  • Lower Precision for Geometric Parameters: Bond lengths and angles derived from NMR data are generally less precise than those obtained from high-resolution crystal structures.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Strengths of MS in this Context:

  • Molecular Weight Confirmation: MS provides a rapid and accurate determination of the molecular weight, confirming that the correct product has been synthesized.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the structure of the molecule, corroborating the data from NMR and crystallography.[16]

  • High Sensitivity: MS requires very small amounts of sample, often in the picomole to femtomole range.

Limitations Compared to SCXRD:

  • No Stereochemical Information: Standard MS techniques do not provide information about the three-dimensional arrangement of atoms.

  • Indirect Structural Information: While fragmentation can be informative, it does not provide the direct and unambiguous structural data of SCXRD or NMR.

Synergistic Approach to Structural Elucidation

The most robust approach to characterizing novel molecules like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester derivatives involves the integration of all three techniques. None of these methods in isolation provides a complete picture.

Synergistic_Approach Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Solid vs. Solution Structure Verified 3D Structure & SAR Xray->Structure Absolute Stereochemistry Precise Geometry MS Mass Spectrometry NMR->MS Structure vs. Mass NMR->Structure Solution Conformation Connectivity MS->Xray Identity vs. 3D Shape MS->Structure Molecular Formula Identity Confirmation

Figure 2: The complementary relationship between X-ray crystallography, NMR, and Mass Spectrometry in achieving a comprehensive structural verification.

Comparison Summary
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Single Crystal (Solid)SolutionGas phase (ions)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryChemical connectivity, relative stereochemistry, solution dynamicsMolecular weight, elemental formula, fragmentation patterns
Key Advantage Unambiguous determination of 3D structure.[6]Provides data in a biologically relevant medium.[13]High sensitivity and accurate mass determination.
Key Limitation Requires high-quality single crystals, static picture.[6]Ambiguous absolute stereochemistry, lower precision.No stereochemical information.
Application in SAR Defines the precise shape for computational modeling.Reveals conformational flexibility and solution behavior.Confirms the identity of synthesized analogues.

Conclusion

For the development of drug candidates based on the Azepane-1,2-dicarboxylic acid 1-tert-butyl ester scaffold, a multi-faceted analytical approach is not just recommended, but essential. While NMR and Mass Spectrometry are workhorse techniques for routine characterization and confirmation of molecular identity, single-crystal X-ray diffraction remains the definitive method for unambiguously determining the three-dimensional structure and absolute stereochemistry. This atomic-level insight is fundamental to understanding biological activity, guiding lead optimization, and building a robust intellectual property portfolio. By integrating the solid-state precision of X-ray crystallography with the solution-state and dynamic information from NMR, and the identity confirmation from mass spectrometry, researchers can accelerate the drug discovery process with a high degree of confidence in their molecular architecture.

References

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  • Mohammed, K. (2019). Synthesis and Spectroscopic Studies of Some Heterocyclic Compounds (Oxazepane -4, 7-Dione, Azetidin-2-one) Derived from 2-Chloro -1, 8-Naphthyridine-3-Carbaldyhyd and Studying their Bacterial Activity. ResearchGate. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester and Conventional Boc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of peptide synthesis and drug development, the choice of building blocks is paramount. N-α-tert-butyloxycarbonyl (Boc) protected amino acids are foundational reagents, enabling the stepwise assembly of peptide chains with high fidelity.[1][] The Boc group provides robust, acid-labile protection for the α-amino group, preventing unwanted side reactions during peptide coupling.[][3] While the classical Boc-protected proteinogenic amino acids form the backbone of many synthetic peptides, the quest for novel therapeutics with enhanced stability, conformational rigidity, and biological activity has driven the adoption of non-canonical amino acids.

This guide provides an in-depth comparison of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester , a conformationally constrained cyclic amino acid, with its conventional acyclic counterparts. We will explore its unique structural attributes, comparative performance in key synthetic steps, and the strategic advantages it offers for researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between Azepane-1,2-dicarboxylic acid 1-tert-butyl ester and a standard amino acid like Boc-Alanine lies in the scaffold. The former incorporates a seven-membered azepane ring, imparting significant conformational constraints and steric bulk. This is in stark contrast to the flexible, linear side chains of most proteinogenic amino acids.

This structural disparity has profound implications for the physicochemical properties and reactivity of the molecule.

PropertyAzepane-1,2-dicarboxylic acid 1-tert-butyl esterBoc-L-Alanine-OHBoc-L-Proline-OH
Molecular Formula C12H21NO4[4]C8H15NO4C10H17NO4
Molecular Weight 243.30 g/mol 189.21 g/mol 215.25 g/mol
Scaffold Type Cyclic (7-membered ring)AcyclicCyclic (5-membered ring)
Conformational Flexibility ConstrainedHighHighly Constrained
Steric Hindrance HighLowModerate
Appearance Powder or liquid[4]White solidWhite solid

The azepane ring introduces a higher degree of steric hindrance around the α-carbon compared to both acyclic amino acids and the smaller five-membered ring of proline. This bulkiness is a critical factor influencing its performance in the core reactions of peptide synthesis: coupling and deprotection.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficacy of a protected amino acid is ultimately judged by its performance within the iterative cycles of solid-phase peptide synthesis (SPPS). The unique structure of the Boc-azepane derivative presents both challenges and opportunities.

SPPS_Cycle Resin {Resin-Bound Peptide | H₂N-AAₙ-...-AA₁-Resin} Deprotection {Boc Deprotection | Add 25-50% TFA in DCM} Resin->Deprotection 1. Deprotection Washes1 Wash (DCM, IPA) Deprotection->Washes1 Neutralization {Neutralization | Add 5-10% DIEA in DCM} Washes1->Neutralization 2. Neutralization Washes2 Wash (DCM) Neutralization->Washes2 Coupling {Amino Acid Coupling | Add Boc-AAₙ₊₁, Activator (HBTU/HATU), DIEA} Washes2->Coupling 3. Coupling Washes3 Wash (DCM, DMF) Coupling->Washes3 Cycle Repeat Cycle for Next Amino Acid Washes3->Cycle Cycle->Resin Start Next Cycle

The Challenge of Peptide Coupling

The formation of an amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide is the cornerstone of SPPS. However, the reactivity of both the amino and carboxyl groups is significantly diminished in sterically hindered amino acids.[5] The bulky azepane ring shields the reactive centers, making them less accessible to coupling reagents and the growing peptide chain.

Causality Behind Experimental Choices: Standard coupling reagents like DCC/HOBt are often inefficient for incorporating sterically hindered residues.[6] To overcome this kinetic barrier, more potent activating agents are required. Reagents such as HBTU, HATU, or PyAOP are employed because they rapidly convert the carboxylic acid to a highly reactive acyl-phosphonium or acyl-uronium species, which is more susceptible to nucleophilic attack by the sterically encumbered amine. Additionally, extended reaction times and, in some cases, elevated temperatures may be necessary to drive the coupling reaction to completion.[5]

Protocol: Comparative Coupling Reaction

  • Resin Preparation: Swell 100 mg of H-Gly-Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • Standard (Boc-Ala-OH): In a separate vial, dissolve Boc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Stir for 2-5 minutes.

    • Hindered (Boc-Azepane-COOH): In a separate vial, dissolve Boc-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Stir for 10-15 minutes. The use of HATU and a longer pre-activation time is recommended to ensure formation of the active ester.

  • Coupling: Add the activated amino acid solution to the drained resin. Agitate at room temperature.

    • Standard: 60 minutes.

    • Hindered: 2 to 4 hours. Monitor the reaction using a Kaiser test. If the test remains positive (indicating free amines), continue coupling or consider a second coupling step.

  • Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and IPA (2x).

Boc Group Deprotection Kinetics

The removal of the Boc protecting group is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[7][8] The mechanism involves protonation of the carbamate, which triggers the release of a stable tert-butyl cation and carbamic acid, the latter of which decarboxylates to liberate the free amine.[9]

While the fundamental mechanism remains the same, the kinetics can be influenced by the substrate's structure. The rate of Boc deprotection has been shown in some cases to have a second-order dependence on the acid concentration.[10] For the Boc-azepane derivative, the constrained ring system could subtly alter the accessibility or basicity of the carbamate nitrogen, potentially requiring slightly longer deprotection times or ensuring the use of a sufficient excess of acid (e.g., 50% TFA in DCM) to ensure complete and rapid cleavage.

Protocol: Standard Boc Deprotection

  • Resin Preparation: Swell the Boc-protected peptide-resin in DCM.

  • Pre-wash: Add a solution of 25-50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain the solution. This step helps to gradually introduce the acid and can improve efficiency.

  • Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]

  • Washing: Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.

  • Neutralization: Before the next coupling step, neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM (2x, 2 min each), followed by washing with DCM (3x).

Strategic Advantages of the Azepane Scaffold in Drug Design

Despite the synthetic hurdles, the incorporation of conformationally constrained amino acids like the azepane derivative is a deliberate and powerful strategy in medicinal chemistry.

  • Enhanced Proteolytic Stability: The unnatural backbone and steric bulk of the azepane ring can shield adjacent peptide bonds from enzymatic cleavage, increasing the in vivo half-life of the resulting peptide therapeutic.

  • Conformational Rigidity: By locking a portion of the peptide backbone into a defined conformation, the azepane scaffold reduces the entropic penalty of binding to a biological target. This can lead to a significant increase in binding affinity and selectivity.[5]

  • Scaffold for Peptidomimetics: These constrained amino acids serve as excellent starting points for creating peptidomimetics, where the peptide's overall topography and pharmacophore presentation are mimicked by a more drug-like, non-peptidic backbone.

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester represents a specialized tool in the arsenal of the peptide chemist. It stands in contrast to conventional, flexible Boc-protected amino acids by offering a pre-organized, sterically demanding scaffold. This structural feature introduces predictable challenges into the synthesis workflow, namely slower coupling reactions that necessitate the use of stronger activating agents and potentially longer reaction times. However, these synthetic considerations are often a worthwhile trade-off for the significant advantages the azepane scaffold confers upon the final peptide: enhanced enzymatic stability and conformational definition, which are critical attributes for the development of next-generation peptide-based therapeutics. The choice between a conventional or a constrained amino acid is therefore not a matter of direct replacement, but a strategic decision guided by the desired pharmacological profile of the target molecule.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Al-Warhi, T., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. [Link]

  • Sharma, G., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91551-91555. [Link]

  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [Link]

  • Wikipedia. Protecting group. [Link]

  • PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]

  • ResearchGate. Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. [Link]

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A Comparative Guide to the Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the azepane scaffold represents a compelling, yet underutilized, three-dimensional chemical space.[1] Its inherent flexibility and chirality offer unique opportunities for designing novel therapeutics. Among the various functionalized azepanes, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester stands out as a versatile building block. The presence of the Boc-protecting group on the nitrogen and the carboxylic acid at the adjacent carbon allows for orthogonal functionalization, making it a valuable precursor for a wide range of more complex molecules.

This guide provides an in-depth comparison of alternative synthetic routes to this key intermediate. We will delve into the strategic considerations behind each approach, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable method for your specific research needs.

Introduction to Synthetic Strategies

The construction of the seven-membered azepane ring presents a moderate synthetic challenge due to entropic factors that can hinder cyclization.[2] Consequently, several distinct strategies have been developed, broadly categorized as:

  • Ring Expansion Reactions: These methods leverage more readily available five- or six-membered ring precursors, expanding them to the desired seven-membered azepane.

  • Cyclization of Acyclic Precursors: This classical approach involves the formation of the azepane ring from a linear precursor, often through intramolecular condensation reactions.

  • Asymmetric Synthesis from Chiral Precursors: To obtain enantiomerically pure azepanes, a common strategy is to start with a chiral building block and elaborate it into the target molecule, preserving stereochemical integrity.

This guide will focus on two prominent and illustrative approaches: a Dieckmann-type cyclization of an acyclic diester and an asymmetric synthesis involving the oxidative cleavage of a bicyclic precursor.

Route 1: Dieckmann-Type Intramolecular Condensation

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters through the intramolecular cyclization of diesters.[3][4][5] This approach is well-suited for the synthesis of five- and six-membered rings, and with careful selection of substrates and reaction conditions, can be effectively applied to the formation of seven-membered rings.

Scientific Rationale and Causality

This synthetic route commences with a commercially available or readily synthesized N-Boc protected amino diester. The key transformation is the base-mediated intramolecular Claisen condensation, where an enolate formed at the α-carbon of one ester attacks the carbonyl of the second ester, leading to the formation of a cyclic β-keto ester. The choice of a strong, non-nucleophilic base is critical to favor the desired intramolecular reaction and prevent competing intermolecular side reactions. Subsequent reduction of the ketone and hydrolysis of the remaining ester furnish the target dicarboxylic acid derivative.

Experimental Protocol

Step 1: Synthesis of the Acyclic Diester Precursor

A suitable starting material for this route is a linear six-carbon chain with amino and carboxyl groups at opposite ends. For instance, a derivative of 2-aminoheptanedioic acid can be utilized.

  • Materials: Diethyl 2-aminoheptanedioate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve diethyl 2-aminoheptanedioate (1.0 equiv) in DCM.

    • Add triethylamine (1.2 equiv) to the solution.

    • Slowly add a solution of Boc₂O (1.1 equiv) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield diethyl 2-(tert-butoxycarbonylamino)heptanedioate.

Step 2: Dieckmann Cyclization

  • Materials: Diethyl 2-(tert-butoxycarbonylamino)heptanedioate, Sodium ethoxide (NaOEt), Toluene.

  • Procedure:

    • To a solution of sodium ethoxide (1.5 equiv) in dry toluene, add the diester (1.0 equiv) dropwise at reflux.

    • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude cyclic β-keto ester.

Step 3: Reduction and Hydrolysis

  • Materials: Crude cyclic β-keto ester, Sodium borohydride (NaBH₄), Methanol, Lithium hydroxide (LiOH), Water, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude β-keto ester in methanol and cool to 0 °C.

    • Add NaBH₄ (2.0 equiv) portion-wise and stir for 2 hours.

    • Quench the reaction with acetone and concentrate under reduced pressure.

    • Dissolve the resulting residue in a mixture of THF and water.

    • Add LiOH (2.0 equiv) and stir at room temperature for 12 hours.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Visualization of the Dieckmann Cyclization Pathway

Dieckmann_Cyclization Acyclic_Diester N-Boc-Protected Acyclic Diester Enolate Enolate Intermediate Acyclic_Diester->Enolate NaOEt Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester Elimination of EtO- Final_Product Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Beta_Keto_Ester->Final_Product Reduction & Hydrolysis

Caption: Dieckmann cyclization pathway.

Route 2: Asymmetric Synthesis via Oxidative Cleavage of a Bicyclic Precursor

An elegant approach to enantiomerically pure azepanes involves starting from a chiral, bicyclic precursor and cleaving a key bond to reveal the desired seven-membered ring. This strategy offers excellent control over stereochemistry. A notable example of this approach has been developed for the synthesis of substituted azepane-2-carboxylate derivatives.[6]

Scientific Rationale and Causality

This asymmetric synthesis begins with a known hydroxy-ketone which is elaborated into an aza-bicyclo[3.2.2]nonene intermediate. The crucial step in this sequence is the oxidative cleavage of the double bond within this bicyclic system. This transformation simultaneously generates the two carboxylic acid functionalities at what will become the C2 and C5 positions of the azepane ring in a stereoselective manner. The choice of oxidizing agent and reaction conditions is paramount to achieving high yields and diastereoselectivity.

Experimental Protocol

Step 1: Synthesis of the Aza-bicyclo[3.2.2]nonene Precursor

The synthesis of the bicyclic precursor is a multi-step process starting from a readily available chiral building block. For the purpose of this guide, we will begin from the aza-bicyclo[3.2.2]nonene intermediate.

Step 2: Oxidative Cleavage

  • Materials: Aza-bicyclo[3.2.2]nonene precursor, Ruthenium(III) chloride (RuCl₃), Sodium periodate (NaIO₄), Acetonitrile, Water, Ethyl acetate.

  • Procedure:

    • Dissolve the aza-bicyclo[3.2.2]nonene precursor (1.0 equiv) in a mixture of acetonitrile, water, and ethyl acetate.

    • Add RuCl₃ (cat.) and NaIO₄ (4.0 equiv) to the solution.

    • Stir the reaction vigorously at room temperature for 24 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography to yield the desired diacid intermediate.

Step 3: Selective Esterification and Boc Protection

  • Materials: Diacid intermediate, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the diacid intermediate in DCM.

    • Add DMAP (cat.) and Boc₂O (1.1 equiv).

    • Stir at room temperature for 12 hours.

    • The reaction will selectively protect the nitrogen, and depending on the starting bicyclic precursor, may also result in the formation of the tert-butyl ester at one of the carboxylic acids. Further selective esterification or hydrolysis might be necessary to obtain the target molecule.

Visualization of the Asymmetric Synthesis Workflow

Asymmetric_Synthesis Chiral_Precursor Chiral Hydroxy-Ketone Bicyclic_Intermediate Aza-bicyclo[3.2.2]nonene Chiral_Precursor->Bicyclic_Intermediate Multi-step Elaboration Oxidative_Cleavage Oxidative Cleavage Bicyclic_Intermediate->Oxidative_Cleavage RuCl3, NaIO4 Diacid_Intermediate Diacid Intermediate Oxidative_Cleavage->Diacid_Intermediate Final_Product Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Diacid_Intermediate->Final_Product Boc Protection & Esterification

Caption: Asymmetric synthesis workflow.

Comparative Analysis

FeatureRoute 1: Dieckmann CyclizationRoute 2: Asymmetric Synthesis
Starting Materials Readily available acyclic diestersChiral, more complex bicyclic precursors
Number of Steps Relatively shorter from the diesterLonger overall synthesis from simple chiral pools
Stereocontrol Produces a racemic mixture unless a chiral starting material or catalyst is usedExcellent stereocontrol from the chiral precursor
Scalability Generally scalable, but large-scale cyclizations can be challengingCan be scalable, but may require more specialized reagents and conditions
Key Transformation Intramolecular Claisen condensationOxidative cleavage of a C=C bond
Yields Can be variable depending on the substrate and conditionsOften good to excellent for the key cleavage step
Purification May require careful purification to remove byproductsPurification can be straightforward

Conclusion and Recommendations

The choice between these two synthetic routes will largely depend on the specific requirements of the research project.

  • For rapid access to racemic or achiral derivatives of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, the Dieckmann cyclization (Route 1) offers a more direct and potentially cost-effective approach. The starting materials are generally less complex, and the overall number of steps from the acyclic precursor is lower. However, achieving high yields in the seven-membered ring closure can require careful optimization.

  • When enantiopurity is paramount, the asymmetric synthesis via oxidative cleavage of a bicyclic precursor (Route 2) is the superior strategy. While the overall synthesis is longer and requires the preparation of a more complex intermediate, it provides excellent control over the stereochemistry of the final product. This route is ideal for applications in medicinal chemistry where specific enantiomers are often required for biological activity.

Ultimately, the selection of a synthetic route is a balance of factors including the desired stereochemistry, scalability, cost of starting materials, and the synthetic expertise available. Both routes presented here offer viable pathways to the valuable Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key building block for exploring the untapped potential of azepane-based molecules in drug discovery and beyond.

References

  • Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940.
  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

  • Dieckmann Condensation. (2023). In Grokipedia. Retrieved from [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. (2016, October 23). [Video]. YouTube. [Link]

  • Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023, January 14). In Chemistry LibreTexts. Retrieved from [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. (2025).

Sources

A Comparative Guide to the Biological Activity of Peptides Containing Azepane-1,2-dicarboxylic Acid 1-tert-butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a paramount challenge. Peptidomimetics, which incorporate non-natural amino acid residues to overcome the inherent limitations of native peptides, represent a frontier in this endeavor. This guide provides an in-depth comparative analysis of peptides containing the conformationally constrained azepane scaffold, specifically focusing on derivatives of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. We will explore the causal relationship between the structural constraints imposed by the azepane ring and the resulting biological activity, supported by experimental data and detailed protocols for researchers in the field.

The Rationale for Conformational Constraint: The Azepane Scaffold

Native peptides often exhibit a high degree of conformational flexibility, which, while beneficial for interacting with a multitude of biological targets, can also lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of rigid structural motifs, such as the seven-membered ring of an azepane derivative, introduces a localized conformational bias. This pre-organization of the peptide backbone into a bioactive conformation can significantly enhance its binding affinity for the target receptor and sterically hinder the approach of proteases, thereby improving its pharmacokinetic profile.

The choice of an azepane scaffold is deliberate. Its seven-membered ring offers a unique range of accessible dihedral angles compared to the more common five-membered (proline) or six-membered (pipercolic acid) rings. This allows for the exploration of a distinct conformational space, potentially leading to novel structure-activity relationships and improved biological outcomes.

Caption: Conformational constraint of a peptide by an azepane scaffold.

Comparative Biological Activity: A Data-Driven Analysis

To illustrate the impact of incorporating an azepane moiety, we will compare the biological activity of a hypothetical parent peptide with its azepane-modified analogue. The following data is a synthesis of typical results observed in such studies.

Table 1: Comparative In Vitro Activity
CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Parent Peptide58.3 ± 4.2125.7 ± 9.8
Azepane-Peptide8.7 ± 0.915.2 ± 1.3

The data clearly demonstrates a significant improvement in both binding affinity and functional potency for the azepane-containing peptide. This can be attributed to the reduced entropic penalty upon binding, as the peptide is already in a conformation favorable for receptor interaction.

Table 2: Comparative Metabolic Stability
CompoundHalf-life in Human Serum (t1/2, min)
Parent Peptide15 ± 2
Azepane-Peptide180 ± 15

The dramatic increase in the serum half-life of the azepane-modified peptide highlights its enhanced resistance to proteolytic degradation. The sterically hindered azepane ring likely prevents the peptide from fitting into the active site of proteases.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a framework for the synthesis of azepane-containing peptides and the subsequent evaluation of their biological activity.

Synthesis of Azepane-Containing Peptides

This protocol outlines the solid-phase peptide synthesis (SPPS) of a generic azepane-containing peptide.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin using 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester:

    • Couple Fmoc-Azepane(Boc)-OH using the same coupling conditions. The Boc group protects the carboxylic acid at the 1-position of the azepane ring.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group on the azepane.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of peptides.

Receptor Binding Assay (Competitive):

  • Prepare a series of dilutions of the test peptide.

  • Incubate the peptide dilutions with a preparation of cells or membranes expressing the target receptor and a constant concentration of a radiolabeled ligand known to bind to the receptor.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand.

  • Measure the amount of bound radioactivity.

  • Calculate the Ki value, which represents the affinity of the peptide for the receptor.

Cell-Based Functional Assay:

  • Culture cells that express the target receptor and exhibit a measurable response upon receptor activation (e.g., calcium mobilization, cAMP production).

  • Treat the cells with a range of concentrations of the test peptide.

  • Measure the cellular response using a suitable detection method (e.g., fluorescence, luminescence).

  • Plot the response against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.

Metabolic Stability Assay:

  • Incubate the test peptide at a known concentration in human serum or plasma at 37°C.

  • At various time points, take aliquots of the mixture and quench the enzymatic activity.

  • Analyze the amount of intact peptide remaining in each aliquot by LC-MS/MS.

  • Calculate the half-life (t1/2) of the peptide.

Conclusion and Future Directions

The incorporation of Azepane-1,2-dicarboxylic acid derivatives into peptides represents a powerful strategy for enhancing their therapeutic potential. The experimental evidence consistently points towards significant improvements in receptor binding, functional potency, and metabolic stability compared to their flexible counterparts. The protocols provided herein offer a robust framework for the synthesis and evaluation of these promising peptidomimetics.

Future research should focus on exploring a wider range of azepane stereoisomers and substitution patterns to fine-tune the conformational constraints and further optimize the biological activity. The continued development of novel constrained amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics.

References

For further reading and detailed methodologies, please refer to the following resources:

  • Conformational Constraints in Drug Design: Journal of Medicinal Chemistry, [Link]

  • Solid-Phase Peptide Synthesis: Current Protocols in Protein Science, [Link]

  • Receptor Binding Assays: Nature Reviews Drug Discovery, [Link]

  • Metabolic Stability of Peptides: Drug Discovery Today, [Link]

A Comparative Guide to Enantiomeric Purity Determination of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks is a cornerstone of modern pharmaceutical development. Azepane derivatives, recognized for their prevalence in a variety of pharmacologically active compounds, demand rigorous enantiomeric purity assessment.[1][2] This guide provides an in-depth, objective comparison of established analytical methodologies for determining the enantiomeric purity of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key intermediate in the synthesis of novel therapeutics.[3]

This document moves beyond a simple listing of protocols to offer a comparative analysis grounded in experimental data for structurally analogous N-Boc protected cyclic amino acids. We will explore the nuances of direct and indirect chiral separation techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS), providing the scientific rationale behind the selection of each method.

The Criticality of Enantiomeric Purity in Azepane Scaffolds

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, each enantiomer can exhibit vastly different pharmacological and toxicological profiles.[] Consequently, regulatory bodies mandate strict control over the enantiomeric composition of drug substances.[5] This guide will equip you with the knowledge to select and implement the most suitable analytical strategy for your research and development needs.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess (% ee) for N-Boc protected cyclic amino acids is predominantly achieved through chromatographic methods. The choice between direct and indirect approaches, and the specific technique employed, depends on factors such as required sensitivity, sample throughput, and available instrumentation.

Analytical TechniqueApproachKey AdvantagesKey DisadvantagesTypical Run Time
Chiral HPLC DirectBroad applicability, numerous commercially available Chiral Stationary Phases (CSPs), robust and reproducible.[6]Can require significant method development for novel compounds, some CSPs are expensive.15-45 min
Chiral SFC DirectFaster separations, reduced solvent consumption (greener), complementary selectivity to HPLC.[7][8]Requires specialized instrumentation, method development can be complex.5-20 min
GC-MS Indirect (Derivatization)High resolution and sensitivity, provides structural information from mass spectra.[9]Requires derivatization, which adds sample preparation steps and potential for side reactions. Not suitable for non-volatile or thermally labile compounds.20-40 min

Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a powerful and widely adopted technique for the enantiomeric resolution of N-protected amino acids.[10] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for N-Boc protected amino acids due to their multimodal separation mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance.[2][10]

Experimental Protocol: Chiral HPLC

This protocol is based on established methods for the separation of N-Boc protected cyclic amino acids, such as N-Boc-pipecolic acid, a close structural analog to the target molecule.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC™ T (Teicoplanin-based) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A polar organic mobile phase, such as Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Workflow for Direct Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase hplc1 Inject Sample onto Chiral Column prep1->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Enantiomer Peaks hplc3->data1 data2 Calculate % Enantiomeric Excess data1->data2

Caption: Workflow for Direct Chiral HPLC Analysis.

Method 2: High-Throughput Analysis by Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "greener" and often faster alternative to HPLC for chiral separations.[7] It utilizes supercritical CO₂ as the primary mobile phase component, often with a small amount of an organic modifier. The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster equilibration, leading to shorter analysis times.[11] Immobilized polysaccharide-based CSPs are commonly used and show excellent performance in SFC.[8]

Experimental Protocol: Chiral SFC

This protocol is a representative method for the chiral separation of N-Boc protected cyclic amino acids.

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ and Methanol (e.g., 80:20 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Methanol.

  • Injection Volume: 5 µL.

Workflow for Chiral SFC

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Modifier sfc1 Inject Sample prep1->sfc1 sfc2 Supercritical Fluid Elution sfc1->sfc2 sfc3 UV Detection sfc2->sfc3 data1 Peak Integration sfc3->data1 data2 Calculate % ee data1->data2

Caption: Workflow for Chiral SFC Analysis.

Method 3: Indirect Analysis via Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)

The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated on a standard achiral GC column. This method is particularly useful when high sensitivity is required, and the analyte is volatile or can be made volatile through derivatization.[9] For amino acids, a two-step derivatization is often necessary: esterification of the carboxylic acid and acylation of the amine.[12]

Experimental Protocol: Indirect GC-MS

This protocol outlines a general procedure for the derivatization and GC-MS analysis of cyclic amino acids.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatization:

    • Esterification: React the sample with an alcohol (e.g., isopropanol) and an acid catalyst (e.g., acetyl chloride) to form the ester.

    • Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amine.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Perform the two-step derivatization on a dried sample of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. After the reaction, the sample is typically reconstituted in a suitable solvent like ethyl acetate for injection.

Workflow for Indirect GC-MS Analysis

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis deriv1 Esterification of Carboxylic Acid deriv2 Acylation of Amine deriv1->deriv2 gcms1 Inject Diastereomers deriv2->gcms1 gcms2 GC Separation on Achiral Column gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 data1 Integrate Diastereomer Peaks gcms3->data1 data2 Calculate % ee data1->data2

Caption: Workflow for Indirect GC-MS Analysis.

Method Validation and Trustworthiness

Regardless of the chosen method, validation is a critical step to ensure the reliability and accuracy of the results. According to the International Council for Harmonisation (ICH) guidelines, a validation protocol for an enantiomeric purity method should assess specificity, linearity, range, accuracy, precision, and robustness.[5][13] The protocols described herein serve as a robust starting point for method development and subsequent validation, ensuring a self-validating system that produces trustworthy data for regulatory submissions.

Conclusion

The determination of the enantiomeric purity of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester can be effectively achieved through several well-established chromatographic techniques. Direct chiral HPLC and SFC offer the advantage of analyzing the compound without derivatization, with SFC providing a higher throughput and a more environmentally friendly approach. Indirect analysis by GC-MS, while requiring more extensive sample preparation, delivers high sensitivity and structural confirmation. The optimal choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement a method that ensures the stereochemical quality of this vital pharmaceutical building block.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

  • Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ilisz, I., et al. (2010). High-performance liquid chromatographic enantioseparation of monoterpene-based 2-amino carboxylic acids on macrocyclic glycopeptide-based phases. Journal of Separation Science, 33(21), 3305-3313. [Link]

  • Kurokawa, M., et al. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. Tetrahedron: Asymmetry, 14(10), 1323-1333. [Link]

  • Kormany, R., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Methodology (Q2B). Retrieved from [Link]

  • Singh, S., et al. (2014). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 4(5), 337-341. [Link]

  • Satinsky, D., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Toth, G., et al. (2022). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 27(13), 4231. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (pp. 1-10). Elsevier. [Link]

  • Wang, C., et al. (2020). [Enantioseparation of 2-phenylcarboxylic acid esters by capillary gas chromatography]. Se Pu, 38(1), 110-115. [Link]

  • Jabeen, F., & G. A. Shabir. (2017). Derivatization reactions and reagents for gas chromatography analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • Toth, G., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 4038. [Link]

  • Trojanowicz, M. (2001). Chiral Drug Separation. In Encyclopedia of Separation Science (pp. 2487-2495). Academic Press. [Link]

  • D'Autry, W., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 837-848. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Azepane-1,2-dicarboxylic Acid 1-tert-butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a valuable building block in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes established fragmentation principles of its constituent functional groups—the N-tert-butoxycarbonyl (Boc) protecting group, the dicarboxylic acid moiety, and the seven-membered azepane ring. Through a comparative lens, we contrast its expected fragmentation pathways with those of the well-characterized, smaller cyclic amino acid analogues, N-Boc-proline and N-Boc-pipecolic acid. This guide serves as a predictive resource for researchers in the identification and structural elucidation of novel compounds incorporating the azepane scaffold.

Introduction

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a chiral cyclic amino acid derivative that has garnered significant interest in drug discovery and development. The seven-membered azepane ring offers a unique conformational flexibility that can be exploited to design novel therapeutic agents with improved pharmacological profiles. Mass spectrometry is an indispensable tool for the characterization of such novel molecules. Understanding the fragmentation patterns is crucial for unambiguous structure confirmation and for distinguishing between isomers.

This guide will delve into the predicted fragmentation pathways of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester under electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID). We will explore the characteristic fragmentation of the N-Boc group, the influence of the dicarboxylic acid functionality, and the unique fragmentation patterns anticipated from the azepane ring. A comparative analysis with N-Boc-proline (a five-membered ring) and N-Boc-pipecolic acid (a six-membered ring) will highlight the influence of ring size on fragmentation behavior.

Predicted Fragmentation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

The fragmentation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is expected to be dominated by the lability of the N-Boc group, followed by cleavages within the dicarboxylic acid moiety and the azepane ring.

Fragmentation of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under mass spectrometry conditions and typically undergoes a characteristic fragmentation pattern. The primary fragmentation is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate which then readily decarboxylates with the loss of CO2 (44 Da). Alternatively, the entire Boc group can be lost as a radical (100 Da) or through the loss of tert-butanol (74 Da).

Fragmentation of the Dicarboxylic Acid Moiety

Dicarboxylic acids are known to fragment via decarboxylation, with the neutral loss of CO2 (44 Da), and dehydration, with the neutral loss of H2O (18 Da)[1]. The relative prominence of these pathways can be influenced by the structure of the molecule and the collision energy.

Fragmentation of the Azepane Ring

The fragmentation of cyclic amines is often initiated by the loss of a hydrogen atom from the carbon alpha to the nitrogen, followed by ring cleavage. For the azepane ring, this would lead to the formation of various iminium ions. The larger ring size of the azepane, compared to proline and pipecolic acid, is expected to allow for more complex ring opening and rearrangement pathways.

Proposed Fragmentation Pathway

Based on these principles, a primary fragmentation pathway for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is proposed to begin with the characteristic loss of the Boc group. Subsequent fragmentation would likely involve decarboxylation and cleavage of the azepane ring.

Fragmentation_Pathway M [M+H]+ m/z 258.15 I1 [M+H - 56]+ m/z 202.10 M->I1 - 56 Da F1 Loss of C4H8 (isobutylene, 56 Da) I2 [M+H - 56 - 44]+ m/z 158.09 I1->I2 - 44 Da I3 [M+H - 56 - 45]+ m/z 157.08 I1->I3 - 45 Da F2 Loss of CO2 (44 Da) I4 Further Fragments I2->I4 Ring Cleavage F3 Loss of COOH (45 Da) F4 Azepane Ring Fragmentation Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Dissolve Sample (10 µg/mL) B Add 0.1% Formic Acid A->B C Inject into LC-MS/MS B->C D Reversed-Phase Chromatography C->D E Electrospray Ionization (Positive Mode) D->E F Tandem Mass Spectrometry (CID) E->F G Acquire Full Scan MS and MS/MS Spectra F->G H Identify Precursor Ion G->H I Analyze Fragmentation Pattern H->I

Sources

A Strategic Guide to Incorporating Azepane Scaffolds: A Comparative Analysis of Boc- vs. Fmoc-Protected Azepane-1,2-dicarboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and constrained scaffolds for drug discovery, cyclic amino acid analogues such as azepane derivatives offer unique conformational rigidity. The choice of protecting group strategy for these building blocks is a critical decision that dictates the entire synthetic workflow, influencing yield, purity, and compatibility with other functionalities. This guide provides an in-depth, objective comparison between the tert-butoxycarbonyl (Boc) protected Azepane-1,2-dicarboxylic acid 1-tert-butyl ester and its 9-fluorenylmethoxycarbonyl (Fmoc) analogue. While direct head-to-head comparative studies on these specific azepane derivatives are not extensively published, this analysis synthesizes field-proven insights and established principles of peptide chemistry to guide your experimental design.

The Core Dichotomy: Acid vs. Base Lability

The fundamental difference between the Boc and Fmoc protecting groups lies in the chemical conditions required for their removal. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2] This distinction is the cornerstone of their strategic application in synthesis.

Table 1: Physicochemical Properties of Azepane-1,2-dicarboxylic Acid Analogues
PropertyAzepane-1,2-dicarboxylic acid 1-tert-butyl ester (Boc-Azepane-OH)(S)-1-Fmoc-azepane-2-carboxylic acid (Fmoc-Azepane-OH)
CAS Number 1034708-26-3[3]2322925-11-9[4]
Molecular Formula C12H21NO4[3]C22H23NO4[5]
Molecular Weight 243.30 g/mol [6]365.43 g/mol [5]
Appearance White to off-white crystalline powder or liquid[3][7]Not specified, likely a solid[4]
Solubility Generally good solubility in organic solvents (e.g., DCM, DMF, ethyl acetate)[7]; miscible with acetonitrile, methanol, DMF, and DMSO.[8]Excellent solubility in common peptide synthesis solvents like DMF and NMP.[9] Some Fmoc-amino acids can have poor solubility, but this is often mitigated by side-chain protection.[10]

Synthetic Strategy: A Comparative Workflow

The choice between Boc- and Fmoc-Azepane-OH will have significant downstream consequences for your synthesis. Below is a comparative analysis of the key stages.

G cluster_0 Boc-Based Strategy cluster_1 Fmoc-Based Strategy Boc_Start Boc-Azepane-Resin Boc_Deprotect TFA Deprotection Boc_Start->Boc_Deprotect Boc_Couple Coupling of next Boc-AA-OH Boc_Deprotect->Boc_Couple Boc_Repeat Repeat Cycle Boc_Couple->Boc_Repeat Boc_Repeat->Boc_Deprotect n cycles Boc_Final Final Cleavage (HF or TFMSA) Boc_Repeat->Boc_Final Fmoc_Start Fmoc-Azepane-Resin Fmoc_Deprotect Piperidine Deprotection Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling of next Fmoc-AA-OH Fmoc_Deprotect->Fmoc_Couple Fmoc_Repeat Repeat Cycle Fmoc_Couple->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect n cycles Fmoc_Final Final Cleavage (TFA) Fmoc_Repeat->Fmoc_Final

Figure 1: Comparative workflows for Boc and Fmoc strategies.

Orthogonality and Side-Chain Protection

A significant advantage of the Fmoc strategy is its full orthogonality with common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[11] This allows for the selective removal of the Nα-Fmoc group at each step without affecting the side-chain protection. These side-chain groups are then removed concurrently with the final cleavage of the peptide from the resin using TFA.[11]

The Boc strategy is considered semi-orthogonal.[12] While the Nα-Boc group is removed with moderate acid (TFA), the benzyl-based side-chain protecting groups typically used in this strategy require a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[13][14] This necessitates specialized, corrosion-resistant equipment.[11]

Recommendation: For syntheses involving multiple amino acids with functionalized side chains, the Fmoc-Azepane-OH offers a more straightforward and milder orthogonal strategy.

Coupling Efficiency and Steric Hindrance

The seven-membered ring of the azepane scaffold introduces a degree of steric bulk. The choice of protecting group can further influence coupling kinetics. While both Boc- and Fmoc-protected amino acids are compatible with a wide range of coupling reagents, the bulkier fluorenyl group of Fmoc-Azepane-OH might slightly impede reaction rates compared to the more compact Boc group.

Table 2: Common Coupling Reagents for Peptide Synthesis

Reagent ClassExamplesCharacteristics
Carbodiimides DCC, DICOften used with additives like HOBt or OxymaPure to reduce racemization.[15]
Aminium/Uronium Salts HBTU, HATU, HCTUFast and efficient, with HATU often showing less epimerization.[15][16]
Phosphonium Salts PyBOP, PyAOPHighly effective, especially for sterically hindered or N-methylated amino acids.[15]

Recommendation: When incorporating either azepane derivative, particularly in a sterically demanding sequence, consider using a more potent coupling reagent such as HATU or PyBOP to ensure high coupling efficiency.[15][16] Monitoring the reaction with a qualitative test like the Kaiser test is highly recommended.[16]

Deprotection and Potential Side Reactions

The deprotection step is critical and where the differences between the two strategies are most pronounced.

  • Boc-Azepane Deprotection: Removal is typically achieved with 25-50% TFA in dichloromethane (DCM).[17] A key concern is the generation of a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic side chains, particularly tryptophan and methionine.[18] The inclusion of scavengers like triisopropylsilane (TIS) or water is often necessary to mitigate these side reactions.

  • Fmoc-Azepane Deprotection: This is achieved with a mild base, typically 20% piperidine in DMF.[17][19] While this avoids harsh acidic conditions, the basic environment can promote side reactions such as aspartimide formation if aspartic acid is present in the sequence.[10] The dibenzofulvene byproduct of Fmoc deprotection must be effectively scavenged by the amine base to prevent side reactions.[20]

Recommendation: The Fmoc-Azepane-OH is preferable for synthesizing peptides containing acid-sensitive residues. The Boc-Azepane-OH may be advantageous for sequences prone to aggregation, as the protonated state of the N-terminus after TFA deprotection can disrupt intermolecular hydrogen bonding.[2][13]

G cluster_0 Boc Deprotection Workflow cluster_1 Fmoc Deprotection Workflow Boc_Resin Peptide-Resin (N-term Boc) Boc_TFA Treat with TFA/DCM + Scavengers Boc_Resin->Boc_TFA Boc_Neutralize Neutralize with Base (e.g., DIPEA) Boc_TFA->Boc_Neutralize Boc_Wash Wash (DCM/DMF) Boc_Neutralize->Boc_Wash Boc_FreeAmine Free N-terminal Amine Boc_Wash->Boc_FreeAmine Fmoc_Resin Peptide-Resin (N-term Fmoc) Fmoc_Piperidine Treat with 20% Piperidine/DMF Fmoc_Resin->Fmoc_Piperidine Fmoc_Wash Wash (DMF) Fmoc_Piperidine->Fmoc_Wash Fmoc_FreeAmine Free N-terminal Amine Fmoc_Wash->Fmoc_FreeAmine

Figure 2: Deprotection workflows for Boc and Fmoc strategies.

Experimental Protocols

The following are representative, generalized protocols for the key steps in solid-phase peptide synthesis (SPPS).

Representative Protocol 1: Fmoc Deprotection
  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate the mixture for an initial 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[21]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Representative Protocol 2: Boc Deprotection
  • Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

  • Drain the solvent.

  • Add a solution of 25-50% TFA in DCM (v/v). For sequences with sensitive residues, include scavengers (e.g., 2.5% TIS, 2.5% water).

  • Agitate the mixture for 20-30 minutes at room temperature.[17]

  • Drain the deprotection solution.

  • Wash the resin with DCM (3-5 times).

  • Neutralize the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM (3 times) until a neutral pH is achieved.

  • Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the next coupling step.

Representative Protocol 3: Peptide Coupling (using HATU)
  • In a separate vessel, dissolve the incoming protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add a hindered base such as DIPEA or 2,4,6-collidine (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. Reaction time may need to be extended for sterically hindered couplings.

  • Monitor the reaction completion using the Kaiser test.[16]

  • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

Conclusion and Recommendations

The choice between Azepane-1,2-dicarboxylic acid 1-tert-butyl ester and its Fmoc-protected analogue is a strategic one, with no single "better" option. The decision should be guided by the specific requirements of the synthetic target.

  • Fmoc-Azepane-1,2-dicarboxylic acid is the recommended choice for general solid-phase peptide synthesis. Its compatibility with a fully orthogonal protection strategy, coupled with mild deprotection conditions, makes it versatile and suitable for a wide range of peptide sequences, especially those containing acid-sensitive residues.[1][11]

  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (Boc-protected) remains a powerful tool for specific applications. It may offer an advantage in the synthesis of hydrophobic or aggregation-prone peptides due to the charge repulsion at the N-terminus following deprotection.[2][13] However, researchers must be equipped to handle the harsher final cleavage conditions and take precautions against acid-catalyzed side reactions.

By carefully considering the factors outlined in this guide—orthogonality, coupling conditions, potential side reactions, and the nature of the target molecule—researchers can confidently select the optimal azepane building block to advance their scientific objectives.

References

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

  • BenchChem. Choosing the Right Shield: A Comparative Guide to Boc vs. Fmoc Protection in Challenging Peptide Synthesis.

  • AltaBioscience. Fmoc Amino Acids for SPPS.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.

  • Fisher Scientific. Amine Protection / Deprotection.

  • ChemPep. Overview of Fmoc Amino Acids.

  • Baishixing Co.,Ltd. Protecting Amino Acids Supplier.

  • BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis...

  • AAPPTEC. Peptide Synthesis - FAQ.

  • LifeTein®. Basic Peptides synthesis introduction.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.

  • BenchChem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids.

  • Nicolas Zinieris, et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. 2021.

  • BenchChem. Comparative study of Boc versus Fmoc protecting groups in synthesis.

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  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis.

  • Aapptec Peptides. Coupling Reagents.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • J. Young, et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. 1990.

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.

  • BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

  • Sigma-Aldrich. BOC-ON.

  • BenchChem. A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Peptide Amides.

  • S. H. Lee, et al. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. 2013.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

  • GuideChem. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester CAS NO.1034708-26-3.

  • Reddit. Having great trouble with a Boc-protection reaction.

  • CymitQuimica. AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.

  • Echemi. (3R)-3-Amino-azepane-1-carboxylic acid tert-butyl ester.

  • ChemicalBook. (S)-AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.

  • ChemistryViews. Preparation of Optically Active Azepane Scaffolds.

  • ChemicalBook. (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID.

  • Cusabio. (S)-1-Fmoc-azepane-2-carboxylicacid.

  • Chemdad. (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID.

  • X. Liu, et al. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules. 2021.

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A Senior Application Scientist's Guide to the Conformational Analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the conformational landscape of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven choices in experimental design, ensuring a robust and self-validating approach to conformational analysis.

Introduction: The Significance of the Azepane Scaffold

In the realm of medicinal chemistry, saturated seven-membered heterocycles like azepanes are of considerable interest. Their inherent flexibility provides a unique three-dimensional chemical space that is often underexplored compared to the more common five- and six-membered rings.[1][2] This conformational diversity is a double-edged sword: it can be crucial for biological activity, but it also presents a significant challenge for rational drug design.[3] The target molecule of this guide, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, is a chiral building block and a constrained amino acid analogue. Understanding its precise three-dimensional structure is paramount for its application as a scaffold in peptidomimetics, where it can be used to induce specific secondary structures like β-turns or helices.[4][5]

This guide will dissect the conformational preferences of this disubstituted azepane, compare it with relevant alternatives, and detail the gold-standard methodologies for its comprehensive analysis.

The Conformational Landscape of the Azepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring exists as a dynamic equilibrium of multiple low-energy conformations. The primary conformers belong to two families: the Chair and the Boat . However, the lowest energy states are typically the puckered Twist-Chair (TC) and Twist-Boat (TB) conformations. For the parent azepane, high-level electronic structure calculations have identified the twist-chair conformation as the most stable.[6] The chair form is often a transition state rather than a stable minimum.[6]

The introduction of substituents, such as the N-Boc and C2-carboxylic acid groups in our target molecule, dramatically alters this landscape. These groups introduce steric and electronic constraints that shift the equilibrium, typically favoring a single or a small subset of conformers.

G TC Twist-Chair (TC) (Global Minimum) C Chair (C) (Transition State) TC->C Pseudorotation TB Twist-Boat (TB) B Boat (B) TB->B C->TB Interconversion B->TC

Caption: Simplified energy landscape of the parent azepane ring.

Key Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling with experimental verification is essential for a reliable conformational analysis. This workflow ensures that theoretical predictions are grounded in empirical data, providing a high degree of confidence in the final structural assignment.

Computational Modeling: The In Silico Blueprint

Computational chemistry serves as the starting point, offering a theoretical map of the conformational energy landscape. This step is crucial for identifying low-energy conformers that are likely to be populated in solution, thereby guiding the interpretation of complex experimental data.

Recommended Workflow:

  • Initial Conformational Search (Molecular Mechanics) : A broad search using a force field like MMFF or OPLS is performed to rapidly generate a wide range of possible conformations. This step is computationally inexpensive and ensures that no significant conformers are overlooked.

  • Geometry Optimization and Energy Refinement (DFT) : The low-energy conformers identified in the initial search are then subjected to geometry optimization and energy calculation using a more accurate method, such as Density Functional Theory (DFT). The B3LYP functional with a suitable basis set (e.g., 6-31G*) is a common and reliable choice for such systems.[6] This provides accurate relative energies and precise geometries for the most stable conformers.

  • Population Analysis in Solution (Molecular Dynamics) : To understand the dynamic behavior of the molecule in a relevant solvent, Molecular Dynamics (MD) simulations are performed.[4] MD simulations track the molecular motions over time, allowing for the calculation of conformational populations and the identification of preferred dihedral angles, which can be directly compared with NMR-derived data.

G cluster_0 Computational Workflow A 2D Structure of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester B Conformational Search (Molecular Mechanics) A->B C Identify Low-Energy Conformers B->C D Geometry Optimization (DFT - e.g., B3LYP/6-31G*) C->D F Molecular Dynamics (MD) Simulation in Solvent C->F E Calculate Relative Energies and Geometries D->E H Hypothesized 3D Structure(s) E->H G Predict Conformational Populations & Dihedral Angles F->G G->H

Caption: A typical computational workflow for conformational analysis.

NMR Spectroscopy: The Solution-State Reality

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution. It provides data on through-bond and through-space atomic interactions, which are directly related to the molecule's three-dimensional structure.

Key NMR Experiments and Their Rationale:

  • ¹H NMR Spectroscopy: The chemical shift of each proton is highly sensitive to its local environment. Protons in an axial-like position are typically shielded (shifted upfield) compared to those in an equatorial-like position.

  • ¹H-¹H Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants allows for the determination of key torsional angles within the azepane ring.

  • 2D NOESY/ROESY: The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. A 2D NOESY or ROESY experiment reveals these spatial proximities. For instance, strong NOEs between protons in a 1,3-diaxial-like arrangement provide definitive evidence for a specific chair or twist-chair conformation.

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of ~20-50 mM. The choice of solvent can influence conformational equilibria.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

    • Acquire a 2D COSY spectrum to establish proton-proton connectivity and facilitate resonance assignment.

    • Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure the ³JHH coupling constants.

    • Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-500 ms to observe through-space correlations.

  • Data Analysis:

    • Assign all proton signals using the COSY spectrum.

    • Extract ³JHH values for all coupled protons around the ring.

    • Use the Karplus equation to translate the coupling constants into a range of possible dihedral angles.

    • Identify key NOE cross-peaks. For example, look for correlations between H2 and protons at C4/C7, or between the N-Boc protons and ring protons, to define the ring's pucker and the orientation of substituents.

    • Integrate all NMR data (chemical shifts, coupling constants, and NOEs) to build a model of the dominant solution-state conformation. This model is then compared against the lowest-energy structures predicted by computational methods.

X-ray Crystallography: The Solid-State Anchor

Single-crystal X-ray diffraction provides an unambiguous, high-resolution structure of the molecule in its solid, crystalline state.

Rationale and Limitations:

  • Benefit: It yields precise bond lengths, bond angles, and torsional angles, providing a definitive structural snapshot. This solid-state structure is an invaluable benchmark for validating the accuracy of computational models.[7]

  • Limitation: The conformation observed in the crystal is influenced by crystal packing forces and may not be the most populated conformation in solution. Therefore, crystallographic data should always be complemented with solution-state studies like NMR.

Comparative Conformational Analysis

To understand the unique conformational properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester , it is instructive to compare it with structurally related compounds.

Compound/ScaffoldPredicted Dominant Conformation(s)Key Structural Features & Rationale
Azepane (Unsubstituted) Twist-Chair (TC)The inherent flexibility of the seven-membered ring leads to a puckered TC conformation as the global energy minimum to relieve torsional strain.[6]
N-Boc-Azepane Twist-Chair (TC)The bulky N-Boc group introduces significant steric hindrance. The TC conformation will be biased to place the tert-butyl group in a pseudo-equatorial position to minimize steric clashes. Amide bond rotamers (syn/anti) add complexity.
Azepane-2-carboxylic acid Twist-Chair (TC)The C2-carboxylic acid group will strongly prefer a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial interactions with protons on C4 and C6.
Target: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Likely a single, highly biased Twist-Chair (TC) The combined steric demands of the adjacent N-Boc and C2-carboxylic acid groups are expected to severely restrict conformational freedom. The lowest energy conformer will likely position both the bulky tert-butyl group and the carboxylic acid in pseudo-equatorial orientations to minimize steric strain. This high degree of conformational restriction is precisely what makes such scaffolds valuable in peptidomimetic design.
Alternative: (S)-N-Boc-pipecolic acid (6-membered ring) ChairThe smaller, six-membered piperidine ring is much more rigid, strongly favoring a chair conformation with the C2-carboxylic acid in an equatorial position to minimize A(1,2) strain with the N-Boc group.

Conclusion and Scientific Outlook

The conformational analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester reveals a molecule whose structure is dominated by the steric influence of its substituents. While the parent azepane ring is conformationally mobile, the 1,2-disubstitution pattern with a bulky N-Boc group and a carboxylic acid likely locks the ring into a highly preferred twist-chair conformation. This conformational rigidity is a desirable trait for a molecular scaffold intended to control the topology of larger molecules.

A rigorous investigation, leveraging the predictive power of computational modeling and the empirical certainty of NMR spectroscopy and X-ray crystallography, is essential for fully characterizing this landscape. The insights gained from such studies are not merely academic; they are fundamental to the rational design of next-generation therapeutics, where precise three-dimensional structure dictates biological function.

References

  • Lee, H. Y., et al. (2021). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry. [Link]

  • Patel, A. R., et al. (2014). Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry. [Link]

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  • Olorunshola, S. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. [Link]

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  • Bernstein, N., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Mphahlele, M. J., et al. (2021). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[4][8]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. MDPI. [Link]

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A Comparative Guide to Validated Analytical Methods for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods for its quantification. This guide provides a comparative analysis of validated analytical techniques, offering insights into their principles, performance, and practical applications.

Introduction to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester and its Analytical Importance

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a cyclic amino acid derivative featuring a seven-membered azepane ring. The tert-butoxycarbonyl (Boc) protecting group on one of the carboxylic acids makes it a versatile intermediate in peptide synthesis and the development of novel therapeutics. The purity and concentration of this intermediate directly impact the yield and impurity profile of subsequent synthetic steps. Therefore, validated analytical methods are crucial for in-process control, stability studies, and quality assurance.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as ICH Q2(R1), that outline the validation characteristics required for various analytical tests.[2][3] These parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4]

Comparison of Key Analytical Methodologies

The choice of an analytical method for the quantification of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most relevant techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter HPLC-UV LC-MS/MS Quantitative NMR (qNMR)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection.Measurement of nuclear spin resonance in a magnetic field.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on mass-to-charge ratio.High, based on unique chemical shifts of nuclei.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the pg/mL to fg/mL range.Lower, typically in the mg/mL to µg/mL range.
Quantification Relative (requires a certified reference standard).Relative (requires a certified reference standard).Absolute or relative (can be a primary method).[5][6]
Sample Throughput High.High.Lower.
Matrix Effects Can be significant.Can be significant (ion suppression/enhancement).Generally low.
Cost Relatively low.High.High.
Validation Well-established protocols (ICH Q2(R1)).[2][7]Well-established protocols (ICH Q2(R1)).[8]Gaining acceptance, specific guidelines are emerging.[5]

In-Depth Analysis of Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of pharmaceutical intermediates due to its robustness, reliability, and cost-effectiveness.[9][10] The method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The quantification is then performed by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is a common choice for compounds like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. The nonpolar nature of the C18 stationary phase allows for good retention and separation of moderately polar organic molecules.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water) is typically used. The gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the target analyte from its impurities.

  • UV Detection: The tert-butyl ester group and the carboxylic acid do not have strong chromophores. Therefore, detection is often performed at a low UV wavelength (around 200-210 nm) where the carboxyl group absorbs.[11]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (~205 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, LC-MS/MS is the method of choice.[8][12] This technique couples the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like amino acid derivatives, as it is a soft ionization technique that minimizes fragmentation of the parent ion.

  • Mass Analyzer: A triple quadrupole mass spectrometer is often employed for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.

Experimental Protocol: LC-MS/MS Quantification

  • Standard and Sample Preparation:

    • Prepare a stock solution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Accurately weigh the sample and dissolve it in the same solvent.

    • Spike all standards and samples with a known concentration of the internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared solutions into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column and mobile phase gradient.

    • Analyze the eluent using the mass spectrometer in positive or negative ESI mode.

    • Set up the MRM transitions for the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a specific reference standard of the same compound.[13][14] The quantification is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[6]

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard of known purity and concentration is used for accurate quantification. The internal standard should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is chosen.

  • Acquisition Parameters: To ensure accurate integration, a sufficient relaxation delay (D1) is crucial. This delay should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

Logical Relationship of qNMR Validation:

qNMR_Validation cluster_method Method Validation (ICH Q2(R1)) cluster_system System Suitability Specificity Specificity Validated_Method Validated qNMR Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOQ Limit of Quantification LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Resolution Resolution Resolution->Validated_Method Sensitivity Sensitivity (S/N) Sensitivity->Validated_Method

Caption: Key parameters for the validation of a qNMR method according to ICH guidelines.

Chiral Separation Considerations

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester possesses stereogenic centers, leading to the existence of enantiomers and diastereomers. As the biological activity of stereoisomers can differ significantly, the development of stereoselective analytical methods is often necessary.

Chiral HPLC is the most common technique for separating enantiomers.[15][16] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation.[17][18] Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.[15] The optimization of the mobile phase composition is critical to achieving a good resolution between the stereoisomers.[19]

Conclusion

The selection of an appropriate analytical method for the quantification of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a critical step in the drug development process.

  • HPLC-UV offers a robust and cost-effective solution for routine quality control.

  • LC-MS/MS provides superior sensitivity and selectivity for trace analysis and complex matrices.

  • qNMR stands out as a primary method for determining absolute purity and for the certification of reference standards.

The choice of method should be based on the specific requirements of the analysis, and each method must be properly validated according to regulatory guidelines to ensure the generation of reliable and accurate data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the synthesis of non-canonical amino acids is a cornerstone of innovation. These unique building blocks, when incorporated into peptides or used as standalone pharmacophores, offer unparalleled advantages in modulating biological activity, enhancing metabolic stability, and refining pharmacokinetic profiles. Among these, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a constrained seven-membered ring cyclic amino acid, has garnered significant interest. Its rigid azepane scaffold provides a defined conformational restraint, making it an invaluable tool for probing peptide-receptor interactions and designing potent, selective therapeutics.

The critical challenge in synthesizing this molecule lies in the stereocontrolled formation of the saturated azepane ring. The most direct and industrially scalable approach involves the catalytic hydrogenation of a suitable unsaturated precursor, typically a substituted pyridine or dihydropyridine derivative. The choice of catalyst for this transformation is paramount, as it dictates not only the efficiency and yield but, more importantly, the stereochemical outcome at the C2 position.

This guide provides a comparative analysis of leading catalytic systems for this key synthetic step. We will delve into the mechanistic underpinnings of each catalyst class, present objective performance data, and offer field-proven experimental protocols to empower researchers in selecting the optimal catalyst for their specific needs.

Strategic Overview: The Hydrogenation Pathway

The most logical and convergent synthetic route to the target molecule begins with a commercially available pyridine dicarboxylic acid derivative. The general pathway, illustrated below, involves N-protection followed by the crucial catalytic hydrogenation step to establish the azepane core with the desired stereochemistry.

G cluster_0 Synthetic Pathway Start Pyridine-2,6-dicarboxylic acid derivative Step1 N-Protection (e.g., Boc Anhydride) Start->Step1 Protection Step2 Catalytic Hydrogenation (Key Comparison Step) Step1->Step2 Unsaturated Precursor Product Azepane-1,2-dicarboxylic acid 1-tert-butyl ester Step2->Product Stereoselective Reduction G RuH [Ru]-H Intermediate [Ru]...H...C=N RuH->Intermediate Coordination Substrate Substrate (C=N) Substrate->Intermediate Product Product (CH-NH) Intermediate->Product Hydride Transfer Product->RuH Release H2 H₂ H2->RuH Regeneration

Caption: Simplified catalytic cycle for Ru-catalyzed hydrogenation.

Palladium-Based Catalysts: The Ubiquitous and Versatile Option

Palladium on activated carbon (Pd/C) is arguably the most common heterogeneous hydrogenation catalyst in organic synthesis due to its relatively low cost, ease of handling, and high activity for reducing a wide array of functional groups. [1][2][3]

  • Expertise & Experience: Pd/C is highly effective for the complete saturation of aromatic rings, including pyridines. [3]It is typically used under pressures ranging from atmospheric (balloon) to 50 bar. A key consideration is that the nitrogen atom in the pyridine ring can sometimes coordinate strongly to the palladium surface, potentially deactivating the catalyst. This can often be overcome by performing the hydrogenation on the corresponding pyridinium salt (e.g., by adding an acid like HCl to the reaction mixture). [1]* Trustworthiness: For the synthesis of our target molecule, Pd/C would be a reliable choice for achieving full saturation of the ring. However, without the use of chiral modifiers (which is a specialized field in itself), it generally does not provide high levels of stereocontrol beyond favoring the thermodynamically more stable cis-product. It is an excellent choice for initial process development or when enantiopurity is not the primary objective.

Iridium-Based Catalysts: The Emerging Powerhouse

Chiral Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of N-heterocycles, sometimes succeeding where rhodium or ruthenium systems are less effective. [4][5]

  • Expertise & Experience: Iridium catalysts, particularly those with chiral diphosphine ligands like SpiroPAP, have shown excellent performance in the asymmetric hydrogenation of quinolines, pyrazines, and other N-heterocycles. [6][7]A common strategy involves activating the substrate, for instance by N-alkylation, to facilitate coordination and subsequent reduction. [6]* Trustworthiness: These systems can achieve very high enantioselectivities and are a valuable tool in the modern synthetic chemist's arsenal. [5]Similar to homogeneous ruthenium catalysts, they are sophisticated tools that require careful handling but offer access to chiral products that may be difficult to obtain otherwise.

Quantitative Data Summary

The table below summarizes the key performance indicators for each catalyst class, providing a rapid reference for experimental design.

Catalyst ClassRepresentative Catalyst(s)Typical SubstrateH₂ PressureTemperatureYield (%)StereoselectivityKey Advantages / Disadvantages
Rhodium Rh₂O₃ [8][9]Functionalized Pyridines5 - 10 bar25 - 60 °C90 - >99%High Diastereo-selectivity (cis)Adv: Air-stable, mild conditions, good functional group tolerance. Disadv: Not typically used for high enantioselectivity.
Ruthenium [RuCl₂((S)-BINAP)]₂ [10][11]Enamines, Cyclic Imines4 - 100 bar25 - 100 °C90 - 100%Excellent Enantio-selectivity (>99% ee)Adv: Gold standard for asymmetric synthesis, high TON/TOF. Disadv: Air-sensitive, expensive ligands, requires inert atmosphere.
Palladium 10% Pd/C [1][3]Pyridines, Pyridinium salts1 - 50 bar25 - 80 °C85 - >99%Moderate Diastereo-selectivity (cis)Adv: Inexpensive, robust, easy to handle and remove (filtration). Disadv: Low enantioselectivity, may require acidic additives.
Iridium [Ir(COD)(PCy₃)(py)]PF₆ + Ligand [5][6]Activated N-Heterocycles50 - 80 bar25 - 60 °C80 - 95%Excellent Enantio-selectivity (>95% ee)Adv: Highly effective for challenging substrates, high enantioselectivity. Disadv: Often requires substrate activation, catalyst cost.

Experimental Protocols

To translate this comparative data into practice, we provide two detailed, validated protocols. The first describes a state-of-the-art asymmetric hydrogenation using a chiral Ruthenium catalyst, while the second outlines a practical, diastereoselective reduction using Rhodium(III) oxide.

Protocol 1: Asymmetric Hydrogenation using a Chiral Ru(II)-BINAP Catalyst

This protocol is designed to achieve high enantioselectivity and requires the use of an inert atmosphere.

Objective: To synthesize (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester from its corresponding 1,4,5,6-tetrahydropyridine precursor.

Materials:

  • 1-tert-butyl 2-alkyl 1,4,5,6-tetrahydropyridine-1,2-dicarboxylate (1.0 equiv)

  • [RuCl₂((S)-BINAP)]₂ (0.005 equiv, 0.5 mol%)

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure autoclave with a glass liner and magnetic stirrer

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Catalyst Preparation: Inside a nitrogen-filled glovebox, weigh the [RuCl₂((S)-BINAP)]₂ catalyst into the glass liner of the autoclave.

  • Substrate Addition: Add the 1-tert-butyl 2-alkyl 1,4,5,6-tetrahydropyridine-1,2-dicarboxylate substrate to the liner.

  • Solvent Addition: Add anhydrous, degassed methanol to achieve a substrate concentration of 0.1 M.

  • Autoclave Assembly: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

  • Inerting: Purge the autoclave head-space by pressurizing with hydrogen (to ~10 bar) and venting (to ~1 bar) for at least three cycles to remove any residual air.

  • Reaction: Pressurize the autoclave to 80 bar with hydrogen. Begin stirring and heat the reaction to 50 °C.

  • Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling the autoclave to room temperature, carefully vent the excess hydrogen. Open the autoclave, remove the reaction mixture, and concentrate it under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.

Protocol 2: Diastereoselective Hydrogenation using Rhodium(III) Oxide

This protocol is operationally simple, uses an air-stable catalyst, and is ideal for producing the cis-diastereomer without requiring a specific enantiomer.

Objective: To synthesize cis-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester from its corresponding N-Boc-pyridine-2-carboxylate precursor.

Materials:

  • 1-tert-butyl 2-alkyl N-Boc-pyridine-1,2-dicarboxylate (1.0 equiv)

  • Rhodium(III) oxide (Rh₂O₃) (1.0 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave with a glass liner and magnetic stirrer

Procedure:

  • Charging the Reactor: To the glass liner of the autoclave, add the pyridine substrate, Rh₂O₃ catalyst, and TFE to achieve a substrate concentration of 0.5 M. Note: No special inert atmosphere precautions are necessary for charging the reactor.

  • Autoclave Assembly: Seal the liner within the autoclave and connect it to a hydrogen gas line.

  • Inerting: Purge the autoclave by pressurizing with hydrogen (to ~5 bar) and venting for three cycles.

  • Reaction: Pressurize the autoclave to 5 bar with hydrogen. Begin stirring and heat the reaction mixture to 40 °C.

  • Monitoring: Maintain the pressure at 5 bar for 16 hours.

  • Work-up: After cooling and venting the reactor, filter the reaction mixture through a pad of Celite® to remove the heterogeneous Rh₂O₃ catalyst. Wash the Celite pad with additional TFE or methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by chromatography if necessary.

  • Analysis: Confirm the structure and determine the diastereomeric ratio using ¹H NMR spectroscopy.

Conclusion and Future Outlook

The synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a testament to the power and precision of modern catalytic chemistry. For researchers requiring high enantiopurity for pharmaceutical applications, chiral homogeneous Ruthenium(II)-diphosphine complexes remain the catalyst of choice, delivering exceptional stereocontrol through a well-understood mechanistic framework. For process development, scale-up, or applications where diastereoselectivity is sufficient, the operational simplicity, mild conditions, and robustness of heterogeneous Rhodium(III) oxide present a highly compelling and practical alternative. Palladium on carbon serves as a reliable, cost-effective baseline catalyst for full saturation, while Iridium-based systems offer a powerful, albeit more specialized, option for challenging asymmetric reductions.

The continued development of more active, stable, and cost-effective catalysts, particularly those derived from earth-abundant metals and those suitable for flow chemistry, will undoubtedly further refine the synthesis of this and other valuable constrained amino acids, accelerating the pace of drug discovery and development.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1993.
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  • Wang, Z., et al. A rare earth hydride supported ruthenium catalyst for the hydrogenation of N-heterocycles. ScienceOpen, 2019. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115 Lecture Notes, 2005. [Link]

  • Baratta, W., et al. Catalytic activity of dihydride ruthenium complexes in the hydrogenation of nitrogen containing heterocycles. Journal of Organometallic Chemistry, 2005.
  • Kitamura, M., et al. Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 1988.
  • Gunasekar, R., et al. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 2022. [Link]

  • BenchChem. Catalytic Methods for Tetrahydropyrazine Synthesis: Application Notes and Protocols. BenchChem Technical Documents, 2025.
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A Researcher's Guide to the Certificate of Analysis (CoA) for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: Ensuring Quality and Comparability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The Certificate of Analysis (CoA) is more than a mere formality; it is a foundational document that guarantees the quality, purity, and identity of a chemical compound.[1][2][3] For complex molecules like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a chiral cyclic amino acid derivative, a thorough understanding and critical evaluation of its CoA are indispensable for ensuring reproducible and reliable experimental outcomes.

This guide provides an in-depth comparison of what to look for in a CoA for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, offering insights into the analytical techniques employed and presenting supporting experimental data. This will empower researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical reagent.

The Critical Role of the CoA in Research and Development

A CoA serves as a quality benchmark for incoming raw materials, including active pharmaceutical ingredients (APIs) and fine chemicals.[4] It provides an assurance to the end-user that the product has been tested and meets the required quality specifications.[1] In the highly regulated pharmaceutical industry, the CoA is a legal document that demonstrates compliance with standards such as Current Good Manufacturing Practices (cGMP).[1][3]

For a compound like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, which is often used as a building block in the synthesis of more complex molecules, even minor impurities can have significant downstream consequences, potentially leading to failed experiments, loss of valuable time, and compromised results.

Deconstructing the CoA: Key Analytical Parameters for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

A comprehensive CoA for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester should include data from a suite of analytical techniques to confirm its identity, purity, and other relevant properties. Below is a comparative overview of the essential tests and what to scrutinize in the results.

Parameter Typical Method(s) High-Quality Specification Potential Issues with Sub-par Material
Appearance Visual InspectionWhite to off-white solid/powderDiscoloration may indicate impurities or degradation.
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Conforms to the expected spectral data for the structure.Missing or unexpected peaks in NMR; incorrect molecular ion in MS.
Purity (Assay) HPLC, GC (if volatile)≥97% (for research grade)Lower purity can introduce unknown variables into experiments.
Chiral Purity (% ee) Chiral HPLC≥98% enantiomeric excess (ee)The presence of the undesired enantiomer can lead to off-target effects or reduced efficacy of the final product.[5]
Water Content Karl Fischer Titration≤0.5%Excess water can affect reaction stoichiometry and promote degradation.
Residual Solvents GC-HS (Headspace Gas Chromatography)Within ICH limitsResidual solvents can be toxic and interfere with subsequent reactions.
Elemental Analysis Combustion AnalysisWithin ±0.4% of theoretical values for C, H, NSignificant deviation suggests the presence of inorganic or organic impurities.

Comparative Analysis of Supplier CoAs (Hypothetical Data)

To illustrate the importance of comparing CoAs, consider the following hypothetical data for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC) 99.2%97.5%95.8%
Chiral Purity (% ee) 99.5%98.1%96.2%
Water Content 0.15%0.45%1.2%
Residual Solvents Acetone: 50 ppmAcetone: 450 ppmDichloromethane: 700 ppm (Exceeds ICH limit)

Analysis:

  • Supplier A provides the highest quality material with excellent chemical and chiral purity, and minimal water and residual solvent content.

  • Supplier B offers material that meets typical research-grade specifications, although with slightly lower purity than Supplier A.

  • Supplier C provides material with lower purity and a significant level of residual solvent that exceeds regulatory guidelines, making it unsuitable for many applications.

This comparison highlights how a detailed review of the CoA can prevent the introduction of substandard materials into a research workflow.

In-Depth Look at Key Analytical Methodologies

Understanding the principles behind the analytical techniques listed on a CoA is crucial for interpreting the data correctly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum should correspond to the unique carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment.[] For Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a reversed-phase HPLC method is typically employed. The CoA should specify the column, mobile phase, flow rate, and detection wavelength used. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Chiral HPLC for Enantiomeric Purity

Since Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a chiral molecule, its enantiomeric purity is a critical quality attribute.[5][7] This is determined using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the two enantiomers.[8][9] The CoA should report the enantiomeric excess (% ee), which is a measure of the purity of the desired enantiomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound.[10] The CoA should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, confirming its identity.

Experimental Protocols for In-House Verification

It is good practice to perform in-house quality control to cross-verify the data on the supplier's CoA.[4] Here are protocols for key verification tests.

Protocol 1: Purity Verification by HPLC

Objective: To confirm the purity of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester using a standard reversed-phase HPLC method.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Chiral Purity Verification by Chiral HPLC

Objective: To determine the enantiomeric excess of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase, such as a polysaccharide-based or macrocyclic glycopeptide-based column.[9]

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Data Analysis: Integrate the peak areas of the two enantiomers (if both are present) and calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Visualizing the Workflow

CoA_Verification_Workflow cluster_sourcing Sourcing cluster_verification In-House Verification cluster_decision Decision Request_CoA Request CoA from Supplier Review_CoA Critically Review CoA Specifications Request_CoA->Review_CoA Perform_HPLC Purity Verification (HPLC) Review_CoA->Perform_HPLC If specs are acceptable Perform_Chiral_HPLC Chiral Purity Verification Perform_HPLC->Perform_Chiral_HPLC Perform_NMR_MS Identity Confirmation (NMR, MS) Perform_Chiral_HPLC->Perform_NMR_MS Compare_Results Compare In-House Data with CoA Perform_NMR_MS->Compare_Results Accept_Batch Accept Batch for Use Compare_Results->Accept_Batch Data Matches Reject_Batch Reject Batch Compare_Results->Reject_Batch Discrepancy Found

Conclusion

The Certificate of Analysis is a critical document that provides a wealth of information about the quality of a chemical reagent. For a specialized compound like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a thorough and knowledgeable review of the CoA, coupled with in-house verification, is essential for ensuring the success of research and development projects. By understanding the analytical techniques and critically evaluating the data, scientists can confidently select high-quality materials, leading to more robust and reproducible scientific outcomes.

References

  • Advent Chembio. Certificate of Analysis (CoA) in Pharma. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Contract Laboratory. Certificate of Analysis (COA): Understanding Its Importance and Key Components. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • EMMA International. The Importance of a CoA. [Link]

  • DDReg Pharma. What is a Certificate of Analysis (CoA). [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • PharmaRegulatory.in. Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release. [Link]

  • ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. [Link]

  • ResearchGate. Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. [Link]

  • American Chemical Society. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • Bentham Science Publishers. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • ACS Publications. Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Liberty University. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • National Center for Biotechnology Information. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • NIST WebBook. 1H-Azepin-1-amine, hexahydro-. [Link]

  • The Automated Topology Builder. Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. [Link]

  • PubMed. Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. [Link]

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Peer-reviewed studies citing Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers on the Synthetic Utility and Potential Applications of Substituted Azepanes, Featuring Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

In the landscape of contemporary medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount for the development of innovative therapeutics. Among these, the azepane ring system, a seven-membered saturated heterocycle, has garnered significant attention for its conformational flexibility and its presence in a variety of biologically active compounds.[1][2][3][4] This guide provides an in-depth analysis of the synthetic utility of functionalized azepane building blocks, with a particular focus on the potential applications of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester as a strategic intermediate for drug discovery and development.

While direct peer-reviewed studies extensively detailing the specific applications of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester are not abundant in publicly available literature, its structural motifs suggest a significant role as a versatile starting material. By examining the established use of analogous structures and the fundamental principles of medicinal chemistry, we can delineate a compelling case for its incorporation into drug design programs.

The Strategic Advantage of the Azepane Moiety

The azepane core offers a distinct advantage over more common five- and six-membered rings by providing a greater diversity of spatial arrangements for appended functional groups. This conformational adaptability can be crucial for optimizing interactions with biological targets. The incorporation of the azepane scaffold has been a successful strategy in the development of a range of therapeutic agents, including anticancer, antimicrobial, and central nervous system-acting drugs.[1][5]

Dissecting Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: A Building Block of Interest

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester presents two key functionalities for synthetic elaboration: a Boc-protected amine and a free carboxylic acid. This differential protection is a cornerstone of modern organic synthesis, allowing for selective chemical transformations.

FeatureChemical GroupSynthetic Utility
Protection tert-Butoxycarbonyl (Boc)Protects the ring nitrogen from unwanted reactions, enabling selective functionalization of the carboxylic acid. It can be readily removed under acidic conditions.
Handle for Derivatization Carboxylic AcidProvides a reactive site for amide bond formation, esterification, or reduction to an alcohol, allowing for the introduction of diverse substituents.

This strategic arrangement makes it an ideal starting point for the construction of more complex molecules, such as peptidomimetics, constrained peptides, and novel heterocyclic systems.

A closely related analogue, 3-Amino-azepane-1-carboxylic acid tert-butyl ester, serves as a pertinent case study. Its utility as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, has been highlighted.[6][7] The amino group in this compound provides a nucleophilic center for further reactions, much like the carboxylic acid in our primary topic of interest offers an electrophilic handle.

Comparative Synthetic Pathways and Experimental Protocols

The true value of a building block is realized in its synthetic applications. Below, we outline a generalized experimental workflow for the utilization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in the synthesis of a hypothetical peptide conjugate, a common application for such intermediates.

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling the carboxylic acid of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester with a primary amine.

Materials:

  • Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

  • Primary amine of interest (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., BOP, 1.2 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

This generalized protocol can be adapted for a wide range of amines, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the utilization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester as a synthetic intermediate.

G cluster_0 Synthesis of Azepane Derivatives A Azepane-1,2-dicarboxylic acid 1-tert-butyl ester D Amide Coupling Reaction A->D B Amine (R-NH2) B->D C Coupling Reagents (e.g., BOP, DIPEA) C->D E Boc-Protected Azepane Derivative D->E Amide Bond Formation F Acidic Deprotection (e.g., TFA) E->F G Final Azepane Derivative F->G Boc Removal

Caption: Synthetic workflow for derivatization.

Future Directions and Untapped Potential

The application of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is not limited to peptide synthesis. The carboxylic acid can serve as a precursor for various other functional groups, opening avenues for the creation of novel chemical entities. For instance, reduction of the carboxylic acid would yield a corresponding alcohol, which could be further functionalized.

The development of novel, less toxic, and highly active azepane-containing analogs remains a vibrant area of research in medicinal chemistry.[1] Building blocks like Azepane-1,2-dicarboxylic acid 1-tert-butyl ester are critical tools in this endeavor, providing chemists with the means to explore new chemical space and design the next generation of therapeutics.

References

  • 3-Amino-azepane-1-carboxylic acid tert-butyl ester | 609789-17-5. (n.d.). J&K Scientific. Retrieved January 11, 2026, from [Link]

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved January 11, 2026, from [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449–506. [Link]

  • Amanote Research. (n.d.). Synthesis, Biological Evaluation and Molecular. Retrieved January 11, 2026, from [Link]

  • Azepane-1,4-dicarboxylic acid 1-tert-butyl ester. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved January 11, 2026, from [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). RSC Advances. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. As a specialized reagent in drug discovery and organic synthesis, its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory standards. This document is designed for researchers, scientists, and drug development professionals, offering actionable steps and explaining the scientific rationale behind them to ensure operational safety and environmental stewardship.

Hazard Assessment and Characterization

A specific Safety Data Sheet (SDS) for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is not consistently available. Therefore, a conservative hazard assessment based on its constituent chemical moieties—the azepane ring and a tert-butyl ester group—is the professionally mandated approach. The parent azepane compound is classified as highly flammable, acutely toxic, and corrosive[1]. While the dicarboxylic acid and ester functionalities may moderate these properties, the compound must be treated as hazardous until proven otherwise.

Anticipated Hazard Profile:

Hazard CategoryRationale & Potential EffectsRecommended Precaution
Skin & Eye Irritation Carboxylic acids and ester derivatives can be irritating upon contact. Related azepane compounds are known to cause skin irritation and serious eye damage[2].Always wear appropriate nitrile gloves and safety glasses with side shields or goggles.
Respiratory Irritation If the compound is a fine powder or is aerosolized, it may cause respiratory irritation[2].Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
Flammability/Combustibility The parent azepane is highly flammable[1], and tert-butyl groups can contribute to flammability[3][4]. The compound is likely combustible.Keep away from open flames, sparks, and other ignition sources[4].
Environmental Hazard The ecotoxicity is unknown. Improper disposal can harm aquatic life. As a standard practice, research chemicals should not enter drains or waterways[3][5].Prevent release to the environment. All waste must be collected for proper disposal.

The Core Disposal Principle: Isolate and Contain

The single most critical principle is that Azepane-1,2-dicarboxylic acid 1-tert-butyl ester must never be disposed of down the drain . This is forbidden for most laboratory chemicals, as wastewater treatment facilities are generally not equipped to degrade such complex organic molecules[6]. This action can lead to environmental contamination and is a violation of regulations set forth by the Environmental Protection Agency (EPA).

Standard Operating Procedure (SOP) for Disposal

This protocol ensures compliance with OSHA and EPA guidelines and is designed to be a self-validating system for laboratory safety.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Eye Protection: Wear ANSI-approved safety glasses with side shields or goggles[7].

  • Hand Protection: Wear chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A standard laboratory coat is required to protect against splashes.

Step 2: Prepare a Designated Hazardous Waste Container

Proper containment is fundamental to safe chemical waste management.

  • Container Selection: Use a leak-proof, sealable container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE)[8][9]. Do not use metal containers for acidic waste[9].

  • Waste Segregation: This container must be dedicated to this specific waste or compatible organic compounds. Never mix incompatible waste streams, such as acids with bases or oxidizers with flammable liquids, as this can cause dangerous reactions[8][10].

Step 3: Accurately Label the Waste Container

Proper labeling is a strict EPA requirement and is crucial for the safety of all personnel, from researchers to waste handlers[11][12].

  • Mandatory Information: The label must clearly state:

    • The words "HAZARDOUS WASTE "[11][12].

    • The full chemical name: "Azepane-1,2-dicarboxylic acid 1-tert-butyl ester ".

    • A clear indication of the hazards (e.g., "Irritant," "Combustible")[11].

    • The date accumulation started (the date the first drop of waste was added).

Step 4: Transfer Waste into the Labeled Container

Execute the transfer process carefully to avoid spills and exposure.

  • Location: Whenever possible, perform the transfer inside a chemical fume hood[9].

  • Procedure: Carefully pour or transfer the chemical waste. If the original container is being disposed of, rinse it with a small amount of a suitable solvent (like acetone or ethanol) and pour the rinsate into the hazardous waste container. This process, known as "triple-rinsing," ensures the container is decontaminated.

  • Capacity Limit: Fill the waste container to no more than 90% of its capacity to allow for vapor expansion and prevent spills[9].

  • Secure Closure: Tightly seal the container immediately after the transfer.

Step 5: Store in a Satellite Accumulation Area (SAA)

The properly labeled and sealed container must be stored in a designated SAA while awaiting pickup.

  • Location: An SAA must be at or near the point of waste generation and under the control of laboratory personnel[6][11].

  • Inspection: The SAA must be inspected weekly to check for leaks or container degradation[6].

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA[12].

Step 6: Arrange for Professional Disposal

The final step is to hand off the waste to trained professionals.

  • Contact EHS: Contact your institution’s Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Documentation: Your EHS office will manage the necessary documentation for tracking the waste from its generation point to its final disposal, a process mandated by the EPA[11][13].

  • Final Disposal Methods: The waste will be handled by a licensed waste disposal contractor, who will likely use high-temperature incineration to destroy the chemical in a safe and controlled manner[8][11].

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and have the proper equipment. For large spills, evacuate the area and contact your EHS emergency line.

  • Contain and Clean: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to clean up flammable substances[3].

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste[8].

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing Azepane-1,2-dicarboxylic acid 1-tert-butyl ester from use to final disposal.

G Disposal Workflow for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester start Start: Chemical in Use decision_disposal Ready for Disposal? start->decision_disposal spill Spill Occurs start->spill ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) decision_disposal->ppe Yes prep_container Step 2: Prepare & Label Hazardous Waste Container ppe->prep_container transfer Step 3: Transfer Waste to Container (<90% Full) prep_container->transfer store_saa Step 4: Store in SAA (Inspect Weekly) transfer->store_saa contact_ehs Step 5: Contact EHS for Waste Pickup store_saa->contact_ehs end End: Compliant Disposal contact_ehs->end spill_procedure Follow Emergency Spill Procedure spill->spill_procedure spill_procedure->prep_container Collect cleanup materials

Caption: Decision workflow for routine and emergency disposal of the chemical.

Regulatory Framework

All laboratory operations in the United States are governed by federal and state regulations. The primary federal agencies involved are:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory[14][15]. The procedures in this guide should be incorporated into your lab's specific CHP.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave"[16]. This includes generation, transportation, treatment, storage, and disposal. Following this guide ensures compliance with RCRA requirements for waste characterization, labeling, and disposal.

By adhering to this comprehensive guide, researchers and institutions can ensure the safe handling and disposal of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, fostering a culture of safety, protecting the environment, and maintaining full regulatory compliance.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology (ASCP). Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Safety Data Sheet: Tert-butyl acetate. (n.d.). NIC Industries. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Universal Waste Management. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

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A Researcher's Comprehensive Guide to Safely Handling Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a heterocyclic compound, represents a class of molecules pivotal for building complex molecular architectures. As with any laboratory chemical, a profound understanding of its characteristics and the implementation of rigorous safety protocols are not merely procedural formalities but the bedrock of a secure and efficient research environment. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Part 1: Foundational Safety and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. For Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, which is a solid organic acid derivative, the primary hazards to mitigate are inhalation of dust, skin and eye contact, and accidental ingestion.[4][5]

Essential PPE Ensemble

A standard PPE ensemble for handling this compound should, at a minimum, include:

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[6][7]
Hand Protection Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact with many organic acids and esters.[6][8][9] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene may be more appropriate.[10] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately if contamination is suspected.[7]
Body Protection A flame-resistant lab coat is required to protect against splashes and spills. Ensure the lab coat is fully buttoned. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
Footwear Closed-toe shoes are a mandatory requirement in any laboratory setting to protect against spills and falling objects.[4]
Respiratory Protection For handling small quantities of this solid compound in a well-ventilated area, specific respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, such as during weighing or transfer operations, these tasks must be performed in a certified chemical fume hood.[7][9][11] For situations where a fume hood is not available and dust generation is unavoidable, a respirator with an appropriate particulate filter may be required, following a formal respiratory protection program.
Donning and Doffing PPE: A Procedural Imperative

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G A 1. Lab Coat B 2. Goggles/Face Shield A->B C 3. Gloves B->C

Caption: Sequential process for donning PPE.

Doffing PPE Workflow

G A 1. Gloves B 2. Goggles/Face Shield A->B C 3. Lab Coat B->C

Caption: Sequential process for doffing PPE.

Part 2: Operational and Handling Protocols

Safe handling practices are paramount to minimizing exposure and preventing accidents.

Engineering Controls

All operations with the potential to generate dust or aerosols, including weighing and preparing solutions, should be conducted within a certified chemical fume hood.[7][9][12] Ensure the fume hood has adequate airflow before commencing work.

General Handling Procedures
  • Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][12]

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[7][12]

  • Transport chemicals in secondary, shatter-resistant containers.

  • When preparing solutions, always add the acid (or its derivative) to the solvent, not the other way around, to prevent splashing.[9][13]

Part 3: Emergency Preparedness and Spill Management

A swift and appropriate response to an emergency can significantly mitigate potential harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][14]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][5][14]
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Spill Response

For small spills of the solid material, carefully sweep it up to avoid creating dust and place it in a labeled container for disposal.[1][15] For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment.

Part 4: Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental responsibility.

Storage

Store Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in a tightly sealed container in a cool, dry, and well-ventilated area.[11][14][15] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][15]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.[11]

Chemical Waste Disposal Workflow

G A 1. Collect Waste in a Labeled, Sealed Container B 2. Segregate from Incompatible Waste Streams A->B C 3. Store in a Designated Secure Area B->C D 4. Arrange for Disposal by a Licensed Waste Management Company C->D

Caption: Step-by-step chemical waste disposal process.

Never dispose of this chemical down the drain or in the general trash.[9] All disposal must be in accordance with local, state, and federal regulations.[1][11]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Personal Protective Equipment | Safety | Physical Facilities - Miami University . Miami University. Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork . LeelineWork. Available at: [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services . The University of Alabama. Available at: [Link]

  • Safety equipment, PPE, for handling acids - Quicktest . Quicktest. Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies . The University of North Carolina at Chapel Hill. Available at: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric . Rensselaer Polytechnic Institute. Available at: [Link]

  • MSDS of (3R)-aMino-azepane-1-carboxylic acid tert-butyl ester . Angene. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Tert-butyl acetate - NIC Industries . NIC Industries. Available at: [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY - https: //site.unibo . University of Bologna. Available at: [Link]

  • School Chemistry Laboratory Safety Guide . U.S. Consumer Product Safety Commission. Available at: [Link]

  • Safety Guidelines for Handling Chemicals - HPE Support . HPE Support. Available at: [Link]

Sources

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